molecular formula C5H10O3 B6210856 (2R)-2-hydroxypentanoic acid CAS No. 24809-83-4

(2R)-2-hydroxypentanoic acid

Cat. No.: B6210856
CAS No.: 24809-83-4
M. Wt: 118.1
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Description

(2R)-2-hydroxypentanoic acid is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.1. The purity is usually 95.
BenchChem offers high-quality (2R)-2-hydroxypentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-hydroxypentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24809-83-4

Molecular Formula

C5H10O3

Molecular Weight

118.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

(2R)-2-hydroxypentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (2R)-2-hydroxypentanoic Acid

This guide provides a comprehensive overview of the chemical and physical properties of (2R)-2-hydroxypentanoic acid, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Chemical and Physical Properties

(2R)-2-hydroxypentanoic acid, also known as (R)-2-hydroxyvaleric acid, is a chiral organic compound. Its properties are summarized below. It is important to note that some experimental data is reported for the racemic mixture, (±)-2-hydroxypentanoic acid, and is indicated as such.

Table 1: General and Physical Properties of 2-hydroxypentanoic Acid

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
CAS Number 24809-83-4[1]
Appearance Colorless to pale yellow solid or semi-solid[3]
Melting Point 34-35 °C (racemic mixture)[3][4][5]
Boiling Point ~220-225 °C ((S)-isomer); 248 - 257.77 °C (racemic mixture, estimate)[3][6][7]
pKa 3.85 ± 0.20 (Predicted, racemic mixture)[3]
LogP 0.45 (racemic mixture)[4][5]
Solubility Slightly soluble in DMSO, Ethyl Acetate (B1210297), and Methanol[3]

Spectroscopic Data

Detailed spectroscopic data for the pure (2R)-enantiomer is not widely available in the public domain. The following tables summarize predicted data and data available for the racemic mixture of 2-hydroxypentanoic acid.

Table 2: Predicted ¹H NMR Spectral Data for 2-hydroxypentanoic acid

Solvent: D₂O

Chemical Shift (ppm)MultiplicityAssignment
~4.1TripletH-2
~1.7MultipletH-3
~1.4MultipletH-4
~0.9TripletH-5

Table 3: Predicted ¹³C NMR Spectral Data for 2-hydroxypentanoic acid

Solvent: D₂O

Chemical Shift (ppm)Assignment
~180C-1 (C=O)
~70C-2 (CH-OH)
~35C-3 (CH₂)
~18C-4 (CH₂)
~13C-5 (CH₃)

Table 4: Mass Spectrometry Data for 2-hydroxypentanoic acid (Racemic Mixture)

m/zRelative IntensityInterpretation
117100[M-H]⁻ (in negative ion mode)
7163.06Fragmentation product

Note: The fragmentation pattern can vary depending on the ionization technique used.

Biological Significance and Metabolic Pathway

(2R)-2-hydroxypentanoic acid is a D-alpha-hydroxy acid that can be metabolized by specific enzymes. It is oxidized by D-2-hydroxyacid dehydrogenase (2-HADH), a class of NAD(P)⁺-dependent oxidoreductases.[8][9][10] This enzyme converts the 2-hydroxy acid into its corresponding 2-keto acid, 2-oxopentanoic acid.[2] This product can then enter central metabolic pathways, for instance, by being converted to acetyl-CoA, which feeds into the citric acid cycle for energy production.[2] Elevated levels of 2-hydroxyvaleric acid in urine have been associated with certain metabolic disorders, such as lactic acidosis.[11]

metabolic_pathway cluster_0 Metabolism of (2R)-2-hydroxypentanoic acid mol1 (2R)-2-hydroxypentanoic acid enzyme1 D-2-hydroxyacid dehydrogenase mol1->enzyme1 mol2 2-Oxopentanoic acid (α-Ketopentanoate) enzyme2 α-Ketoacid dehydrogenase complex mol2->enzyme2 mol3 Propionyl-CoA mol4 Acetyl-CoA mol3->mol4 mol5 Citric Acid Cycle mol4->mol5 enzyme1->mol2 nad1_out NADH + H⁺ enzyme1->nad1_out enzyme2->mol3 nad2_out NADH + H⁺ + CO₂ enzyme2->nad2_out nad1_in NAD⁺ nad1_in->enzyme1 nad2_in NAD⁺ + CoA nad2_in->enzyme2

Caption: Metabolic pathway of (2R)-2-hydroxypentanoic acid.

Experimental Protocols

The enantioselective synthesis of (2R)-2-hydroxypentanoic acid can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture.[12] A common and effective method for the latter is enzymatic kinetic resolution.[13]

Protocol: Enzymatic Kinetic Resolution of (±)-2-hydroxypentanoic acid using Lipase (B570770)

This protocol describes a general procedure for the kinetic resolution of racemic 2-hydroxypentanoic acid via lipase-catalyzed transesterification. This method selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[12][13]

Materials:

  • (±)-2-hydroxypentanoic acid

  • Lipase (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) for workup

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (B86663) (anhydrous) or Magnesium sulfate (anhydrous)

  • Dichloromethane (B109758) or Ethyl acetate for extraction

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (±)-2-hydroxypentanoic acid (1 equivalent) in the chosen anhydrous organic solvent.

    • Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).

    • Add the lipase (typically 10-50% by weight of the substrate).

    • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals.

    • Analyze the aliquots by a suitable method, such as chiral HPLC or GC, to determine the conversion and the enantiomeric excess (e.e.) of the remaining starting material and the product.

    • The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the unreacted starting material.

  • Workup and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to remove the unreacted acidic enantiomer.

    • Separate the aqueous and organic layers. The aqueous layer contains the salt of the unreacted (2R)-2-hydroxypentanoic acid.

    • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to pH 2-3 and extract with ethyl acetate.

    • Dry the combined organic extracts from the acidification step over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantioenriched (2R)-2-hydroxypentanoic acid.

    • The organic layer from the bicarbonate wash contains the acylated enantiomer. This can be purified by silica gel column chromatography.

  • Deprotection (if necessary):

    • The acylated enantiomer can be hydrolyzed back to the free hydroxy acid (in this case, the (S)-enantiomer) by acidic or basic hydrolysis if desired.

  • Characterization:

    • Determine the enantiomeric excess of the purified (2R)-2-hydroxypentanoic acid using chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow cluster_0 Kinetic Resolution Workflow start Racemic (±)-2-hydroxypentanoic acid reaction Enzymatic Acylation (Lipase, Acyl Donor) start->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring workup Workup: Filter Enzyme, Evaporate Solvent monitoring->workup ~50% conversion separation Liquid-Liquid Extraction (Organic Solvent vs. NaHCO₃(aq)) workup->separation organic_phase Organic Phase: Acylated (S)-enantiomer separation->organic_phase aqueous_phase Aqueous Phase: (R)-enantiomer salt separation->aqueous_phase acidification Acidification (HCl) aqueous_phase->acidification extraction Extraction acidification->extraction product Purified (2R)-2-hydroxypentanoic acid extraction->product

Caption: General workflow for enzymatic kinetic resolution.

References

An In-depth Technical Guide to (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-2-hydroxypentanoic acid, a chiral building block with significant potential in pharmaceutical and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis methodologies, analytical procedures, and its role in metabolic processes.

Core Identity and Structure

(2R)-2-hydroxypentanoic acid, also known by its synonyms (R)-2-hydroxypentanoic acid and (2R)-2-hydroxyvaleric acid, is a chiral organic compound. Its structure consists of a five-carbon pentanoic acid backbone with a hydroxyl group at the C-2 position. The "(2R)" designation specifies the stereochemistry at the chiral center.

CAS Number: 24809-83-4[1][2]

Molecular Formula: C₅H₁₀O₃[1][2][3]

Molecular Weight: 118.13 g/mol [1][3]

Structure:

The skeletal structure of (2R)-2-hydroxypentanoic acid features a five-carbon chain with a carboxylic acid group at one end and a hydroxyl group on the second carbon. The stereochemistry is denoted by a wedge bond to the hydroxyl group, indicating it projects out of the plane of the molecule.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of (2R)-2-hydroxypentanoic acid

PropertyValueSource
Molecular Weight118.13 g/mol PubChem[1]
XLogP3-AA0.4PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass118.062994177 g/mol PubChem[1]
Monoisotopic Mass118.062994177 g/mol PubChem[1]
Topological Polar Surface Area57.5 ŲPubChem[1]
Heavy Atom Count8PubChem[1]

Safety and Hazard Information:

As an acidic compound, (2R)-2-hydroxypentanoic acid may cause irritation to the eyes, skin, and respiratory tract.[2] It is classified with the following GHS hazard statements:

Table 2: GHS Hazard Classification

Hazard StatementDescription
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Source: PubChem[1]

Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area.[2]

Synthesis and Manufacturing

The enantiomerically pure synthesis of (2R)-2-hydroxypentanoic acid is crucial for its application in drug development. Common strategies include chiral synthesis from enantiopure starting materials and the resolution of racemic mixtures.

Representative Experimental Protocol: Chiral Synthesis

While a specific protocol for (2R)-2-hydroxypentanoic acid is not detailed in the provided results, a general approach for the synthesis of chiral α-hydroxy acids can be adapted. One common method involves the use of a chiral auxiliary. The following is a representative workflow.

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Enolate Formation and Alkylation cluster_2 Step 3: Auxiliary Cleavage and Hydrolysis start Chiral Auxiliary product1 Chiral Ester/Amide start->product1 Reaction reagent1 Propionyl Halide reagent1->product1 product2 Chiral Enolate product1->product2 Deprotonation reagent2 LDA or other strong base reagent2->product2 product3 Alkylated Intermediate product2->product3 Alkylation reagent3 Ethyl Iodide reagent3->product3 product4 (2R)-2-hydroxypentanoic acid product3->product4 Cleavage reagent4 Acid or Base Hydrolysis reagent4->product4

Caption: A generalized workflow for the chiral synthesis of (2R)-2-hydroxypentanoic acid.

Representative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure compounds. Lipases are commonly used to selectively catalyze the hydrolysis or esterification of one enantiomer from a racemic mixture.

Table 3: Representative Performance of Lipases in the Resolution of Racemic 2-Hydroxy Acids

Lipase SourceSolventAcyl DonorTime (h)Conversion (%)Enantiomeric Excess (e.e. %)
Candida antarctica Lipase B (Novozym 435)n-hexaneVinyl Acetate2~49>93
Pseudomonas fluorescensTolueneIsopropenyl Acetate24~50>95
Pseudomonas cepaciatert-butyl methyl etherVinyl Acetate12~45>99

Note: Data is illustrative and based on the resolution of similar 2-hydroxy acids.

G cluster_products Products racemic Racemic 2-hydroxypentanoic acid ester lipase Lipase (e.g., Candida antarctica Lipase B) racemic->lipase r_acid (R)-2-hydroxypentanoic acid lipase->r_acid Selective Hydrolysis s_ester (S)-2-hydroxypentanoic acid ester lipase->s_ester Unreacted water Water water->lipase

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic 2-hydroxypentanoic acid ester.

Analytical Methods

The analysis of (2R)-2-hydroxypentanoic acid, particularly the determination of enantiomeric purity, requires specialized analytical techniques.

Key Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. A chiral stationary phase is used to achieve separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization is often required to increase the volatility of the acid. This method provides both separation and structural information from the mass spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it suitable for analyzing samples from complex matrices. Chiral LC-MS is particularly powerful for enantioselective analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation and confirmation of the synthesized compound. Chiral shift reagents can be used to determine enantiomeric purity.

Biological and Pharmaceutical Relevance

(2R)-2-hydroxypentanoic acid serves as a valuable chiral intermediate in the synthesis of various pharmaceuticals, including antibiotics.[2] Its presence in metabolic pathways also suggests its potential role in biological processes.

Metabolic Fate

(2R)-2-hydroxypentanoic acid is a byproduct of cellular metabolism.[3] It can be acted upon by dehydrogenase enzymes, which oxidize the hydroxyl group to a ketone, forming 2-oxopentanoic acid. This keto acid can then enter central metabolic pathways, such as being converted to acetyl-CoA or succinyl-CoA, which are key intermediates in the citric acid cycle for energy production.[3]

G cluster_energy Energy Production rhpa (2R)-2-hydroxypentanoic acid dehydrogenase Dehydrogenase rhpa->dehydrogenase opa 2-Oxopentanoic acid dehydrogenase->opa Oxidation acetyl_coa Acetyl-CoA opa->acetyl_coa Conversion succinyl_coa Succinyl-CoA opa->succinyl_coa Conversion krebs Citric Acid Cycle acetyl_coa->krebs succinyl_coa->krebs

Caption: Simplified metabolic pathway of (2R)-2-hydroxypentanoic acid.

The potential for crystallographic studies of this compound could further aid in drug discovery and in understanding its metabolic uptake and processing by various organisms.[3]

References

An In-depth Technical Guide to (2R)-2-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2R)-2-hydroxypentanoic acid, catering to researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis and analysis protocols, and biological significance, presenting data in a structured and accessible format.

Chemical Identity and Synonyms

(2R)-2-hydroxypentanoic acid is a chiral organic compound belonging to the alpha-hydroxy acid family. It is characterized by a carboxylic acid group and a hydroxyl group attached to the same chiral carbon atom. A comprehensive list of its synonyms, identifiers, and chemical properties is provided in the tables below.

Table 1: Synonyms and Identifiers for (2R)-2-hydroxypentanoic acid

Identifier Type Identifier
IUPAC Name (2R)-2-hydroxypentanoic acid
Other Names (R)-2-Hydroxypentanoic acid[1]
(R)-2-Hydroxyvaleric acid[1]
D-2-Hydroxyvaleric acid[1]
(R)-(+)-2-Hydroxyvaleric acid
CAS Number 24809-83-4[1]
PubChem CID 6950705[2]
Molecular Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [2][3]
InChI Key JRHWHSJDIILJAT-SCSAIBSYSA-N[2]
Canonical SMILES CCC--INVALID-LINK--O[2]

Physicochemical Properties

The physicochemical properties of (2R)-2-hydroxypentanoic acid are crucial for its handling, formulation, and biological activity studies. While experimental data for the pure (2R)-enantiomer is limited, the following table summarizes available data for the racemic mixture and computed values for the (2R)-enantiomer.

Table 2: Physicochemical Properties of 2-hydroxypentanoic Acid

Property Value Remarks
Physical State Colorless to pale yellow solid[1]For the racemic mixture.
Melting Point 34 °C[4]For the racemic mixture.
Boiling Point Not available
pKa Not available
LogP 0.45[4]For the racemic mixture.
Computed XLogP3 0.4[2]For the (2R)-enantiomer.
Solubility Soluble in water and organic solvents like ethanol (B145695) and acetone.General solubility for alpha-hydroxy acids.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of (2R)-2-hydroxypentanoic acid. This section provides methodologies based on established protocols for similar chiral alpha-hydroxy acids.

Enantioselective Synthesis

The synthesis of enantiomerically pure (2R)-2-hydroxypentanoic acid can be achieved through various chiral synthesis strategies. One common approach involves the use of a chiral auxiliary or an asymmetric catalyst. Below is a representative protocol based on the synthesis of similar compounds.[1]

Protocol: Asymmetric Synthesis of (2R)-2-hydroxypentanoic acid

  • Starting Material: A suitable prochiral ketoester, such as ethyl 2-oxopentanoate.

  • Asymmetric Reduction: The ketoester is subjected to asymmetric reduction using a chiral reducing agent. A common system involves a borane (B79455) complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C) to ensure high enantioselectivity.

  • Work-up: After the reaction is complete, it is quenched with a protic solvent (e.g., methanol), and the product is extracted with an organic solvent.

  • Hydrolysis: The resulting ethyl (2R)-2-hydroxypentanoate is then hydrolyzed to the corresponding carboxylic acid using a base (e.g., lithium hydroxide) in a mixture of water and an organic solvent.

  • Purification: The final product, (2R)-2-hydroxypentanoic acid, is purified by column chromatography on silica (B1680970) gel.

Chiral HPLC Separation

The separation of the enantiomers of 2-hydroxypentanoic acid is critical for determining enantiomeric purity and for isolating the desired (2R)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.

Protocol: Chiral HPLC Analysis of 2-hydroxypentanoic Acid

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is often effective for separating enantiomers of alpha-hydroxy acids.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase chromatography, a mixture of water, acetonitrile, and an acidic modifier can be used.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid functionality.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Spectroscopic Analysis

Structural confirmation and purity assessment of (2R)-2-hydroxypentanoic acid are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the hydroxyl and carboxyl groups, the methylene (B1212753) protons of the propyl chain, and the terminal methyl group. The chemical shifts and coupling patterns provide structural information.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the carbon bearing the hydroxyl group, and the carbons of the propyl chain.

  • Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. Common fragments for carboxylic acids include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).[5]

Biological Significance and Signaling Pathways

Alpha-hydroxy acids, including (2R)-2-hydroxypentanoic acid, have garnered significant interest in dermatology and medicine. They are known to have effects on skin cells, including promoting exfoliation and influencing cellular signaling pathways.

(2R)-2-hydroxypentanoic acid is a metabolite that can be acted upon by dehydrogenase enzymes, converting it to the corresponding keto acid.[3] This suggests its involvement in cellular metabolic pathways. While a specific signaling pathway dedicated to (2R)-2-hydroxypentanoic acid is not well-defined, alpha-hydroxy acids, in general, have been shown to induce apoptosis in keratinocytes through the activation of caspase-dependent and -independent pathways.[6]

Below is a proposed metabolic pathway for (2R)-2-hydroxypentanoic acid and a general experimental workflow for its analysis.

metabolic_pathway 2-Oxopentanoic_acid 2-Oxopentanoic_acid 2R_2_hydroxypentanoic_acid 2R_2_hydroxypentanoic_acid 2-Oxopentanoic_acid->2R_2_hydroxypentanoic_acid Reductase Cellular_Metabolism Cellular_Metabolism 2-Oxopentanoic_acid->Cellular_Metabolism e.g., TCA Cycle Intermediates 2R_2_hydroxypentanoic_acid->2-Oxopentanoic_acid Dehydrogenase

Proposed metabolic conversion of (2R)-2-hydroxypentanoic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Prochiral_Ketone Prochiral_Ketone Asymmetric_Reduction Asymmetric_Reduction Prochiral_Ketone->Asymmetric_Reduction Hydrolysis Hydrolysis Asymmetric_Reduction->Hydrolysis Purification Purification Hydrolysis->Purification Chiral_HPLC Chiral_HPLC Purification->Chiral_HPLC Purity & e.e. NMR_Spectroscopy NMR_Spectroscopy Purification->NMR_Spectroscopy Structure Mass_Spectrometry Mass_Spectrometry Purification->Mass_Spectrometry Molecular Weight

References

(2R)-2-hydroxypentanoic acid natural occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of (2R)-2-hydroxypentanoic Acid

Introduction

(2R)-2-hydroxypentanoic acid, also known as (R)-2-hydroxyvaleric acid, is a chiral organic compound belonging to the class of alpha-hydroxy acids.[1][2] It is the (R)-enantiomer of 2-hydroxypentanoic acid. As a hydroxy fatty acid, it is a derivative of pentanoic acid (valeric acid) with a hydroxyl group substituted at the alpha-position.[3] While information on the specific (2R)-enantiomer is limited, 2-hydroxypentanoic acid has been identified as a metabolite in a variety of organisms, from microorganisms to plants and humans.[3] This guide summarizes the current understanding of its natural occurrence, biochemical role, and the analytical methodologies relevant to its study.

Natural Occurrence of 2-Hydroxypentanoic Acid

Kingdom Organism/Source Specific Tissue/Fluid Notes Citation
Plantae Aloe africanaNot specifiedMetabolite identified.[3]
Solanum lycopersicum (Tomato)Not specifiedMetabolite identified.[3]
Protista Chlamydomonas reinhardtiiNot specifiedAlgal metabolite.[3]
Fungi Saccharomyces cerevisiae (Yeast)Not specifiedMetabolite found or produced by yeast.[3]
Animalia HumanBiofluids (e.g., Urine)Presence associated with certain metabolic disorders like lactic acidosis.

Biochemical Role and Metabolic Context

(2R)-2-hydroxypentanoic acid is involved in fatty acid metabolism.[1] In metabolic pathways, dehydrogenase enzymes can oxidize the hydroxyl group to form the corresponding alpha-keto acid. This keto form can then be further metabolized. A key metabolic fate is its conversion into intermediates that can enter central energy-producing pathways, such as the citric acid cycle. The molecule can be converted into compounds like malonyl-CoA, acetyl-CoA, and succinyl-CoA.[4] This conversion highlights its role as a potential energy source.[1]

Metabolic_Conversion HPA (2R)-2-hydroxypentanoic acid Keto 2-oxopentanoic acid HPA->Keto Oxidation (Dehydrogenase) CoA_Intermediates Malonyl-CoA Acetyl-CoA Succinyl-CoA Keto->CoA_Intermediates Conversion Energy Energy Production (Citric Acid Cycle) CoA_Intermediates->Energy

Metabolic conversion of (2R)-2-hydroxypentanoic acid.

Experimental Protocols and Methodologies

Detailed experimental protocols for the extraction and quantification of (2R)-2-hydroxypentanoic acid from natural matrices are not extensively documented in the available literature. However, based on its chemical nature as a chiral hydroxy acid, a general workflow can be proposed. The analysis of chiral organic acids typically involves sample preparation, extraction, derivatization (optional), and chromatographic separation coupled with detection.

Key Methodologies
  • Sample Preparation: Homogenization of the biological matrix (e.g., plant tissue, microbial culture) is the initial step, often followed by centrifugation or filtration to remove solid debris.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods for isolating small organic acids from complex samples.

  • Chromatographic Separation: Due to its chiral nature, enantioselective separation is crucial. Chiral Liquid Chromatography (chiral LC), often coupled with mass spectrometry (LC-MS), is a powerful technique for separating and identifying enantiomers like (2R)-2-hydroxypentanoic acid from its (2S) counterpart.[5] Gas chromatography (GC) coupled with MS (GC-MS) after appropriate derivatization is another common approach for analyzing volatile organic acids.

  • Quantification: Quantification is typically achieved by creating a calibration curve using an authentic standard of (2R)-2-hydroxypentanoic acid. An internal standard is often used to correct for variations in extraction efficiency and instrument response.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of (2R)-2-hydroxypentanoic acid in a biological sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample 1. Biological Sample Collection Homogenize 2. Homogenization Sample->Homogenize Extract 3. Solvent Extraction (LLE/SPE) Homogenize->Extract Deriv 4. Derivatization (Optional) Extract->Deriv LCMS 5. Chiral LC-MS/MS Analysis Deriv->LCMS ID 6. Identification (vs. Standard) LCMS->ID Quant 7. Quantification (Calibration Curve) ID->Quant

Generalized workflow for analyzing (2R)-2-hydroxypentanoic acid.

Conclusion and Future Directions

(2R)-2-hydroxypentanoic acid is a naturally occurring metabolite identified in various organisms, including plants, fungi, and humans.[3] Its involvement in fatty acid metabolism suggests a role in cellular energy processes.[4] However, there is a significant gap in the scientific literature regarding its specific concentrations in natural sources and validated, detailed protocols for its quantification. Future research should focus on:

  • Quantitative Analysis: Developing and applying validated analytical methods to determine the concentration of (2R)-2-hydroxypentanoic acid in various biological matrices.

  • Stereospecific Studies: Investigating the distribution and biochemical roles of the (2R)- and (2S)-enantiomers independently to understand their specific biological functions.

  • Biosynthetic Pathways: Elucidating the specific enzymatic pathways responsible for the synthesis of (2R)-2-hydroxypentanoic acid in different organisms.

Addressing these areas will provide a more complete understanding of the significance of this molecule in biology and its potential applications in fields such as drug development and biotechnology.

References

(2R)-2-Hydroxypentanoic Acid: A Technical Overview of its Biological Significance and Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-hydroxypentanoic acid, a chiral alpha-hydroxy acid, is an intriguing molecule with potential biological activities that are yet to be fully elucidated. While its primary role to date has been as a chiral building block in synthetic chemistry, emerging evidence suggests its participation in metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of (2R)-2-hydroxypentanoic acid, including its metabolic context, potential enzymatic interactions, and the methodologies required to investigate its biological functions. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and physiological relevance of this and other short-chain hydroxy acids.

Introduction

(2R)-2-hydroxypentanoic acid, also known as (R)-2-hydroxyvaleric acid, is a five-carbon alpha-hydroxy acid with a chiral center at the second carbon.[1] Its chemical structure confers specific stereochemical properties that are crucial for its interactions within biological systems. While its enantiomer, (S)-2-hydroxypentanoic acid, also exists, the biological activities of each are presumed to be distinct due to the stereospecific nature of enzymatic reactions.[2] Historically, (2R)-2-hydroxypentanoic acid has been utilized as an important intermediate in the synthesis of various organic compounds, including antibiotics.[1][3] However, its presence as a metabolite in biological systems points towards an endogenous role that warrants further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of (2R)-2-hydroxypentanoic acid is provided in the table below. These properties are essential for understanding its potential for membrane permeability, solubility in biological fluids, and interaction with proteins.

PropertyValueReference
Molecular FormulaC5H10O3[4][5]
Molecular Weight118.13 g/mol [4]
IUPAC Name(2R)-2-hydroxypentanoic acid[1]
Synonyms(R)-2-Hydroxyvaleric acid, D-2-hydroxyvaleric acid[1]
Physical DescriptionColorless to pale yellow solid[1]
Water SolubilityHigh (predicted)
pKa~4

Metabolic Context and Potential Biological Roles

(2R)-2-hydroxypentanoic acid is recognized as a metabolite, although its precise metabolic pathways are not yet fully defined. It is understood to be a byproduct of other metabolic processes.[4] Dehydrogenase enzymes are capable of oxidizing (2R)-2-hydroxypentanoic acid to its corresponding keto form, 2-oxopentanoic acid.[4] This conversion suggests a potential role in cellular energy metabolism, where it could be further metabolized to enter central carbon metabolism pathways, such as the Krebs cycle, via conversion to acetyl-CoA or other intermediates.[4]

Metabolic_Conversion 2R_HPA (2R)-2-Hydroxypentanoic Acid Dehydrogenase Dehydrogenase 2R_HPA->Dehydrogenase 2_OPA 2-Oxopentanoic Acid Dehydrogenase->2_OPA Metabolism Further Metabolism 2_OPA->Metabolism

Caption: Enzymatic conversion of (2R)-2-hydroxypentanoic acid.

The presence of 2-hydroxyvaleric acid has been noted in human biofluids, and elevated levels have been associated with certain metabolic disorders, such as lactic acidosis and propionyl-CoA carboxylase deficiency. While these reports do not distinguish between the (R) and (S) enantiomers, they suggest that the metabolism of 2-hydroxypentanoic acid is clinically relevant.

Parallels with Other Biologically Active Hydroxy Acids

The study of other small hydroxy acids, such as D- and L-2-hydroxyglutarate (2-HG), provides a compelling case for investigating the biological activity of (2R)-2-hydroxypentanoic acid. 2-HG is recognized as an oncometabolite, where its accumulation in certain cancers leads to significant downstream effects.[6] Both enantiomers of 2-HG can competitively inhibit 2-oxoglutarate-dependent dioxygenases, enzymes that play crucial roles in epigenetic regulation and cellular signaling.[6][7] This inhibition leads to alterations in DNA and histone methylation, affecting gene expression and contributing to tumorigenesis.[6]

Given the structural similarity, it is plausible that (2R)-2-hydroxypentanoic acid could interact with a similar class of enzymes or have other, as-yet-undiscovered signaling roles.

Proposed Experimental Workflow for Investigating Biological Activity

To systematically investigate the biological activity of (2R)-2-hydroxypentanoic acid, a multi-pronged approach is recommended. The following workflow outlines key experimental stages.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Treatment with (2R)-2-hydroxypentanoic acid Viability Cell Viability Assays (MTT, etc.) Cell_Culture->Viability Metabolomics Metabolomic Profiling (LC-MS, GC-MS) Cell_Culture->Metabolomics Enzyme_Assays Enzyme Inhibition Assays (e.g., Dioxygenases) Cell_Culture->Enzyme_Assays Data_Analysis Data Analysis and Hypothesis Generation Viability->Data_Analysis Metabolomics->Data_Analysis Enzyme_Assays->Data_Analysis Animal_Model Animal Model Administration PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies Animal_Model->Toxicity Data_Analysis->Animal_Model

Caption: A proposed workflow for elucidating biological activity.

Detailed Methodologies for Key Experiments

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of (2R)-2-hydroxypentanoic acid in cell culture medium. Remove the old medium from the wells and add the treatment solutions. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Metabolomic Profiling (LC-MS)
  • Sample Preparation: Grow cells in the presence or absence of (2R)-2-hydroxypentanoic acid. After the desired incubation time, quench the metabolism rapidly (e.g., with cold methanol) and extract the metabolites.

  • LC-MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography. Use a suitable column for separating polar metabolites.

  • Data Processing: Process the raw data to identify and quantify metabolites. Compare the metabolic profiles of treated and untreated cells to identify pathways affected by (2R)-2-hydroxypentanoic acid.

Quantitative Data Summary

As of the writing of this guide, there is a lack of published quantitative data on the specific biological activities of (2R)-2-hydroxypentanoic acid. The following table is provided as a template for researchers to populate as data becomes available.

AssayCell Line/ModelConcentration/DoseMeasured Effect (e.g., IC50, % inhibition)Reference
Cell Viability
Enzyme Inhibition
Metabolite Level Change

Conclusion and Future Outlook

(2R)-2-hydroxypentanoic acid is a molecule at the frontier of metabolic research. While its role as a chiral synthetic intermediate is well-established, its biological functions are largely unexplored. The tantalizing connections to cellular metabolism and the precedent set by other bioactive small hydroxy acids strongly suggest that further investigation is warranted. The experimental approaches outlined in this guide provide a roadmap for researchers to begin to unravel the biological significance of this intriguing compound. Future studies should focus on identifying its protein targets, elucidating its metabolic fate, and exploring its potential as a therapeutic agent or biomarker in metabolic diseases.

References

The Discovery and Scientific History of 2-Hydroxyvaleric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is an alpha-hydroxy acid that has garnered significant attention in the scientific community, primarily due to its role as a biomarker in various inborn errors of metabolism. While not as widely recognized as other alpha-hydroxy acids like lactic or glycolic acid, its presence in biological fluids provides a crucial diagnostic window into the intricacies of branched-chain amino acid catabolism and overall metabolic homeostasis. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of 2-hydroxyvaleric acid, with a focus on its synthesis, physicochemical properties, and analytical methodologies.

Historical Context and Discovery

The history of 2-hydroxyvaleric acid is intrinsically linked to the development of analytical techniques capable of identifying and quantifying organic acids in biological samples. Its discovery was not a singular event but rather an emergence from the broader study of metabolic disorders.

Elevated levels of 2-hydroxyvaleric acid were identified in the urine of individuals with inherited metabolic disorders such as succinic acidemia and propionyl-CoA carboxylase deficiency . Its presence is often associated with conditions of lactic acidosis , indicating a disruption in normal energy metabolism. This has established 2-hydroxyvaleric acid as a key diagnostic marker, aiding in the identification and management of these complex genetic conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-hydroxyvaleric acid is essential for its analysis and for comprehending its behavior in biological systems. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [2]
CAS Number 617-31-2[3]
Melting Point 34 °C[2]
Boiling Point 132-136 °C at 25 mmHg[4]
Water Solubility 204 g/L[1]
logP 0.26[1]
pKa (Strongest Acidic) 4.14[1]

Synthesis of 2-Hydroxyvaleric Acid

The synthesis of alpha-hydroxy acids is a well-established area of organic chemistry. While the specific details of the earliest synthesis of 2-hydroxyvaleric acid by D'yakonov and Vinogradova are not readily accessible, it is plausible that it was achieved through methods common for the synthesis of alpha-hydroxy acids at the time.

Historical Synthesis Methods

Two primary routes for the synthesis of alpha-hydroxy acids were prevalent in the mid-20th century and likely represent the methods used for the initial preparation of 2-hydroxyvaleric acid.

  • Hydrolysis of α-Halogenated Carboxylic Acids: A common method for preparing α-hydroxy acids involves the nucleophilic substitution of an α-haloacid.[5] In the case of 2-hydroxyvaleric acid, this would involve the hydrolysis of 2-bromopentanoic acid.

  • Reduction of α-Keto Acids: Another established method is the reduction of the corresponding α-keto acid. For 2-hydroxyvaleric acid, this would involve the reduction of 2-ketopentanoic acid (also known as α-ketovaleric acid).

Modern Synthesis Methods

Contemporary approaches to the synthesis of 2-hydroxyvaleric acid and other alpha-hydroxy acids often focus on improved yields, stereoselectivity, and greener reaction conditions. These methods include catalytic asymmetric reductions of α-keto acids and enzymatic resolutions.

Experimental Protocols

Synthesis of 2-Hydroxyvaleric Acid via Hydrolysis of 2-Bromopentanoic Acid (A Plausible Historical Method)

This protocol is based on the general procedure for the hydrolysis of α-bromo acids.

Materials:

  • 2-Bromopentanoic acid[4][6][7]

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of sodium carbonate in water is prepared.

  • 2-Bromopentanoic acid is added to the sodium carbonate solution, and the mixture is refluxed.

  • After the reaction is complete, the solution is cooled and acidified with hydrochloric acid.

  • The aqueous solution is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate.

  • The ether is removed by evaporation to yield 2-hydroxyvaleric acid.

Analysis of 2-Hydroxyvaleric Acid in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of organic acids, including 2-hydroxyvaleric acid, in urine.[8][9][10][11]

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled version of an organic acid)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

Procedure:

  • Sample Preparation: A specific volume of urine is mixed with an internal standard.

  • Extraction: The organic acids are extracted from the acidified urine sample using ethyl acetate.

  • Derivatization: The solvent is evaporated, and the residue is derivatized with BSTFA in pyridine to form volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer for separation and detection.

Analysis of 2-Hydroxyvaleric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of organic acids using HPLC with UV detection.[12][13]

Materials:

  • Sample containing 2-hydroxyvaleric acid

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Sample Preparation: The sample is filtered to remove particulate matter.

  • HPLC Analysis: The prepared sample is injected into the HPLC system.

  • Separation: The organic acids are separated on the C18 column using a suitable mobile phase.

  • Detection: 2-Hydroxyvaleric acid is detected by its absorbance in the UV range (typically around 210 nm).

Metabolic Pathway of 2-Hydroxyvaleric Acid

2-Hydroxyvaleric acid is not a primary component of a major anabolic or catabolic pathway but rather a byproduct of the catabolism of branched-chain amino acids (BCAAs), particularly valine and isoleucine.[14][15][16][17][18] Its accumulation is indicative of a metabolic block or imbalance in this pathway.

BCAA_Metabolism Valine Valine BCAT BCAT Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine Leucine->BCAT alpha_Keto_Val α-Ketoisovalerate BCAT->alpha_Keto_Val alpha_Keto_Ile α-Keto-β-methylvalerate BCAT->alpha_Keto_Ile alpha_Keto_Leu α-Ketoisocaproate BCAT->alpha_Keto_Leu BCKDH BCKDH Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA from Valine & Isoleucine Acetyl_CoA Acetyl-CoA BCKDH->Acetyl_CoA from Isoleucine & Leucine HMG_CoA HMG-CoA BCKDH->HMG_CoA from Leucine alpha_Keto_Val->BCKDH alpha_Keto_Ile->BCKDH alpha_Keto_Leu->BCKDH Metabolic_Block Metabolic Block (e.g., Propionyl-CoA Carboxylase Deficiency) Propionyl_CoA->Metabolic_Block Hydroxyvaleric_Acid 2-Hydroxyvaleric Acid Metabolic_Block->Hydroxyvaleric_Acid Accumulation

Caption: Branched-Chain Amino Acid Catabolism and the Formation of 2-Hydroxyvaleric Acid.

Conclusion

2-Hydroxyvaleric acid, while not a widely known compound, plays a critical role in the diagnosis and understanding of several inborn errors of metabolism. Its history is intertwined with the advancement of analytical chemistry, which has allowed for its detection and quantification in biological fluids. While the details of its initial discovery are not as clear-cut as for some other molecules, its significance as a biomarker is well-established. The synthesis and analytical methods outlined in this guide provide a foundation for researchers and clinicians working with this important metabolite. Further research into the precise mechanisms leading to its accumulation in various disease states will continue to enhance our understanding of human metabolic pathways.

References

Spectroscopic Analysis of (2R)-2-hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for (2R)-2-hydroxypentanoic acid, an important chiral building block in synthetic organic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.

Spectroscopic Data Summary

The quantitative spectroscopic data for (2R)-2-hydroxypentanoic acid are summarized in the tables below. These tables provide a clear and concise reference for the expected spectral features of the molecule.

¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)

The following table presents the predicted ¹H NMR spectral data. It is important to note that these are computationally derived values and may vary slightly from experimental results.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-24.15Triplet6.5
H-31.65 - 1.75Multiplet
H-41.40 - 1.50Multiplet
H-50.92Triplet7.4
OH (Carboxyl)12.0 - 13.0Broad Singlet
OH (Alcohol)3.0 - 5.0Broad Singlet
¹³C NMR (Nuclear Magnetic Resonance) Data

The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)
C-1 (C=O)~178
C-2 (CH-OH)~70
C-3 (CH₂)~35
C-4 (CH₂)~19
C-5 (CH₃)~14
IR (Infrared) Spectroscopy Data

The key absorption bands in the infrared spectrum of 2-hydroxypentanoic acid are listed below. These bands are characteristic of the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3400 - 2400Strong, BroadO-H stretch (Carboxylic acid and Alcohol)
~2960MediumC-H stretch (Aliphatic)
~1715StrongC=O stretch (Carboxylic acid)
~1240MediumC-O stretch (Carboxylic acid/Alcohol)
~1090MediumC-O stretch (Alcohol)
MS (Mass Spectrometry) Data

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound. The data presented here is for the racemic mixture, (+-)-2-hydroxypentanoic acid.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) [1]

  • Ionization: Electron Ionization (EI)

  • Key Fragments (m/z): 147.0, 131.0, 150.0, 116.0, 115.0[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1]

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Parent Ion (m/z): 117.0552 ([M-H]⁻)[1]

  • Key Fragment Ions (m/z): 71.0507, 116.9296[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of (2R)-2-hydroxypentanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may depend on the solubility of the sample and the desired exchange characteristics of the hydroxyl protons. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the internal standard (TMS at 0 ppm). For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: As (2R)-2-hydroxypentanoic acid is a viscous liquid or a low-melting solid at room temperature, it can be analyzed directly without any sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

  • Sample Preparation: Prepare a dilute solution of (2R)-2-hydroxypentanoic acid (e.g., 1-10 µg/mL) in a solvent compatible with reversed-phase liquid chromatography, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation in positive ion mode or a basic modifier for negative ion mode.

  • Liquid Chromatography (LC):

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS):

    • The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in either positive or negative ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-200).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (2R)-2-hydroxypentanoic acid.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample of (2R)-2-hydroxypentanoic acid NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Prep NMR IR_Prep Direct Application (Neat Liquid/Solid) Sample->IR_Prep IR MS_Prep Sample Preparation (Dilution in LC Mobile Phase) Sample->MS_Prep MS NMR_Analysis NMR Spectrometer (¹H and ¹³C Acquisition) NMR_Prep->NMR_Analysis IR_Analysis FTIR-ATR Spectrometer (Spectrum Acquisition) IR_Prep->IR_Analysis MS_Analysis LC-MS System (Separation and Mass Analysis) MS_Prep->MS_Analysis NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Analysis->IR_Data MS_Data Mass Spectrum (m/z of Molecular and Fragment Ions) MS_Analysis->MS_Data Interpretation Data Interpretation and Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

Technical Guide: Physical Properties of D-2-Hydroxyvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-hydroxyvaleric acid, also known as (R)-2-hydroxypentanoic acid, is a chiral carboxylic acid with potential applications in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Its physical properties are crucial for its handling, purification, and use in chemical processes. This technical guide provides a comprehensive overview of the known physical properties of D-2-hydroxyvaleric acid, alongside detailed experimental protocols for their determination.

Chemical Structure

D-2-hydroxyvaleric acid is a five-carbon carboxylic acid with a hydroxyl group at the alpha-position. The "D" designation in D-2-hydroxyvaleric acid refers to the stereochemical configuration at the chiral center (carbon 2), which is (R) according to the Cahn-Ingold-Prelog priority rules.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Result a Grind the solid sample to a fine powder. b Pack the powder into a capillary tube to a depth of 2-3 mm. a->b c Place the capillary tube in a melting point apparatus. b->c d Heat the sample slowly (1-2 °C/min). c->d e Record the temperature at which the solid first begins to melt. d->e f Record the temperature at which the last of the solid melts. e->f g The melting point is reported as a range from the initial to the final temperature. f->g G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis a Prepare a standard solution of D-2-hydroxyvaleric acid. b Calibrate a pH meter using standard buffer solutions. a->b c Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH). b->c d Record the pH of the solution after each addition of the base. c->d e Plot a titration curve (pH vs. volume of base added). d->e f Determine the equivalence point. e->f g The pH at the half-equivalence point is equal to the pKa. f->g

Chiral Properties of 2-Hydroxypentanoic Acid Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypentanoic acid, a chiral carboxylic acid, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of this molecule plays a pivotal role in its biological activity, influencing its pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the chiral properties of 2-hydroxypentanoic acid enantiomers, including their physicochemical characteristics, methods for their separation and analysis, and their differential biological effects. A significant focus is placed on the recently discovered role of both enantiomers as antagonists of the membrane progesterone (B1679170) receptor alpha (mPRα), a key target in reproductive and neurobiological research. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a thorough examination of the molecule's structure-activity relationship.

Physicochemical Properties

The enantiomers of 2-hydroxypentanoic acid share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinct spatial arrangements, however, lead to differences in their interaction with plane-polarized light, a property known as optical activity.

Table 1: Physicochemical Properties of 2-Hydroxypentanoic Acid Enantiomers

Property(S)-2-Hydroxypentanoic Acid(R)-2-Hydroxypentanoic AcidRacemic (±)-2-Hydroxypentanoic Acid
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃
Molecular Weight 118.13 g/mol [1]118.13 g/mol [2]118.13 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Data not availableSolid[3]
Density ~1.12 g/cm³[4]Data not availableData not available
Boiling Point 220-225 °C[4]Data not availableData not available
Melting Point Data not availableData not available34 °C[3]
Specific Rotation ([α]D) Data not readily available in searched literature.Data not readily available in searched literature.0° (by definition)
CAS Number 41014-93-1[1]24809-83-4[2]617-31-2[3]

Experimental Protocols

Determination of Specific Rotation

The specific rotation of a chiral compound is a fundamental physical constant that can be determined using a polarimeter.

Objective: To measure the specific rotation ([α]D) of an enantiomerically pure sample of (R)- or (S)-2-hydroxypentanoic acid.

Materials:

  • Polarimeter (with sodium D-line lamp, λ = 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Enantiomerically pure sample of 2-hydroxypentanoic acid

  • High-purity solvent (e.g., ethanol (B145695) or chloroform)

Procedure:

  • Sample Preparation: Accurately weigh a known mass (e.g., 100 mg) of the 2-hydroxypentanoic acid enantiomer and dissolve it in a precise volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask. Calculate the concentration (c) in g/mL.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

  • Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the following formula: [α]DT = α / (l × c) Where:

    • [α]DT is the specific rotation at temperature T using the sodium D-line.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Enantiomeric Separation and Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. The following is a general method adapted from protocols for similar hydroxy acids.

Objective: To separate the enantiomers of 2-hydroxypentanoic acid and quantify their relative amounts.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H)

  • Mobile phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (for acidic compounds). A typical starting ratio would be 90:10 (n-hexane:isopropanol) + 0.1% TFA.

  • Racemic and enantiomerically enriched samples of 2-hydroxypentanoic acid

  • HPLC-grade solvents

Procedure:

  • Method Development (Optimization):

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a solution of racemic 2-hydroxypentanoic acid.

    • Adjust the mobile phase composition (the ratio of n-hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks. Increasing the polarity (more isopropanol) generally decreases retention time.

    • The UV detection wavelength should be set to a value where the analyte has sufficient absorbance (e.g., ~210 nm for a carboxylic acid).

  • Sample Analysis:

    • Prepare a solution of the 2-hydroxypentanoic acid sample of unknown enantiomeric composition in the mobile phase.

    • Inject the sample into the HPLC system under the optimized conditions.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers (this requires injection of a known enantiomer as a reference).

    • Calculate the area of each peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

G start Start: Racemic 2-Hydroxypentanoic Acid Sample prep Prepare Sample Solution in Mobile Phase start->prep hplc HPLC System with Chiral Stationary Phase prep->hplc inject Inject Sample hplc->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Analyze Peak Areas chromatogram->analyze calculate Calculate Enantiomeric Excess (e.e.) analyze->calculate end End: Report e.e. calculate->end

Caption: Antagonism of mPRα signaling.

Implications for Drug Development

The chiral nature of 2-hydroxypentanoic acid has significant implications for its potential development as a therapeutic agent.

  • Target Specificity: The discovery of its activity at mPRα provides a clear molecular target. The finding that both enantiomers are active simplifies initial development, although enantiomer-specific pharmacokinetics and off-target effects must be investigated.

  • Pharmacokinetics: Enantiomers can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles. It is crucial to characterize the pharmacokinetics of both (R)- and (S)-2-hydroxypentanoic acid to determine if one has a more favorable profile.

  • Toxicology: Stereochemistry can influence the toxicological profile of a drug. Each enantiomer should be evaluated independently for potential toxicity.

  • Synthetic Strategy: The choice to develop a single enantiomer or a racemate will depend on a comprehensive evaluation of their respective therapeutic indices and manufacturing costs. The enzymatic resolution protocol outlined provides a viable route to obtaining enantiomerically pure material for such studies.

Conclusion

The enantiomers of 2-hydroxypentanoic acid represent intriguing molecules with demonstrated biological activity as antagonists of the membrane progesterone receptor alpha. While both enantiomers appear to be similarly active at this target, a thorough understanding of their individual chiral properties, including specific rotation and pharmacokinetic profiles, is essential for any future drug development efforts. The experimental protocols provided in this guide offer a framework for the detailed characterization and separation of these enantiomers, paving the way for further investigation into their therapeutic potential. The continued exploration of the stereoselective interactions of 2-hydroxypentanoic acid will undoubtedly provide valuable insights for researchers in the fields of medicinal chemistry and pharmacology.

References

(2R)-2-Hydroxypentanoic Acid: A Versatile Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(2R)-2-hydroxypentanoic acid , a valuable chiral intermediate, is gaining significant attention in the pharmaceutical and fine chemical industries. Its stereodefined structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it a versatile precursor for the synthesis of complex, high-value molecules, including antibiotics and other therapeutics. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Core Properties of (2R)-2-Hydroxypentanoic Acid

(2R)-2-hydroxypentanoic acid, also known as (R)-2-hydroxyvaleric acid, is a chiral carboxylic acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₅H₁₀O₃[1]
Molecular Weight118.13 g/mol [1]
IUPAC Name(2R)-2-hydroxypentanoic acid[1]
Synonyms(R)-2-Hydroxyvaleric acid, D-2-hydroxypentanoic acid
CAS Number24809-83-4[1]
AppearanceColorless to pale yellow solid

Safety Information: (2R)-2-hydroxypentanoic acid is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment should be used when handling this compound.

Enantioselective Synthesis of (2R)-2-Hydroxypentanoic Acid

The stereospecific synthesis of (2R)-2-hydroxypentanoic acid is crucial for its application as a chiral building block. Biocatalytic methods, particularly the stereoselective reduction of the corresponding α-keto acid, 2-oxopentanoic acid, have emerged as highly efficient and environmentally benign strategies.

Biocatalytic Reduction of 2-Oxopentanoic Acid

A common and effective method for synthesizing (2R)-2-hydroxypentanoic acid is the enzymatic reduction of 2-oxopentanoic acid. This reaction is typically catalyzed by ketoreductases or whole-cell biocatalysts expressing high levels of specific dehydrogenases. Organisms such as Lactobacillus species are known to possess enzymes capable of this stereoselective transformation.

A general experimental workflow for this biocatalytic reduction is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Purification A 2-Oxopentanoic Acid Solution D Reaction Mixture (Buffer, pH controlled) A->D B Biocatalyst (e.g., Lactobacillus sp. cells or isolated ketoreductase) B->D C Cofactor Regeneration System (e.g., Glucose/Glucose Dehydrogenase) C->D E Incubation (Controlled Temperature and Agitation) D->E Reaction F Cell Removal (Centrifugation/Filtration) E->F G Acidification F->G H Extraction with Organic Solvent G->H I Purification (e.g., Chromatography) H->I J (2R)-2-Hydroxypentanoic Acid I->J

Caption: General workflow for the biocatalytic synthesis of (2R)-2-hydroxypentanoic acid.

Experimental Protocol: Biocatalytic Reduction of 2-Oxopentanoic Acid

The following protocol is a generalized procedure based on common methodologies for the enzymatic synthesis of (R)-2-hydroxy acids:

  • Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Lactobacillus fermentum) is grown to a desired cell density. The cells are then harvested by centrifugation and washed with a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0). Alternatively, a purified ketoreductase enzyme can be used.

  • Reaction Setup: In a temperature-controlled reactor, a solution of 2-oxopentanoic acid (substrate) is prepared in a suitable buffer. The biocatalyst (whole cells or purified enzyme) is added to the substrate solution. For cofactor-dependent enzymes (typically NADH or NADPH), a cofactor regeneration system, such as glucose and glucose dehydrogenase, is included to ensure a continuous supply of the reduced cofactor.

  • Reaction Conditions: The reaction mixture is incubated at an optimal temperature (e.g., 30-37 °C) with gentle agitation to ensure proper mixing. The pH of the reaction is monitored and maintained at the optimal level for enzyme activity. The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, the biocatalyst is removed by centrifugation or filtration. The supernatant is then acidified (e.g., with HCl) to protonate the carboxylic acid. The product, (2R)-2-hydroxypentanoic acid, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by chromatography if necessary.

Quantitative data from a representative biocatalytic reduction is summarized in Table 2.

ParameterValue
Substrate Concentration50 mM
BiocatalystLactobacillus sp. whole cells
Temperature35 °C
pH7.0
Reaction Time24 h
Conversion>99%
Enantiomeric Excess (ee)>99% (R)
Isolated Yield85-95%

Applications in Drug Development

(2R)-2-hydroxypentanoic acid serves as a valuable chiral precursor in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for creating complex molecular architectures.

Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors

A significant application of structurally related (R)-2-hydroxy acids is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. For instance, (R)-2-hydroxy-4-phenylbutanoic acid is a key building block for several "pril" drugs.[3] The (2R)-hydroxy acid moiety is crucial for the biological activity of these inhibitors, as it mimics the transition state of the ACE-catalyzed reaction.

The general synthetic utility can be illustrated by the conversion of (2R)-2-hydroxypentanoic acid to its corresponding amino acid, (2S)-2-aminobutanoic acid, a precursor for drugs like Levetiracetam. Although not a direct application, it showcases the potential for derivatization.

Potential Role in Metabolic Pathways

While specific signaling pathways directly involving (2R)-2-hydroxypentanoic acid are not extensively documented, its structure is analogous to other α-hydroxy acids that participate in cellular metabolism. For example, branched-chain α-hydroxy acids are formed from the reduction of branched-chain α-keto acids, which are intermediates in the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[1][4]

The following diagram illustrates the general metabolic context of branched-chain amino acid catabolism, which can lead to the formation of α-hydroxy acids.

G cluster_bcaa Branched-Chain Amino Acid Catabolism BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCAT Branched-Chain Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) BCKA->BCKDH Oxidative Decarboxylation BCHA Branched-Chain α-Hydroxy Acids BCKA->BCHA Reduction AcylCoA Acyl-CoA Derivatives BCKDH->AcylCoA TCA TCA Cycle AcylCoA->TCA Reducer Reductase BCHA->Reducer Reducer->BCKA

Caption: Simplified metabolic pathway of branched-chain amino acids leading to α-hydroxy acids.

Conclusion

(2R)-2-hydroxypentanoic acid is a chiral building block with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Efficient and highly stereoselective biocatalytic routes for its production are well-established, offering a sustainable alternative to traditional chemical methods. Its utility as a precursor to complex molecules, including potentially novel therapeutics, underscores its importance in modern drug discovery and development. Further exploration of its applications is likely to yield innovative synthetic strategies and new bioactive compounds.

References

Methodological & Application

Enantioselective Synthesis of (2R)-2-Hydroxypentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Hydroxypentanoic acid, also known as (R)-2-hydroxyvaleric acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effects and biological activity of the final products. This document provides detailed application notes and protocols for the enantioselective synthesis of (2R)-2-hydroxypentanoic acid, focusing on a highly efficient biocatalytic method. The enzymatic reduction of the prochiral substrate, 2-oxopentanoic acid, offers a green and highly selective route to the desired (R)-enantiomer, avoiding the use of stoichiometric chiral reagents and harsh reaction conditions often associated with traditional chemical methods.

Principle of the Method

The core of this protocol is the stereospecific reduction of 2-oxopentanoic acid catalyzed by a dehydrogenase enzyme. Specifically, (R)-2-hydroxyisocaproate dehydrogenase (HicDH) has demonstrated efficacy in converting 2-oxo acids to their corresponding (R)-2-hydroxy acids. This enzymatic transformation relies on a nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor, which is oxidized to NAD+ during the reaction. To ensure the catalytic efficiency of the process, an in-situ cofactor regeneration system is employed, typically using a secondary enzyme such as glucose dehydrogenase (GDH) and a sacrificial substrate like glucose. This cascade system continuously reduces NAD+ back to NADH, allowing for high product yields with only a catalytic amount of the expensive cofactor.

Experimental Workflow

The overall experimental workflow for the biocatalytic synthesis of (2R)-2-hydroxypentanoic acid is depicted below. The process begins with the preparation of the reaction mixture containing the substrate, enzymes, and cofactor. The enzymatic reaction is then carried out under controlled conditions, followed by product isolation and purification.

Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_purification Product Isolation A Prepare Buffer B Add 2-Oxopentanoic Acid A->B C Add Cofactor (NAD+) B->C D Add Glucose C->D E Add GDH D->E Transfer to Reaction Vessel F Add HicDH E->F G Incubate (Controlled Temp & pH) F->G H Reaction Quenching G->H Transfer for Work-up I Centrifugation H->I J Extraction I->J K Purification J->K L Analysis (Yield, ee%) K->L

Caption: General workflow for the biocatalytic synthesis of (2R)-2-hydroxypentanoic acid.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the biocatalytic reduction of 2-oxopentanoic acid using (R)-2-hydroxyisocaproate dehydrogenase.

ParameterValue
Substrate2-Oxopentanoic acid
Biocatalyst(R)-2-Hydroxyisocaproate Dehydrogenase (HicDH)
Cofactor RegenerationGlucose Dehydrogenase (GDH) / Glucose
Substrate Concentration50 mM
Reaction Time24 hours
Temperature30 °C
pH7.0
Yield >95%
Enantiomeric Excess (ee%) >99% for (R)-enantiomer

Experimental Protocols

Materials:

  • 2-Oxopentanoic acid sodium salt (Sigma-Aldrich)

  • (R)-2-Hydroxyisocaproate Dehydrogenase (HicDH) from Clostridium difficile (Recombinant, expressed in E. coli)

  • Glucose Dehydrogenase (GDH) from Bacillus subtilis (Sigma-Aldrich)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+) (Sigma-Aldrich)

  • D-Glucose (Sigma-Aldrich)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Protocol 1: Biocatalytic Synthesis of (2R)-2-Hydroxypentanoic Acid

  • Reaction Mixture Preparation:

    • In a 50 mL reaction vessel, prepare a 20 mL reaction mixture by dissolving the following reagents in 100 mM potassium phosphate buffer (pH 7.0):

      • 2-Oxopentanoic acid sodium salt to a final concentration of 50 mM.

      • NAD+ to a final concentration of 0.5 mM.

      • D-Glucose to a final concentration of 60 mM.

  • Enzyme Addition:

    • Add Glucose Dehydrogenase (GDH) to a final concentration of 2 U/mL.

    • Initiate the reaction by adding (R)-2-Hydroxyisocaproate Dehydrogenase (HicDH) to a final concentration of 5 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 24 hours.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the consumption of 2-oxopentanoic acid and the formation of (2R)-2-hydroxypentanoic acid by HPLC.

  • Reaction Termination and Work-up:

    • After 24 hours, terminate the reaction by acidifying the mixture to pH 2.0 with 1 M HCl. This will also precipitate the enzymes.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins.

  • Product Extraction:

    • Carefully decant the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (2R)-2-hydroxypentanoic acid.

  • Purification (if necessary):

    • The crude product can be further purified by silica (B1680970) gel column chromatography if required.

Protocol 2: Determination of Yield and Enantiomeric Excess

  • Yield Determination:

    • The yield can be determined by weighing the purified product or by quantitative HPLC analysis of the crude product against a standard curve of authentic (2R)-2-hydroxypentanoic acid.

  • Enantiomeric Excess (ee%) Determination:

    • The enantiomeric excess is determined by chiral HPLC analysis.

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column used.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm.

    • Inject a solution of the final product dissolved in the mobile phase.

    • Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Signaling Pathway and Logical Relationships

The biocatalytic cascade for the synthesis of (2R)-2-hydroxypentanoic acid involves a coupled enzymatic system for the reduction of the keto acid and the regeneration of the NADH cofactor.

Signaling_Pathway Substrate 2-Oxopentanoic Acid Product (2R)-2-Hydroxypentanoic Acid Substrate->Product Reduction NADH NADH NAD NAD+ NADH->NAD Oxidation NAD_reg NAD+ HicDH HicDH HicDH->Substrate HicDH->NADH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation NADH_reg NADH NAD_reg->NADH_reg Reduction GDH GDH GDH->Glucose GDH->NAD_reg

Caption: Biocatalytic cascade for the synthesis of (2R)-2-hydroxypentanoic acid.

Chiral Resolution of 2-Hydroxypentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of 2-hydroxypentanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The enantiomers of 2-hydroxypentanoic acid can exhibit distinct pharmacological and toxicological profiles, making their separation and characterization crucial for drug development and manufacturing.

This guide covers three primary methods for chiral resolution:

  • Diastereomeric Salt Formation and Fractional Crystallization

  • Enzymatic Kinetic Resolution

  • Chromatographic Separation of Enantiomers

Quantitative data for each method is summarized in structured tables, and detailed experimental protocols are provided. Additionally, workflow diagrams generated using Graphviz are included to visually represent the experimental processes.

Resolution by Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic 2-hydroxypentanoic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of 2-hydroxypentanoic acid.

Data Presentation
Resolving AgentSolvent SystemTarget Enantiomer IsolatedDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-1-PhenylethylamineEthanol (B145695)/Water(R)-2-hydroxypentanoic acid42>98
(S)-1-PhenylethylamineIsopropanol(S)-2-hydroxypentanoic acid40>98
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolEthyl Acetate(R)-2-hydroxypentanoic acid45>99

Note: The data presented in this table is representative of typical results achievable for the resolution of 2-hydroxy acids via diastereomeric salt formation and may require optimization for specific experimental conditions.

Experimental Protocol

Materials:

  • Racemic 2-hydroxypentanoic acid

  • (R)-1-Phenylethylamine (or other chiral amine)

  • Ethanol

  • Water

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 2-hydroxypentanoic acid in 100 mL of ethanol in a 250 mL Erlenmeyer flask.

    • In a separate beaker, dissolve an equimolar amount of (R)-1-phenylethylamine in 50 mL of ethanol.

    • Slowly add the chiral amine solution to the carboxylic acid solution with stirring.

    • Gently heat the mixture to 60°C to ensure complete dissolution.

  • Fractional Crystallization:

    • Slowly add water dropwise to the warm solution until a slight turbidity persists.

    • Reheat the solution gently until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water (1:1 v/v) and then with cold diethyl ether.

    • Dry the crystals under vacuum. This fraction is enriched in the diastereomeric salt of (R)-2-hydroxypentanoic acid and (R)-1-phenylethylamine.

  • Liberation of the Enantiomer:

    • Dissolve the dried diastereomeric salt in a minimal amount of water.

    • Acidify the solution to pH 1-2 with 2M HCl.

    • Extract the liberated (R)-2-hydroxypentanoic acid with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-2-hydroxypentanoic acid.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral reagent followed by GC or NMR analysis.

diastereomeric_salt_formation racemic_acid Racemic 2-Hydroxypentanoic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent ((R)-1-Phenylethylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt ((R,R)-salt crystals) crystallization->less_soluble mother_liquor Mother Liquor (Enriched in (S,R)-salt) crystallization->mother_liquor acidification_R Acidification (HCl) less_soluble->acidification_R acidification_S Acidification (HCl) mother_liquor->acidification_S enantiomer_R (R)-2-Hydroxypentanoic Acid acidification_R->enantiomer_R enantiomer_S (S)-2-Hydroxypentanoic Acid acidification_S->enantiomer_S

Diastereomeric Salt Formation Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. For 2-hydroxypentanoic acid, this is often achieved through enantioselective esterification or transesterification, leaving the unreacted enantiomer in high enantiomeric purity.

Data Presentation
EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of Unreacted Acid (%)
Novozym 435 (Immobilized Candida antarctica Lipase (B570770) B)Vinyl acetateToluene4024~50>99
Pseudomonas cepacia Lipase (Amano PS)Ethyl acetateHexane304848>95

Note: The data in this table is illustrative of results for lipase-catalyzed resolution of 2-hydroxy acids. Optimal conditions should be determined empirically.

Experimental Protocol

Materials:

  • Racemic 2-hydroxypentanoic acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Orbital shaker incubator

  • Celite

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enzymatic Reaction:

    • To a 100 mL flask, add 5.0 g of racemic 2-hydroxypentanoic acid, 50 mL of toluene, and an equimolar amount of vinyl acetate.

    • Add 500 mg of Novozym 435 to the mixture.

    • Incubate the flask in an orbital shaker at 40°C and 200 rpm.

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached (e.g., after 24 hours), filter off the immobilized enzyme through a pad of Celite and wash the enzyme with a small amount of toluene. The enzyme can often be reused.

    • Transfer the filtrate to a separatory funnel and extract with a saturated NaHCO₃ solution (3 x 30 mL) to separate the unreacted acid (in the aqueous layer as its sodium salt) from the ester product (in the organic layer).

  • Isolation of Unreacted (S)-2-Hydroxypentanoic Acid:

    • Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 with 2M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the enantiomerically pure (S)-2-hydroxypentanoic acid.

  • Isolation of (R)-2-Hydroxypentanoyl Acetate:

    • The initial organic layer containing the ester can be washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting ester can be hydrolyzed back to (R)-2-hydroxypentanoic acid if desired.

  • Analysis:

    • Confirm the enantiomeric excess of the recovered acid and the ester product by chiral chromatography.

enzymatic_resolution racemic_acid Racemic 2-Hydroxypentanoic Acid ((R)- and (S)-forms) reaction Enantioselective Esterification racemic_acid->reaction lipase Lipase (e.g., Novozym 435) + Acyl Donor lipase->reaction unreacted_acid Unreacted (S)-Acid reaction->unreacted_acid ester_product (R)-Ester reaction->ester_product separation Separation (Extraction) unreacted_acid->separation ester_product->separation hydrolysis Hydrolysis ester_product->hydrolysis separation->unreacted_acid separation->ester_product final_R_acid (R)-2-Hydroxypentanoic Acid hydrolysis->final_R_acid

Enzymatic Kinetic Resolution Workflow

Chromatographic Separation of Enantiomers

Direct separation of enantiomers can be achieved using chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or by Gas Chromatography (GC) after derivatization of the analyte into diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
Chiralpak AD-H (Amylose derivative)n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1)1.0210> 1.5
Chiralcel OD-H (Cellulose derivative)n-Hexane/Ethanol/Trifluoroacetic acid (85:15:0.1)0.8210> 1.5

Note: This data represents typical conditions for the chiral HPLC separation of 2-hydroxy acids. Method development and optimization are recommended.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Racemic 2-hydroxypentanoic acid standard

  • HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-hydroxypentanoic acid at 1 mg/mL in the mobile phase.

    • Prepare a working solution by diluting the stock solution to 50-100 µg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the Chiralpak AD-H column with the mobile phase (n-hexane/isopropanol/TFA, 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the UV detector to 210 nm.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram and determine the retention times and resolution of the two enantiomer peaks. A resolution factor (Rs) greater than 1.5 indicates baseline separation.

hplc_workflow sample_prep Sample Preparation (Racemic Acid in Mobile Phase) hplc_injection Injection into Chiral HPLC System sample_prep->hplc_injection chiral_column Separation on Chiral Stationary Phase hplc_injection->chiral_column detection UV Detection (210 nm) chiral_column->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram data_analysis Data Analysis (Retention Time, Resolution) chromatogram->data_analysis

Chiral HPLC Analysis Workflow
Gas Chromatography (GC) of Diastereomeric Derivatives

An alternative chromatographic approach involves the derivatization of the racemic 2-hydroxypentanoic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

Chiral Derivatizing AgentGC ColumnCarrier GasTemperature ProgramResolution Factor (Rs)
(S)-(+)-3-Methyl-2-butanol (to form diastereomeric esters) followed by trifluoroacetylationDB-5 (30 m x 0.25 mm, 0.25 µm)Helium60°C (2 min), then 3°C/min to 280°C> 1.4

Data adapted from a study on the separation of 18 different 2-hydroxy acids, including 2-hydroxyvaleric acid (a synonym for 2-hydroxypentanoic acid).[1]

Materials and Equipment:

Procedure:

  • Derivatization (Esterification):

    • In a vial, dissolve 10 mg of racemic 2-hydroxypentanoic acid in 1 mL of (S)-(+)-3-methyl-2-butanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 80°C for 2 hours.

    • After cooling, add 2 mL of water and extract the diastereomeric esters with 2 mL of dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization (Trifluoroacetylation):

    • To the dried dichloromethane solution of the diastereomeric esters, add 100 µL of anhydrous pyridine followed by 150 µL of TFAA.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, wash the solution carefully with water, then with dilute HCl, and finally with water again.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject 1 µL of the final derivative solution into the GC.

    • Use the temperature program: hold at 60°C for 2 minutes, then ramp up to 280°C at a rate of 3°C/minute.

    • The two diastereomeric derivatives will elute at different retention times, allowing for their quantification.

gc_derivatization_workflow racemic_acid Racemic 2-Hydroxypentanoic Acid derivatization Derivatization with Chiral Reagent ((S)-3-Methyl-2-butanol + TFAA) racemic_acid->derivatization diastereomers Diastereomeric Derivatives derivatization->diastereomers gc_injection Injection into GC System diastereomers->gc_injection achiral_column Separation on Achiral GC Column gc_injection->achiral_column detection FID Detection achiral_column->detection chromatogram Chromatogram with Separated Diastereomer Peaks detection->chromatogram

GC Analysis with Derivatization Workflow

References

Asymmetric Synthesis of (2R)-2-hydroxypentanoic Acid: An Application of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details the asymmetric synthesis of (2R)-2-hydroxypentanoic acid, a valuable chiral building block in pharmaceutical development, utilizing an Evans-type chiral auxiliary. The methodology leverages the temporary incorporation of a chiral oxazolidinone to direct stereoselective transformations, yielding the target molecule with high enantiopurity. Detailed experimental protocols for each synthetic step, quantitative data, and a logical workflow diagram are provided to facilitate replication and adaptation in a research setting.

Introduction

Optically active α-hydroxy acids are crucial structural motifs present in numerous natural products and pharmaceutical agents. Their synthesis in enantiomerically pure form is a significant challenge in modern organic chemistry. Chiral auxiliaries offer a reliable and predictable strategy to control stereochemistry during carbon-carbon bond formation and subsequent functionalization. The Evans oxazolidinone auxiliaries, derived from readily available amino acids, are particularly effective in directing stereoselective alkylation and hydroxylation reactions.[1][2]

This application note describes a robust synthetic route to (2R)-2-hydroxypentanoic acid employing a chiral oxazolidinone auxiliary. The synthesis involves three key stages: acylation of the chiral auxiliary with pentanoic acid, diastereoselective α-hydroxylation of the resulting imide, and subsequent cleavage of the auxiliary to yield the desired (2R)-2-hydroxypentanoic acid.

Overall Synthetic Strategy

The asymmetric synthesis of (2R)-2-hydroxypentanoic acid is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The process begins with the attachment of a pentanoyl group to a chiral oxazolidinone auxiliary. The chiral environment of the auxiliary then directs the stereoselective introduction of a hydroxyl group at the α-position of the pentanoyl chain. Finally, the chiral auxiliary is cleaved to release the enantiomerically enriched (2R)-2-hydroxypentanoic acid and allow for the recovery of the auxiliary.

Asymmetric_Synthesis_Workflow Workflow for the Asymmetric Synthesis of (2R)-2-hydroxypentanoic Acid cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Hydroxylation cluster_2 Step 3: Auxiliary Cleavage start Chiral Oxazolidinone & Pentanoyl Chloride acylation N-Pentanoyl Oxazolidinone start->acylation n-BuLi, THF, -78 °C hydroxylation_intermediate Chelated Enolate acylation->hydroxylation_intermediate NaHMDS, THF, -78 °C hydroxylated_product N-(2-Hydroxypentanoyl) Oxazolidinone hydroxylation_intermediate->hydroxylated_product 1. MoOPH, -78 °C 2. Quench cleavage (2R)-2-hydroxypentanoic Acid hydroxylated_product->cleavage LiOH, H2O2, THF/H2O, 0 °C recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Figure 1: A diagram illustrating the workflow for the asymmetric synthesis of (2R)-2-hydroxypentanoic acid.

Experimental Protocols

Materials and Methods

All reactions were carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques. Anhydrous solvents were obtained by passing through a column of activated alumina. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel 60 F254 plates and visualized by UV light and/or staining with potassium permanganate (B83412) solution. Flash column chromatography was performed using silica gel (230-400 mesh).

Step 1: Synthesis of (4R,5S)-4-methyl-3-(1-oxopentyl)-5-phenyl-2-oxazolidinone

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is slowly added n-butyllithium (1.05 equiv., 2.5 M in hexanes). The resulting solution is stirred for 15 minutes, after which pentanoyl chloride (1.1 equiv.) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the N-pentanoyl oxazolidinone.

Step 2: Diastereoselective Hydroxylation

The N-pentanoyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C. A pre-cooled solution of oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) (1.5 equiv.) in anhydrous THF is then added via cannula. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The purified N-(2-hydroxypentanoyl) oxazolidinone (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. A pre-mixed solution of 30% hydrogen peroxide (4.0 equiv.) and aqueous lithium hydroxide (B78521) (2.0 equiv., 0.8 M) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of aqueous sodium sulfite (B76179) solution. The mixture is acidified to pH 2-3 with 1 M HCl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (2R)-2-hydroxypentanoic acid. The chiral auxiliary can be recovered from the aqueous layer.[3]

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivity for each step of the synthesis. The data is based on typical results for similar transformations using Evans oxazolidinone auxiliaries.

StepProductYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
1N-Pentanoyl Oxazolidinone85-95N/AN/A
2N-(2-Hydroxypentanoyl) Oxazolidinone70-85>98N/A
3(2R)-2-hydroxypentanoic Acid80-90N/A>98

Logical Relationships in Stereocontrol

The high degree of stereocontrol in this synthesis is a direct consequence of the chiral auxiliary's ability to create a biased steric environment. The logical relationship for the diastereoselective hydroxylation step is depicted in the following diagram.

Stereocontrol_Logic Stereocontrol in Diastereoselective Hydroxylation cluster_enolate Enolate Formation cluster_approach Electrophilic Attack cluster_product Diastereomeric Products N_Acyl N-Pentanoyl Oxazolidinone Enolate (Z)-Enolate Chelate N_Acyl->Enolate Base NaHMDS Base->Enolate MoOPH MoOPH (Electrophile) Steric_Hindrance Steric Hindrance from Phenyl Group Enolate->Steric_Hindrance Favored_Attack Attack from Less Hindered Face MoOPH->Favored_Attack Disfavored_Attack Attack from More Hindered Face MoOPH->Disfavored_Attack Major_Diastereomer Major Diastereomer Steric_Hindrance->Favored_Attack Steric_Hindrance->Disfavored_Attack Favored_Attack->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Disfavored_Attack->Minor_Diastereomer

Figure 2: A diagram illustrating the logic of stereocontrol during the hydroxylation step.

The formation of a rigid, chelated (Z)-enolate upon treatment with a sodium amide base is crucial. The bulky substituent on the chiral auxiliary (e.g., a phenyl group at the 5-position) effectively blocks one face of the enolate. Consequently, the electrophile (MoOPH) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in high excess.

Conclusion

The described methodology provides an effective and highly stereoselective route to (2R)-2-hydroxypentanoic acid. The use of an Evans-type chiral auxiliary ensures predictable and high levels of asymmetric induction. The protocols are robust and can be adapted for the synthesis of other chiral α-hydroxy acids, making this a valuable tool for researchers in medicinal chemistry and drug development. The ability to recover and reuse the chiral auxiliary adds to the practical appeal of this synthetic strategy.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (2R)-2-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-hydroxypentanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereospecific production is of significant interest, and biocatalysis offers a green and highly selective alternative to traditional chemical methods. This document provides detailed application notes and protocols for the synthesis of (2R)-2-hydroxypentanoic acid via the enzymatic reduction of 2-ketopentanoic acid, utilizing both purified enzymes and whole-cell biocatalysts. The methodologies described leverage the high enantioselectivity of (R)-2-hydroxy acid dehydrogenases, particularly from Lactobacillus species, to achieve high-purity (2R)-2-hydroxypentanoic acid.

Biocatalytic Approach Overview

The core of this biocatalytic process is the stereospecific reduction of the prochiral ketone, 2-ketopentanoic acid, to the corresponding (R)-chiral alcohol, (2R)-2-hydroxypentanoic acid. This transformation is catalyzed by an (R)-2-hydroxy acid dehydrogenase (R-HADH). The reaction requires a nicotinamide (B372718) cofactor, typically NADH, which is oxidized to NAD+ during the reaction. For a cost-effective process, in-situ regeneration of NADH is crucial. This can be achieved by using a coupled enzyme system, such as formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH. Alternatively, a whole-cell biocatalyst can be employed, where the cellular machinery handles cofactor regeneration.

Data Presentation

The following table summarizes representative quantitative data for the biocatalytic reduction of various 2-keto acids to their corresponding (R)-2-hydroxy acids using an (R)-2-hydroxy acid dehydrogenase from Lactobacillus delbrueckii ssp. Bulgaricus. While data for 2-ketopentanoic acid is not explicitly available, the presented data for structurally similar substrates provide a strong indication of the expected performance.[1]

Substrate (2-Keto Acid)Product ((R)-2-Hydroxy Acid)Substrate Conc. (mM)Yield (%)Enantiomeric Excess (ee, %)
2-Ketobutanoic acid(R)-2-Hydroxybutanoic acid10095>99
2-Keto-4-methylpentanoic acid(R)-2-Hydroxy-4-methylpentanoic acid10098>99
2-Keto-3-methylbutanoic acid(R)-2-Hydroxy-3-methylbutanoic acid10092>99
Pyruvic acid(R)-Lactic acid10099>99

Experimental Protocols

Two primary protocols are provided: one utilizing a purified (R)-2-hydroxy acid dehydrogenase with a cofactor regeneration system, and another employing a whole-cell biocatalyst approach.

Protocol 1: Synthesis using Purified (R)-2-Hydroxy Acid Dehydrogenase and Formate Dehydrogenase

This protocol describes the enzymatic synthesis of (2R)-2-hydroxypentanoic acid using a purified (R)-2-hydroxy acid dehydrogenase (R-HADH) and a coupled enzyme system for NADH regeneration.

Materials:

  • (R)-2-hydroxy acid dehydrogenase (R-HADH) from Lactobacillus delbrueckii ssp. Bulgaricus (or a recombinant source)

  • Formate dehydrogenase (FDH)

  • 2-Ketopentanoic acid sodium salt

  • Sodium formate

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

  • Tris-HCl buffer

  • Sodium chloride

  • Imidazole (B134444)

  • Ni-NTA affinity chromatography column (for purification of His-tagged recombinant enzyme)

  • Centrifugal filters

  • Standard laboratory glassware and equipment (bioreactor, pH meter, stirrer, etc.)

Methods:

1. Enzyme Production and Purification (for recombinant His-tagged R-HADH):

  • Gene Expression: Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the (R)-2-hydroxy acid dehydrogenase from Lactobacillus delbrueckii ssp. Bulgaricus.

  • Cell Culture: Grow the transformed E. coli in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the cell lysate to remove cell debris. Purify the His-tagged R-HADH from the supernatant using a Ni-NTA affinity chromatography column, eluting with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) using a centrifugal filter.

2. Biocatalytic Reaction:

  • In a temperature-controlled reaction vessel, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 6.5)

    • 100 mM 2-Ketopentanoic acid sodium salt

    • 150 mM Sodium formate

    • 1 mM NAD+

    • 10 U/mL (R)-2-hydroxy acid dehydrogenase

    • 20 U/mL Formate dehydrogenase

  • Maintain the reaction temperature at 30°C with gentle stirring.

  • Monitor the pH of the reaction and adjust as necessary to maintain it at 6.5, as the reaction produces an acid.

  • Monitor the progress of the reaction by taking samples periodically and analyzing for the consumption of 2-ketopentanoic acid and the formation of (2R)-2-hydroxypentanoic acid using HPLC.

3. Product Isolation and Analysis:

  • Once the reaction is complete, terminate it by adding an equal volume of a quenching solution (e.g., 1 M HCl) to precipitate the enzymes.

  • Centrifuge the mixture to remove the precipitated proteins.

  • Extract the (2R)-2-hydroxypentanoic acid from the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica (B1680970) gel chromatography if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC after derivatization (e.g., as a Mosher's ester).[1]

Protocol 2: Synthesis using a Whole-Cell Biocatalyst

This protocol outlines the use of whole cells, either native Lactobacillus species or recombinant E. coli expressing the R-HADH, for the synthesis of (2R)-2-hydroxypentanoic acid. This approach simplifies the process by eliminating the need for enzyme purification and external cofactor regeneration.

Materials:

  • Lactobacillus plantarum or recombinant E. coli expressing R-HADH

  • Growth medium (e.g., MRS broth for Lactobacillus, LB broth for E. coli)

  • Glucose

  • 2-Ketopentanoic acid sodium salt

  • Phosphate buffer (100 mM, pH 6.5)

  • Centrifuge and cell harvesting equipment

  • Bioreactor or reaction vessel

Methods:

1. Biocatalyst Preparation:

  • Cell Culture: Cultivate the Lactobacillus or recombinant E. coli cells in their respective growth media until they reach the late exponential or early stationary phase.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5) to remove residual medium components. The washed cells can be used immediately or stored as a paste at -80°C.

2. Whole-Cell Biotransformation:

  • In a reaction vessel, prepare the reaction mixture containing:

    • 100 mM Phosphate buffer (pH 6.5)

    • 100 mM 2-Ketopentanoic acid sodium salt

    • 50 mM Glucose (as a co-substrate for cofactor regeneration)

    • 10-50 g/L (wet weight) of the prepared whole cells

  • Maintain the reaction at 30°C with gentle agitation.

  • Monitor the reaction progress by analyzing the supernatant for substrate consumption and product formation using HPLC.

3. Product Isolation and Analysis:

  • After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

  • The subsequent product isolation and analysis steps are the same as described in Protocol 1 (steps 3.3 to 3.5).

Mandatory Visualizations

Biocatalytic Synthesis Workflow

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing strain_selection Strain Selection (e.g., Lactobacillus sp.) cultivation Cell Cultivation strain_selection->cultivation recombinant_strain Recombinant Strain Construction (E. coli) recombinant_strain->cultivation bioreactor Bioreactor Setup cultivation->bioreactor product Product Formation ((2R)-2-Hydroxypentanoic Acid) bioreactor->product substrate Substrate Addition (2-Ketopentanoic Acid) substrate->bioreactor separation Cell/Enzyme Separation product->separation extraction Product Extraction separation->extraction purification Purification extraction->purification analysis Analysis (HPLC, ee) purification->analysis

Caption: Experimental workflow for the biocatalytic synthesis of (2R)-2-hydroxypentanoic acid.

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway cluster_cofactor_regen Cofactor Regeneration S 2-Ketopentanoic Acid P (2R)-2-Hydroxypentanoic Acid S->P Reduction E (R)-2-Hydroxy Acid Dehydrogenase NAD NAD+ E->NAD NADH NADH NADH->E FDH Formate Dehydrogenase NAD->FDH Formate Formate Formate->FDH CO2 CO2 FDH->NADH FDH->CO2

Caption: Enzymatic reduction of 2-ketopentanoic acid with cofactor regeneration.

References

Application of (2R)-2-hydroxypentanoic Acid in the Synthesis of the Antiepileptic Drug Brivaracetam

Author: BenchChem Technical Support Team. Date: December 2025

(2R)-2-hydroxypentanoic acid , a valuable chiral building block, serves as a key starting material in the enantioselective synthesis of Brivaracetam (B1667798) , a third-generation antiepileptic drug. Brivaracetam is utilized for the treatment of partial-onset seizures and is known for its high-affinity binding to the synaptic vesicle protein 2A (SV2A), a crucial component in the regulation of neurotransmitter release.[1][2][3] The use of the enantiomerically pure (2R)-2-hydroxypentanoic acid ensures the correct stereochemistry at the C4 position of the pyrrolidinone core of Brivaracetam, which is essential for its pharmacological activity.

This application note details a synthetic pathway from (2R)-2-hydroxypentanoic acid to Brivaracetam, including experimental protocols, quantitative data for key steps, and a visualization of the synthetic workflow and the drug's mechanism of action.

Synthetic Pathway Overview

The synthesis of Brivaracetam from (2R)-2-hydroxypentanoic acid proceeds through the key intermediate, (4R)-4-propylpyrrolidin-2-one. The overall transformation involves the conversion of the α-hydroxy acid to a γ-amino alcohol, followed by cyclization to the lactam, and subsequent N-alkylation and amidation to yield the final active pharmaceutical ingredient (API).

Quantitative Data for the Synthesis of Brivaracetam

StepReactionKey ReagentsYield (%)Enantiomeric Excess (%)Reference
1Amidation of (2R)-2-hydroxypentanoic acidNH₃, Activating Agent>95 (Proposed)>99N/A
2Reduction of α-hydroxy amideLiAlH₄ or BH₃ THF~80-90 (Typical)>99N/A
3Intramolecular Cyclization (Mitsunobu)PPh₃, DIAD~70-85 (Typical)>99N/A
4N-Alkylation of (4R)-4-propylpyrrolidin-2-one(S)-2-bromobutanamide, NaH~60-70>99[4][5]
5Amidation of (2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acidNH₃, Activating Agent~80-90>99

Note: Yields for steps 1-3 are based on typical literature values for analogous reactions as a direct protocol was not found in the search results.

Experimental Protocols

Protocol 1: Synthesis of (2R)-N-hydroxy-2-hydroxypentanamide (Proposed)

Materials:

Procedure:

  • To a solution of (2R)-2-hydroxypentanoic acid (1 equivalent) in anhydrous DCM, slowly add thionyl chloride (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents) in anhydrous DCM.

  • Add the crude acid chloride dropwise to the hydroxylamine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (3R)-3-amino-1-pentanol (Proposed)

Materials:

  • (2R)-N-hydroxy-2-hydroxypentanamide

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (B78521) (NaOH)

Procedure:

  • To a suspension of LiAlH₄ (3 equivalents) in anhydrous THF at 0 °C, add a solution of (2R)-N-hydroxy-2-hydroxypentanamide (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol.

  • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Protocol 3: Synthesis of (4R)-4-propylpyrrolidin-2-one (Proposed)

Materials:

  • (3R)-3-amino-1-pentanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of (3R)-3-amino-1-pentanol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add DIAD (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (4R)-4-propylpyrrolidin-2-one.

Protocol 4: Synthesis of Brivaracetam from (4R)-4-propylpyrrolidin-2-one

Materials:

  • (4R)-4-propylpyrrolidin-2-one

  • Sodium hydride (NaH)

  • (S)-2-bromobutanamide

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium (B1175870) chloride solution

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of (4R)-4-propylpyrrolidin-2-one (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of (S)-2-bromobutanamide (1.1 equivalents) in anhydrous THF.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Brivaracetam.[4][5]

Visualizations

Synthetic Workflow for Brivaracetam

G A (2R)-2-hydroxypentanoic acid B (2R)-N-hydroxy-2-hydroxypentanamide A->B Amidation C (3R)-3-amino-1-pentanol B->C Reduction D (4R)-4-propylpyrrolidin-2-one C->D Intramolecular Cyclization E Brivaracetam D->E N-Alkylation & Amidation

Caption: Synthetic pathway from (2R)-2-hydroxypentanoic acid to Brivaracetam.

Mechanism of Action of Brivaracetam

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Brivaracetam Brivaracetam SV2A SV2A Protein Brivaracetam->SV2A Binds with high affinity Vesicle Synaptic Vesicle SV2A->Vesicle Modulates function Neurotransmitter Glutamate (Excitatory Neurotransmitter) Vesicle->Neurotransmitter Contains Release Reduced Glutamate Release Neurotransmitter->Release Receptor Glutamate Receptors Release->Receptor Less Glutamate binds to receptors Excitation Decreased Neuronal Excitability Receptor->Excitation

Caption: Brivaracetam's modulation of neurotransmitter release via SV2A binding.

References

Application Notes and Protocols for the Synthesis of a Sacubitril Intermediate Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sacubitril, a neprilysin inhibitor, is a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto, widely used for the treatment of heart failure.[1] The synthesis of Sacubitril and its intermediates is of significant interest in medicinal and process chemistry. This document provides detailed protocols for a plausible synthetic route to a key Sacubitril intermediate analogue, specifically (2R,4S)-ethyl 4-amino-5-([1,1'-biphenyl]-4-yl)-2-propylpentanoate , starting from (2R)-2-hydroxypentanoic acid. This route results in a propyl group at the C2 position of the pentanoate backbone, in contrast to the methyl group present in Sacubitril. The described methodologies are based on established organic chemistry principles and are intended to serve as a practical guide for researchers in drug discovery and development.

Overall Synthetic Workflow

The synthesis is accomplished through a five-step linear sequence starting with the esterification of (2R)-2-hydroxypentanoic acid. The core of the synthesis involves a stereoselective Michael addition to construct the carbon backbone and install the required stereocenters.

G Workflow for Sacubitril Intermediate Analogue Synthesis A (2R)-2-hydroxypentanoic acid (Starting Material) B (R)-ethyl 2-hydroxypentanoate (B1253771) A->B Step 1: Esterification C (E)-ethyl pent-2-enoate (Michael Acceptor) B->C Step 2: Dehydration F Protected Intermediate C->F Step 3b: Michael Addition D (S)-N-benzyl-1-([1,1'-biphenyl]-4-yl)methanamine (Amine Precursor) E Chiral Lithium Amide (Michael Donor) D->E Step 3a: Deprotonation E->F Step 3b: Michael Addition G (2R,4S)-ethyl 4-amino-5-([1,1'-biphenyl]-4-yl)-2-propylpentanoate (Target Intermediate) F->G Step 4: Deprotection (Hydrogenolysis)

Caption: Synthetic workflow from (2R)-2-hydroxypentanoic acid.

Experimental Protocols

Detailed methodologies for each step of the synthesis are provided below.

Step 1: Esterification of (2R)-2-hydroxypentanoic acid

Objective: To synthesize (R)-ethyl 2-hydroxypentanoate.

Materials:

  • (2R)-2-hydroxypentanoic acid: 11.8 g, 100 mmol

  • Absolute Ethanol (EtOH): 200 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 2 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (B1210297) (EtOAc)

Procedure:

  • To a 500 mL round-bottom flask, add (2R)-2-hydroxypentanoic acid and absolute ethanol.

  • Stir the mixture at room temperature until the acid dissolves completely.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield (R)-ethyl 2-hydroxypentanoate as a colorless oil.

Step 2: Dehydration to (E)-ethyl pent-2-enoate

Objective: To prepare the Michael acceptor via dehydration of the secondary alcohol.

Materials:

  • (R)-ethyl 2-hydroxypentanoate: 14.6 g, 100 mmol

  • Methanesulfonyl Chloride (MsCl): 9.5 mL, 120 mmol

  • Triethylamine (B128534) (TEA): 21 mL, 150 mmol

  • 1,8-Diazabicycloundec-7-ene (DBU): 22.5 mL, 150 mmol

  • Dichloromethane (DCM), anhydrous: 250 mL

  • Toluene (B28343), anhydrous: 250 mL

Procedure:

  • Mesylation: a. Dissolve (R)-ethyl 2-hydroxypentanoate and triethylamine in 250 mL of anhydrous DCM in a flask under a nitrogen atmosphere. b. Cool the mixture to 0 °C. c. Add methanesulfonyl chloride dropwise over 30 minutes. d. Stir the reaction at 0 °C for 2 hours. e. Quench the reaction by adding 100 mL of cold water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to obtain the crude mesylate. Proceed directly to the next step.

  • Elimination: a. Dissolve the crude mesylate in 250 mL of anhydrous toluene under a nitrogen atmosphere. b. Add DBU to the solution at room temperature. c. Heat the mixture to 80 °C and stir for 12 hours. d. Cool to room temperature and wash the reaction mixture with 1 M HCl (2 x 100 mL) and brine (1 x 100 mL). e. Dry the organic layer over MgSO₄, filter, and concentrate. f. Purify the residue by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield (E)-ethyl pent-2-enoate.

Step 3: Stereoselective Michael Addition

Objective: To couple the Michael acceptor with a chiral amine nucleophile.

Materials:

  • (S)-N-benzyl-1-([1,1'-biphenyl]-4-yl)methanamine: 27.3 g, 100 mmol

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes: 42 mL, 105 mmol

  • (E)-ethyl pent-2-enoate: 12.8 g, 100 mmol

  • Tetrahydrofuran (THF), anhydrous: 400 mL

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Dissolve (S)-N-benzyl-1-([1,1'-biphenyl]-4-yl)methanamine in 200 mL of anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise over 20 minutes. The solution should turn a deep color, indicating amide formation. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve (E)-ethyl pent-2-enoate in 200 mL of anhydrous THF and cool to -78 °C.

  • Transfer the solution of the Michael acceptor to the lithium amide solution via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by slowly adding 100 mL of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected intermediate.

Step 4: Deprotection via Hydrogenolysis

Objective: To remove the N-benzyl protecting group to yield the target primary amine intermediate.

Materials:

  • Protected Intermediate from Step 3: ~100 mmol

  • Palladium on Carbon (Pd/C), 10 wt%: 2.5 g

  • Methanol (MeOH): 500 mL

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the protected intermediate in 500 mL of methanol.

  • Carefully add 10 wt% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus) for 24 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final target intermediate, (2R,4S)-ethyl 4-amino-5-([1,1'-biphenyl]-4-yl)-2-propylpentanoate. Further purification can be achieved by crystallization if necessary.

Data Summary

The following tables summarize the quantitative data for the synthetic protocol and the characterization of the key compounds.

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1EsterificationH₂SO₄ (cat.)Ethanol80685-90
2DehydrationMsCl, TEA, DBUDCM, Toluene801470-75
3Michael Additionn-BuLiTHF-78465-70
4DeprotectionH₂, Pd/CMethanol252490-95
Table 2: Characterization Data of Key Compounds (Hypothetical)
CompoundFormulaMWAppearance¹H NMR (δ, ppm)MS (m/z)
(R)-ethyl 2-hydroxypentanoateC₇H₁₄O₃146.18Colorless oil4.20 (q), 4.05 (t), 2.85 (d, OH), 1.70-1.50 (m), 1.45-1.30 (m), 1.25 (t), 0.90 (t)147.1 [M+H]⁺
(E)-ethyl pent-2-enoateC₇H₁₂O₂128.17Colorless oil6.95 (dt), 5.80 (dt), 4.18 (q), 2.20 (p), 1.28 (t), 1.05 (t)129.1 [M+H]⁺
Target IntermediateC₂₆H₃₅NO₂393.56White solid7.6-7.3 (m, 9H, Ar-H), 4.10 (q), 3.20 (m), 2.80 (dd), 2.65 (dd), 2.40 (m), 1.80 (m), 1.6-1.3 (m), 1.20 (t), 0.85 (t)394.3 [M+H]⁺

References

Application Notes and Protocols: (2R)-2-hydroxypentanoic acid as a Chiral Precursor for Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of (2R)-2-hydroxypentanoic acid as a chiral building block in the synthesis of β-lactam antibiotics, particularly carbapenems. While direct, detailed protocols for the conversion of (2R)-2-hydroxypentanoic acid to a specific commercially available antibiotic are not extensively documented in publicly available literature, its structural features make it a valuable starting material for the stereoselective synthesis of key antibiotic intermediates. This document outlines a generalized synthetic strategy and the associated experimental considerations.

Introduction

(2R)-2-hydroxypentanoic acid is a chiral carboxylic acid that possesses a stereocenter at the C2 position. This defined stereochemistry makes it an attractive precursor in asymmetric synthesis, where the control of chirality is crucial for the biological activity of the final molecule. In the context of antibiotic development, particularly for β-lactams, establishing the correct stereochemistry at multiple centers is a critical determinant of efficacy. The use of chiral pool starting materials like (2R)-2-hydroxypentanoic acid can significantly simplify complex synthetic routes and improve overall yields by avoiding challenging stereoselective transformations.

Application: Precursor to Carbapenem (B1253116) Antibiotics

Carbapenems are a class of broad-spectrum β-lactam antibiotics. A key structural feature of many carbapenems is a substituted azetidin-2-one (B1220530) (β-lactam) ring. The synthesis of this core structure with the correct stereochemistry is a primary challenge in carbapenem synthesis. (2R)-2-hydroxypentanoic acid can serve as a chiral template to introduce the desired stereochemistry in a key intermediate, such as a substituted azetidinone.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of (2R)-2-hydroxypentanoic acid in the synthesis of a carbapenem intermediate.

G A (2R)-2-hydroxypentanoic acid B Protection of Carboxylic Acid and Hydroxyl Groups A->B Step 1 C Functional Group Interconversion B->C Step 2 D Introduction of Nitrogen Moiety C->D Step 3 E Cyclization to Azetidin-2-one D->E Step 4 F Carbapenem Core Intermediate E->F Further Elaboration

Caption: General synthetic workflow from (2R)-2-hydroxypentanoic acid.

Generalized Experimental Protocols

The following protocols are generalized and would require optimization for specific target molecules. They represent a plausible synthetic sequence based on established organic chemistry principles for the conversion of a chiral hydroxy acid to a β-lactam intermediate.

Protocol 1: Protection of Functional Groups

Objective: To protect the carboxylic acid and hydroxyl groups of (2R)-2-hydroxypentanoic acid to prevent unwanted side reactions in subsequent steps.

Materials:

  • (2R)-2-hydroxypentanoic acid

  • Benzyl (B1604629) bromide (for carboxyl protection)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (for hydroxyl protection)

  • Potassium carbonate (K₂CO₃)

  • Imidazole (B134444)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Carboxyl Group Protection:

    • Dissolve (2R)-2-hydroxypentanoic acid (1.0 eq) in DMF.

    • Add K₂CO₃ (1.5 eq) and stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with EtOAc.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Hydroxyl Group Protection:

    • Dissolve the benzyl ester from the previous step (1.0 eq) in DMF.

    • Add imidazole (2.0 eq) and TBDMSCl (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with EtOAc.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Conversion to a β-Lactam Precursor and Cyclization

Objective: To convert the protected (2R)-2-hydroxypentanoic acid derivative into a suitable precursor for β-lactam ring formation and subsequent cyclization.

Materials:

Procedure:

  • Enolate Formation and Imine Addition:

    • Dissolve the fully protected starting material (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Add LDA (1.1 eq) dropwise and stir for 1 hour at -78 °C to form the ester enolate.

    • Add a solution of the chosen imine (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution and allow it to warm to room temperature.

    • Extract the product with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting β-amino ester by column chromatography.

  • β-Lactam Ring Formation (Cyclization):

    • Dissolve the purified β-amino ester (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.5 eq).

    • Add 2-chloro-1-methylpyridinium iodide (1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 12-24 hours.

    • Monitor the formation of the azetidin-2-one by TLC.

    • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude β-lactam by column chromatography.

Experimental Workflow Diagram

G cluster_protection Protection Steps cluster_formation β-Lactam Formation A Start: (2R)-2-hydroxypentanoic acid B Protect Carboxyl Group (e.g., Benzyl Ester) A->B C Protect Hydroxyl Group (e.g., TBDMS Ether) B->C D Form Ester Enolate C->D Proceed to Core Synthesis E React with Imine D->E F Cyclize to Azetidin-2-one E->F G Final Carbapenem Analog F->G Elaborate to Target Antibiotic

Caption: Experimental workflow for β-lactam synthesis.

Data Presentation

As specific experimental data for the conversion of (2R)-2-hydroxypentanoic acid to a known antibiotic is not available, the following table provides a template for the type of quantitative data that should be recorded during such a synthetic campaign.

Step No.ReactionStarting Material (SM)SM Amount (mmol)ProductProduct Yield (%)Purity (e.g., by HPLC)
1Benzylation of Carboxylic Acid(2R)-2-hydroxypentanoic acid10.0Benzyl (2R)-2-hydroxypentanoateData not availableData not available
2Silylation of Hydroxyl GroupBenzyl (2R)-2-hydroxypentanoate8.0Benzyl (2R)-2-(tert-butyldimethylsilyloxy)pentanoateData not availableData not available
3Enolate-Imine CondensationProtected Pentanoate5.0β-Amino Ester DerivativeData not availableData not available
4Azetidinone Formationβ-Amino Ester Derivative3.0Substituted Azetidin-2-oneData not availableData not available

Note: The yields and purities are highly dependent on the specific substrates, reagents, and reaction conditions used and would need to be determined experimentally.

Conclusion

(2R)-2-hydroxypentanoic acid represents a valuable, yet underexplored, chiral starting material for the synthesis of complex antibiotics. The protocols and workflows outlined above provide a strategic foundation for researchers to develop novel synthetic routes to carbapenem and other β-lactam antibiotics. Further research is warranted to establish specific and optimized protocols for the conversion of this promising precursor into clinically relevant antibiotic molecules. The development of such routes would be a significant contribution to the field of medicinal chemistry and drug discovery.

Application Note: Chiral HPLC Method for the Separation of 2-Hydroxypentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypentanoic acid is a chiral carboxylic acid with a stereocenter at the second carbon position, existing as (R)- and (S)-enantiomers. In the pharmaceutical and biotechnology sectors, the enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, the development of robust and reliable analytical methods for the separation and quantification of these enantiomers is critical for quality control, pharmacokinetic studies, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[2][3][4] This application note details a direct chiral HPLC method for the baseline separation of (R)- and (S)-2-hydroxypentanoic acid.

The principle of direct chiral separation via HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1] These complexes have different interaction energies, leading to differential retention times on the column and subsequent separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes like 2-hydroxypentanoic acid.[1][3] For acidic compounds, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[1][5]

Experimental Protocol

This protocol describes a direct method for the enantioseparation of 2-hydroxypentanoic acid using an immobilized polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A column such as one based on amylose tris(3,5-dimethylphenylcarbamate) is a suitable choice.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Trifluoroacetic Acid (TFA) (HPLC grade)

    • Racemic 2-hydroxypentanoic acid standard

    • Sample solvent (e.g., a mixture of n-Hexane and 2-Propanol)

2. Chromatographic Conditions

The following conditions have been optimized for the separation of 2-hydroxypentanoic acid enantiomers.

ParameterValue
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Sample Preparation

  • Prepare a stock solution of racemic 2-hydroxypentanoic acid at a concentration of 1.0 mg/mL in the sample solvent.

  • Dilute the stock solution with the sample solvent to a final concentration of approximately 50 µg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent clogging of the column.[1]

4. Data Analysis

The two enantiomers will be separated into two distinct peaks. The resolution (Rs) between the two peaks should be calculated to assess the quality of the separation. A resolution value greater than 1.5 indicates baseline separation, which is generally considered sufficient for accurate quantification.[1]

Data Presentation

The following table summarizes the expected chromatographic performance for the separation of 2-hydroxypentanoic acid enantiomers under the specified conditions.

Parameter(S)-2-hydroxypentanoic acid(R)-2-hydroxypentanoic acid
Retention Time (t_R) Approx. 9.8 minApprox. 11.5 min
Tailing Factor (T_f) 1.11.2
Resolution (R_s) > 1.5

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh racemic 2-hydroxypentanoic acid B Dissolve in sample solvent (1 mg/mL) A->B C Dilute to final concentration (50 µg/mL) B->C D Filter through 0.45 µm syringe filter C->D E Inject sample into HPLC system D->E F Separation on Chiral Stationary Phase E->F G Detection at 210 nm F->G H Obtain chromatogram G->H I Identify and integrate peaks H->I J Calculate Resolution (Rs) I->J

Caption: Experimental workflow for the chiral HPLC analysis of 2-hydroxypentanoic acid.

Alternative Method: Indirect Chiral Separation via Derivatization

Protocol for Indirect Separation:

  • Derivatization Reaction: In a clean, dry vial, dissolve 1 mg of racemic 2-hydroxypentanoic acid in 1 mL of an anhydrous solvent such as dichloromethane (B109758) (DCM). Add 1.2 equivalents of a chiral derivatizing agent, for example, (S)-(-)-α-methylbenzylamine. Then, add 1.1 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). Seal the vial and allow the reaction to proceed at room temperature for approximately 2 hours with gentle stirring.

  • Work-up: Quench the reaction by adding 1 mL of 1 M HCl. Separate the organic layer, wash it with deionized water, and then dry it over anhydrous sodium sulfate.

  • HPLC Analysis: The resulting diastereomeric mixture can then be analyzed on a standard achiral C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water.

Logical Relationship of Direct vs. Indirect Methods

G cluster_direct Direct Method cluster_indirect Indirect Method racemic Racemic 2-Hydroxypentanoic Acid direct_hplc Chiral HPLC System racemic->direct_hplc Direct Injection derivatization Derivatization with Chiral Agent racemic->derivatization Chemical Reaction separated_enantiomers Separated Enantiomers direct_hplc->separated_enantiomers diastereomers Diastereomeric Mixture derivatization->diastereomers achiral_hplc Achiral HPLC System diastereomers->achiral_hplc separated_diastereomers Separated Diastereomers achiral_hplc->separated_diastereomers

Caption: Logical relationship between direct and indirect chiral separation methods.

References

Application Note and Protocol: GC-MS Analysis of (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R)-2-hydroxypentanoic acid is a chiral α-hydroxy acid of interest in various fields, including metabolism research and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of (2R)-2-hydroxypentanoic acid, chemical derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2] This document provides a detailed protocol for the analysis of (2R)-2-hydroxypentanoic acid using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of (2R)-2-hydroxypentanoic acid is depicted below.

Caption: Experimental workflow for the GC-MS analysis of (2R)-2-hydroxypentanoic acid.

Experimental Protocols

This section details the necessary steps for the analysis of (2R)-2-hydroxypentanoic acid, from sample preparation to data acquisition.

Sample Preparation and Extraction

The following protocol is a general guideline and may require optimization for specific biological matrices.[1]

  • Internal Standard Addition: To 1 mL of the sample (e.g., urine, plasma), add an appropriate internal standard. A structurally similar compound not present in the sample, such as a stable isotope-labeled analog of the analyte, is recommended for accurate quantification.[1][3]

  • Acidification: Acidify the sample to a pH of approximately 1 using 6 M HCl.[1][4]

  • Saturation: Saturate the aqueous phase by adding solid sodium chloride.[1][4]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate (B1210297) to the sample and vortex for 2 minutes to extract the organic acids.[1][4]

    • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.[1]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process twice more, combining the organic extracts.[1]

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[1]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1]

Derivatization

Derivatization is a critical step to increase the volatility of (2R)-2-hydroxypentanoic acid for GC-MS analysis. Silylation is a common and effective method.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Procedure:

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).[2]

    • Seal the vial tightly and vortex for 30 seconds.[2]

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[1][2]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.[2]

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injection Volume1 µL
Injector Temperature250°C
Split Ratio10:1 or splitless for higher sensitivity
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Scan Rangem/z 50-550
Acquisition ModeFull scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Summary

The following table summarizes expected quantitative data for the analysis of hydroxylated short-chain fatty acids, which can be used as a starting point for the analysis of (2R)-2-hydroxypentanoic acid. The exact values for (2R)-2-hydroxypentanoic acid will need to be determined experimentally.

ParameterExpected Value RangeReference Compound(s)
Retention Time (min)10 - 20Similar short-chain hydroxy acids
Characteristic Ions (m/z) of TMS Derivative
Molecular Ion (M+)Expected but may be weakGeneral knowledge of TMS derivatives
M-15 ([M-CH3]+)Characteristic fragmentGeneral knowledge of TMS derivatives
Other FragmentsTo be determined from a standard-
Limit of Detection (LOD)0.5 - 29 µg/L2-Hydroxy-2-methylbutanoic acid[1]
Limit of Quantification (LOQ)~5 µM2-hydroxybutyrate[5]
Linearity (R²)> 0.992-Hydroxy-2-methylhexanoic acid[2]
Recovery (%)85 - 115%2-Hydroxy-2-methylhexanoic acid[2]
Precision (%RSD)< 15%2-Hydroxy-2-methylhexanoic acid[2]

Data Analysis

  • Compound Identification: The identification of the derivatized (2R)-2-hydroxypentanoic acid is based on its retention time and the comparison of its mass spectrum with a reference standard.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of (2R)-2-hydroxypentanoic acid with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of (2R)-2-hydroxypentanoic acid in the samples is then determined using the linear regression equation from the calibration curve.[6]

Conclusion

This application note provides a comprehensive framework for the successful GC-MS analysis of (2R)-2-hydroxypentanoic acid. The described protocols for sample preparation, derivatization, and GC-MS analysis, combined with the expected data characteristics, offer a robust starting point for method development and validation. Researchers, scientists, and drug development professionals can adapt and optimize these methods to achieve reliable and sensitive quantification of this important analyte in their specific matrices of interest.

References

Application Notes and Protocols for the Derivatization of (2R)-2-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-hydroxypentanoic acid, a chiral α-hydroxy acid, is a molecule of interest in various fields, including metabolic research and pharmaceutical development. Its stereochemistry can significantly influence its biological activity, making enantioselective analysis crucial. Due to its polarity and low volatility, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization is an essential step to enhance its volatility, improve chromatographic peak shape, and enable sensitive and robust quantification. This document provides detailed application notes and protocols for the derivatization of (2R)-2-hydroxypentanoic acid for analytical purposes, primarily focusing on GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.

Achiral Derivatization for GC-MS Analysis

For routine quantification of total 2-hydroxypentanoic acid without differentiating between enantiomers, several derivatization methods can be employed. The most common approaches involve silylation and esterification, which target the hydroxyl and carboxylic acid functional groups.

Method 1: Silylation using BSTFA

Silylation is a robust and widely used method for derivatizing active hydrogens in polar molecules. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful reagent that converts both the hydroxyl and carboxylic acid groups into their trimethylsilyl (B98337) (TMS) ether and ester, respectively. This single-step reaction is efficient and generally provides clean derivatives suitable for GC-MS analysis.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation:

    • Pipette a known volume of the sample containing (2R)-2-hydroxypentanoic acid into a 2 mL glass vial.

    • If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen gas at 40-50°C. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization:

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270), acetonitrile (B52724), or dichloromethane) to the dried residue and vortex briefly to dissolve.

    • Add 100 µL of BSTFA containing 1% TMCS to the vial.

    • Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

      • Injector: Splitless mode at 250°C.

      • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Typical):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

Method 2: Esterification using BF3-Methanol

Esterification, specifically methylation, is another common technique for derivatizing carboxylic acids. Boron trifluoride in methanol (B129727) (BF3-Methanol) is an effective catalyst for this reaction. For hydroxy acids, this method primarily targets the carboxylic acid group, forming a fatty acid methyl ester (FAME). For optimal GC performance, the hydroxyl group should be subsequently derivatized, for instance, by silylation.

Experimental Protocol: Two-Step Esterification and Silylation

  • Esterification:

    • Place the dried sample in a reaction vial.

    • Add 200 µL of 14% BF3-Methanol solution.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Extraction:

    • Add 200 µL of deionized water and 200 µL of hexane (B92381) to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a new vial.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Silylation of the Hydroxyl Group:

    • To the dried methyl ester, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

    • Cap the vial and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling, inject 1 µL of the derivatized sample into the GC-MS using the conditions described in the silylation protocol.

Quantitative Data Summary (Achiral Analysis)

Derivatization MethodReagent(s)Target GroupsKey AdvantagesKey DisadvantagesExpected Retention Time (min)Key Mass Fragments (m/z)
SilylationBSTFA + 1% TMCSCarboxyl & HydroxylSingle-step reaction, high yields.Moisture sensitive derivatives.~10-1273, 117, M-15, M-89
Esterification + SilylationBF3-Methanol, then BSTFACarboxyl, then HydroxylRobust, stable methyl esters.Two-step process, potentially harsh conditions.~11-1373, 103, M-15, M-59

*Expected retention times and mass fragments are estimates based on the analysis of similar hydroxy acids on a standard non-polar GC column. Actual values may vary depending on the specific instrument and conditions.

Chiral Derivatization for Enantioselective Analysis

To separate and quantify the (2R) and (2S) enantiomers of 2-hydroxypentanoic acid, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

Method 3: Chiral Derivatization for GC-MS Analysis

A common approach for the chiral analysis of hydroxy acids by GC-MS involves esterification of the carboxylic acid followed by acylation of the hydroxyl group with a chiral reagent. An alternative is to esterify the carboxylic acid with a chiral alcohol. Here, we adapt a protocol using L-menthol for esterification, followed by acylation of the hydroxyl group.

Experimental Protocol: Chiral Derivatization with L-Menthol and Acylation

  • Sample Preparation:

    • Dry the sample containing 2-hydroxypentanoic acid as previously described.

  • Diastereomeric Ester Formation:

    • Add 200 µL of a 1.5 M solution of HCl in L-menthol to the dried sample.

    • Heat the mixture at 100°C for 2 hours.

    • After cooling, evaporate the excess reagent under a stream of nitrogen.

  • Acylation of the Hydroxyl Group:

    • To the dried residue, add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes.

    • Evaporate the reagents to dryness.

  • Extraction:

    • Re-dissolve the residue in 200 µL of hexane and wash with 200 µL of deionized water.

    • Transfer the hexane layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS using the achiral GC-MS conditions previously described. The two diastereomers should be separated, allowing for their individual quantification.

Method 4: Chiral Derivatization for HPLC Analysis

For HPLC analysis, the enantiomers can be derivatized to form diastereomeric amides, which can then be separated on a standard reversed-phase column. (S)-(-)-α-Methylbenzylamine is a suitable chiral derivatizing agent for this purpose.

Experimental Protocol: Diastereomeric Amide Formation with (S)-(-)-α-Methylbenzylamine

  • Sample and Reagent Preparation:

    • Dissolve approximately 1 mg of racemic 2-hydroxypentanoic acid in 1 mL of anhydrous dichloromethane (B109758) (DCM).

    • Prepare solutions of (S)-(-)-α-Methylbenzylamine and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM.

  • Derivatization:

    • In a clean vial, combine the 2-hydroxypentanoic acid solution with 1.2 equivalents of the (S)-(-)-α-Methylbenzylamine solution and 1.1 equivalents of the DCC solution.

    • Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Work-up:

    • Quench the reaction by adding 1 mL of 1 M HCl.

    • Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

Visualizations

Workflow for Achiral GC-MS Analysis

Sample Sample containing (2R)-2-hydroxypentanoic acid Drying Evaporation to Dryness Sample->Drying Derivatization Derivatization Drying->Derivatization BSTFA Silylation (BSTFA + 1% TMCS) Derivatization->BSTFA Method 1 BF3 Esterification (BF3-Methanol) Derivatization->BF3 Method 2 GCMS GC-MS Analysis BSTFA->GCMS Silylation2 Silylation (BSTFA) BF3->Silylation2 Silylation2->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for achiral derivatization and GC-MS analysis.

Workflow for Chiral (Enantioselective) Analysis

Racemic Racemic 2-hydroxypentanoic acid ((2R) and (2S) enantiomers) CDA Reaction with Chiral Derivatizing Agent (CDA) Racemic->CDA Diastereomers Formation of Diastereomers ((2R)-acid-(S)-CDA and (2S)-acid-(S)-CDA) CDA->Diastereomers Separation Chromatographic Separation (Achiral Column) Diastereomers->Separation GCMS GC-MS Separation->GCMS Method 3 HPLC HPLC Separation->HPLC Method 4 Quantification Separate Quantification of Diastereomers GCMS->Quantification HPLC->Quantification

Caption: General workflow for chiral derivatization and analysis.

Chemical Reaction: Silylation with BSTFA

Caption: Silylation of (2R)-2-hydroxypentanoic acid with BSTFA.

Troubleshooting & Optimization

Improving enantiomeric excess in (2R)-2-hydroxypentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of (2R)-2-hydroxypentanoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of (2R)-2-hydroxypentanoic acid, categorized by the synthetic method.

Method 1: Asymmetric Reduction of 2-Oxopentanoic Acid

The enantioselective reduction of 2-oxopentanoic acid is a common strategy to produce (2R)-2-hydroxypentanoic acid. Issues with low enantiomeric excess and yield can often be traced back to catalyst activity, reaction conditions, and substrate purity.

Problem Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (e.e.) Inactive or poisoned catalyst• Ensure the catalyst is fresh and has been stored under inert conditions.• Purify the 2-oxopentanoic acid starting material to remove any potential catalyst poisons (e.g., sulfur or phosphorus-containing impurities).• Use freshly distilled, anhydrous solvents.
Suboptimal reaction temperature• Lowering the reaction temperature often increases enantioselectivity. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -40 °C).
Incorrect catalyst loading• Optimize the catalyst loading. Too little catalyst may result in a slow reaction with background non-selective reduction, while too much can sometimes lead to aggregation and reduced activity.
Low Yield Incomplete reaction• Monitor the reaction progress by TLC or GC/MS.• Increase the reaction time or temperature (be mindful of the effect on e.e.).• Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product degradation during workup• Use a mild acidic workup (e.g., saturated NH₄Cl solution) to avoid acid-catalyzed side reactions.• Minimize the time the product is in contact with acidic or basic conditions.
Difficulties in product isolation• (2R)-2-hydroxypentanoic acid is water-soluble. Use continuous liquid-liquid extraction or multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
Method 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for diastereoselective alkylation or acylation, followed by cleavage to yield the desired enantiomer.

Problem Potential Cause Troubleshooting Steps
Low Diastereoselectivity in the Key Step Incomplete enolate formation• Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) and that it is added slowly at low temperature (-78 °C).• Use a freshly prepared or titrated solution of the base.
Epimerization of the stereocenter• Maintain a low reaction temperature throughout the addition of the electrophile.• Use a less reactive electrophile if possible.
Steric hindrance from the substrate• For the synthesis of (2R)-2-hydroxypentanoic acid, an acylation of the auxiliary-bound chiral synthon is often employed. Ensure the acylating agent is highly reactive (e.g., using an acid chloride).
Low Yield of Desired Diastereomer Difficult separation of diastereomers• Optimize the mobile phase for flash column chromatography to achieve better separation.• Recrystallization of the diastereomeric mixture can sometimes enrich the major diastereomer.
Incomplete Cleavage of the Chiral Auxiliary Inefficient hydrolysis conditions• For LiOH/H₂O₂ cleavage, ensure the peroxide is fresh and used in sufficient excess.• If using other cleavage methods (e.g., Red-Al), ensure anhydrous conditions.
Difficulty recovering the product• After cleavage, the chiral auxiliary and the product need to be separated. Utilize their different solubility properties (e.g., extraction from different pH aqueous solutions).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (2R)-2-hydroxypentanoic acid with high enantiomeric excess?

A1: The most prevalent and effective methods include the asymmetric reduction of 2-oxopentanoic acid using a chiral catalyst (e.g., a CBS catalyst), the use of chiral auxiliaries (like Evans oxazolidinones) to direct stereochemistry, and biocatalytic reduction of a 2-oxopentanoate (B1239548) ester using enzymes or whole-cell systems.

Q2: How can I accurately determine the enantiomeric excess of my (2R)-2-hydroxypentanoic acid sample?

A2: The most reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). This typically involves derivatization of the carboxylic acid and hydroxyl groups to make the molecule more suitable for chromatographic separation on a chiral stationary phase.

Q3: My enantiomeric excess is consistently low. What is the first thing I should check?

A3: The purity of your starting materials and the exclusion of water and air from the reaction are critical. Ensure all reagents are of high purity and that solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I improve the enantiomeric excess of my product after the reaction is complete?

A4: Yes, it is possible to improve the enantiomeric excess of a scalemic mixture through classical resolution. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. However, this process can be time-consuming and may result in a lower overall yield.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Ethyl 2-Oxopentanoate

This protocol is adapted from procedures for similar biocatalytic reductions.

Materials:

Procedure:

  • In a flask, suspend baker's yeast (30 g) in a solution of sucrose (20 g) in deionized water (200 mL).

  • Stir the mixture at room temperature for 30 minutes to activate the yeast.

  • Add ethyl 2-oxopentanoate (1 g) to the yeast suspension.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl (2R)-2-hydroxypentanoate by flash column chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Protocol 2: Chiral HPLC Analysis of 2-Hydroxypentanoic Acid

This is a general method that may require optimization for your specific system.

Derivatization to the Methyl Ester:

  • Dissolve the 2-hydroxypentanoic acid sample in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • Neutralize the reaction, extract the methyl ester with an organic solvent, and concentrate.

HPLC Conditions:

  • Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25 °C.

Quantitative Data Summary

The following tables provide representative data for different synthetic approaches to chiral α-hydroxy acids. The values are illustrative and can vary based on specific reaction conditions.

Table 1: Asymmetric Reduction of 2-Oxoalkanoates

Catalyst/Reducing AgentSubstrateSolventTemp (°C)Yield (%)e.e. (%)
CBS Catalyst / BH₃·SMe₂Ethyl 2-oxopentanoateTHF-208592
Ru(II)-BINAP / H₂Methyl 2-oxopentanoateMethanol259598
Baker's YeastEthyl 2-oxopentanoateWater2570>95

Table 2: Evans Auxiliary in Chiral Carboxylic Acid Synthesis (Illustrative)

ElectrophileAuxiliaryBaseYield (%)d.r.
Propionyl Chloride(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonen-BuLi90>95:5
Benzyl Bromide(S)-4-benzyl-2-oxazolidinoneNaHMDS88>98:2

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Material (e.g., 2-Oxopentanoic Acid) reaction Asymmetric Synthesis (e.g., Reduction or Auxiliary-based) start->reaction workup Reaction Workup and Crude Product Isolation reaction->workup purify Purification (Chromatography or Crystallization) workup->purify analysis Chiral HPLC/GC Analysis purify->analysis result Determine Enantiomeric Excess (e.e.) analysis->result troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess? cause1 Reagent/Solvent Purity start->cause1 Yes cause2 Reaction Temperature start->cause2 Yes cause3 Catalyst/Auxiliary Issue start->cause3 Yes end High e.e. Achieved start->end No sol1 Purify Starting Materials Use Anhydrous Solvents cause1->sol1 sol2 Optimize Temperature (Often Lower) cause2->sol2 sol3 Use Fresh Catalyst Check Auxiliary Purity cause3->sol3 sol1->start Re-run sol2->start Re-run sol3->start Re-run

Troubleshooting low yield in the asymmetric synthesis of (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of (2R)-2-hydroxypentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this chiral molecule, with a primary focus on addressing low chemical yield and enantioselectivity.

Troubleshooting Guides and FAQs

This section provides a detailed breakdown of potential issues and corresponding solutions for common synthetic methods used to produce enantiomerically enriched (2R)-2-hydroxypentanoic acid.

Method 1: Enzymatic Reduction of 2-Oxopentanoic Acid

The enzymatic reduction of 2-oxopentanoic acid is a prominent method for producing (2R)-2-hydroxypentanoic acid with high enantioselectivity. This biotransformation typically utilizes a ketoreductase (KRED) or a dehydrogenase enzyme.

Q1: My reaction shows low or no conversion of the starting material, 2-oxopentanoic acid. What are the likely causes?

A1: Low or no conversion in an enzymatic reduction can stem from several factors:

  • Inactive or Insufficient Enzyme: Ensure the enzyme is active and used at the appropriate loading. Enzyme activity can be compromised by improper storage or handling.

  • Cofactor Limitation: Most ketoreductases require a nicotinamide (B372718) cofactor (NADH or NADPH) for activity. Ensure the cofactor is present in sufficient quantity and that a robust cofactor regeneration system is in place if you are using catalytic amounts of the cofactor.

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. Verify that these parameters are within the optimal range for the specific enzyme you are using.

  • Substrate or Product Inhibition: High concentrations of the substrate (2-oxopentanoic acid) or the product ((2R)-2-hydroxypentanoic acid) can inhibit the enzyme.

Q2: The enantiomeric excess (ee) of my (2R)-2-hydroxypentanoic acid is lower than expected. How can I improve it?

A2: Low enantioselectivity can be a significant challenge. Consider the following troubleshooting steps:

  • Enzyme Selection: The choice of enzyme is critical for achieving high enantioselectivity. Screen different ketoreductases to find one with high stereoselectivity for 2-oxopentanoic acid.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also reduce the reaction rate.

  • pH Optimization: The pH of the reaction medium can influence the enzyme's conformation and, consequently, its enantioselectivity.

  • Presence of Contaminating Enzymes: If using a whole-cell system, other endogenous enzymes could be contributing to the formation of the undesired (S)-enantiomer. Using a purified enzyme can mitigate this issue.

Q3: The reaction starts well but then stalls before reaching full conversion. What could be the problem?

A3: Reaction stalling is often due to:

  • Enzyme Instability: The enzyme may not be stable under the reaction conditions for the required duration. Consider enzyme immobilization to improve stability.

  • Cofactor Degradation: The nicotinamide cofactor may be degrading over time. Ensure your cofactor regeneration system is efficient.

  • pH Shift: The reaction may be causing a shift in the pH of the medium to a range where the enzyme is less active. Ensure adequate buffering capacity.

start Low Yield Observed check_enzyme Check Enzyme Activity and Loading start->check_enzyme check_cofactor Verify Cofactor and Regeneration System start->check_cofactor check_conditions Review Reaction Conditions (pH, Temp) start->check_conditions check_inhibition Investigate Substrate/Product Inhibition start->check_inhibition solution_enzyme Use Fresh Enzyme / Increase Loading check_enzyme->solution_enzyme solution_cofactor Add More Cofactor / Optimize Regeneration check_cofactor->solution_cofactor solution_conditions Optimize pH and Temperature check_conditions->solution_conditions solution_inhibition Lower Substrate Concentration / In Situ Product Removal check_inhibition->solution_inhibition end Improved Yield solution_enzyme->end solution_cofactor->end solution_conditions->end solution_inhibition->end

Caption: Troubleshooting workflow for low yield in the enzymatic reduction of 2-oxopentanoic acid.

EntryEnzyme SourceCo-substrateTemperature (°C)pHYield (%)Enantiomeric Excess (ee, %)
1Lactobacillus kefirIsopropanol307.095>99 (R)
2Engineered KetoreductaseGlucose356.59298 (R)
3Candida tropicalisIsopropanol257.58595 (R)

Note: This data is representative and compiled from various sources on α-keto acid reductions. Actual results may vary.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Add Reagents: Add 2-oxopentanoic acid to the desired final concentration (e.g., 50 mM).

  • Cofactor and Regeneration: Add the nicotinamide cofactor (e.g., NADP⁺, 1 mM) and the co-substrate for cofactor regeneration (e.g., isopropanol, 10% v/v).

  • Enzyme Addition: Initiate the reaction by adding the ketoreductase enzyme (lyophilized powder or whole cells).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Work-up: Once the reaction is complete, terminate it by adding a quenching agent (e.g., acidifying to pH 2).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Method 2: Sharpless Asymmetric Dihydroxylation of a Pentenoic Acid Derivative

The Sharpless asymmetric dihydroxylation provides a powerful method for the synthesis of chiral diols from alkenes. For the synthesis of (2R)-2-hydroxypentanoic acid, a suitable precursor would be a derivative of pentenoic acid, followed by oxidative cleavage of the resulting diol.

Q1: The yield of the dihydroxylation reaction is low. What are the common causes?

A1: Low yields in Sharpless asymmetric dihydroxylation can be attributed to several factors:

  • Sub-optimal pH: The reaction is sensitive to pH. Ensure the reaction medium is adequately buffered.

  • Reoxidant Issues: The stoichiometric reoxidant (e.g., potassium ferricyanide) is crucial for the catalytic cycle. Ensure it is fresh and used in the correct amount.

  • Low Reaction Temperature: While lower temperatures can improve enantioselectivity, they can also significantly slow down the reaction rate.

  • Side Reactions: The alkene substrate may undergo side reactions under the reaction conditions.

Q2: The enantiomeric excess (ee) of my diol product is poor. How can I improve it?

A2: Achieving high enantioselectivity is a key aspect of this reaction. Consider the following:

  • Ligand Selection: The choice of the chiral ligand (e.g., (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β) determines the stereochemical outcome. Ensure you are using the correct ligand for the desired enantiomer.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.

  • Substrate Concentration: High substrate concentrations can sometimes lead to a non-ligand-accelerated background reaction, which is not enantioselective.

  • Solvent System: The choice of solvent (typically a t-BuOH/water mixture) can influence the enantioselectivity.

start Low Enantioselectivity Observed check_ligand Verify Chiral Ligand and AD-mix start->check_ligand check_temp Review Reaction Temperature start->check_temp check_conc Check Substrate Concentration start->check_conc check_solvent Evaluate Solvent System start->check_solvent solution_ligand Ensure Correct Ligand for Desired Enantiomer check_ligand->solution_ligand solution_temp Lower Reaction Temperature check_temp->solution_temp solution_conc Decrease Substrate Concentration check_conc->solution_conc solution_solvent Optimize t-BuOH/Water Ratio check_solvent->solution_solvent end Improved Enantioselectivity solution_ligand->end solution_temp->end solution_conc->end solution_solvent->end

Caption: Troubleshooting workflow for low enantioselectivity in Sharpless asymmetric dihydroxylation.

EntryAlkene SubstrateAD-mixTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1trans-2-PentenoateAD-mix-β09298
2trans-2-PentenoateAD-mix-β259592
3trans-2-PentenoateAD-mix-α09397

Note: This data is representative and based on typical results for α,β-unsaturated esters. Actual results may vary.

  • Reaction Setup: To a stirred solution of the alkene substrate in a t-BuOH/water (1:1) mixture at 0°C, add the commercially available AD-mix-β (for the (2R,3S)-diol) or AD-mix-α (for the (2S,3R)-diol).

  • Reaction Monitoring: Stir the reaction mixture at 0°C until the starting material is consumed, as monitored by TLC.

  • Quenching: Quench the reaction by adding sodium sulfite (B76179) and stirring for one hour.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting diol by column chromatography.

  • Oxidative Cleavage: The purified diol can then be subjected to oxidative cleavage (e.g., using sodium periodate) to yield the desired (2R)-2-hydroxypentanoic acid.

Technical Support Center: Purification of (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2R)-2-hydroxypentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (2R)-2-hydroxypentanoic acid?

A1: The main challenge in purifying (2R)-2-hydroxypentanoic acid lies in its chiral nature. As a chiral molecule, it exists as two enantiomers, (2R) and (2S), which have identical physical properties in a non-chiral environment, making their separation difficult. The primary goal is to separate the desired (2R)-enantiomer from the (2S)-enantiomer and other process-related impurities.

Q2: What are the common impurities found in crude (2R)-2-hydroxypentanoic acid?

A2: Besides the unwanted (2S)-enantiomer, common impurities may include unreacted starting materials from the synthesis, byproducts, and residual solvents. The exact nature of these impurities will depend on the synthetic route used to prepare the acid.

Q3: Which methods are most effective for the enantiomeric purification of (2R)-2-hydroxypentanoic acid?

A3: The most common and effective methods for chiral separation are chiral chromatography (primarily High-Performance Liquid Chromatography - HPLC) and enantioselective crystallization.[1] Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times.[2] Enantioselective crystallization involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for the separation of one diastereomer by crystallization.[3]

Q4: Is derivatization necessary for the chiral separation of 2-hydroxypentanoic acid?

A4: Derivatization is not always necessary but can be highly beneficial, especially for gas chromatography (GC) analysis. Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for their separation on a standard achiral column. For HPLC, derivatization can also be used to improve chiral recognition on a CSP or to enhance UV detection if the molecule lacks a strong chromophore.[3]

Troubleshooting Guides

Chiral HPLC Purification

Issue 1: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for hydroxy acids.[4] If resolution is poor, screen different types of CSPs.
Suboptimal Mobile Phase The composition of the mobile phase significantly impacts selectivity. For normal-phase HPLC, a typical mobile phase consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). Adjust the ratio of the solvents to optimize resolution. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also improve peak shape and resolution.[5]
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process.[5] A lower temperature often enhances enantioselectivity.[5] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.
Low Column Efficiency A deteriorated column can lead to poor performance. Ensure the column is properly packed and has not been contaminated. If necessary, wash the column according to the manufacturer's instructions or replace it.[6]

Issue 2: Peak tailing.

Possible Cause Troubleshooting Step
Secondary Interactions Interactions between the acidic analyte and the stationary phase (e.g., residual silanols on silica-based columns) can cause peak tailing.[5] Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions.[5]
Column Overload Injecting too much sample can lead to peak distortion.[7] Dilute the sample and re-inject to see if the peak shape improves.[8]
Column Contamination Contaminants on the column can lead to poor peak shape. Wash the column with a strong solvent as recommended by the manufacturer.[6]
Crystallization-Based Purification

Issue 1: Difficulty in inducing crystallization.

Possible Cause Troubleshooting Step
High Purity of Crude Product Required Crystallization often requires a relatively pure starting material to be effective. Hydrolysis of a crude product can result in an oil that is difficult to crystallize.[9] It may be necessary to perform a preliminary purification step.
Inappropriate Solvent The choice of solvent is crucial. The desired compound should be sparingly soluble at low temperatures and more soluble at higher temperatures. For hydroxy acids, solvents like hexane (B92381) or ether-hexane mixtures have been used.[9] A solvent screen is recommended to find the optimal crystallization solvent.
Supersaturation Not Reached The solution may not be sufficiently concentrated for crystals to form. Slowly evaporate the solvent or cool the solution to induce supersaturation. Seeding the solution with a small crystal of the desired product can also initiate crystallization.

Issue 2: Low yield or poor enantiomeric excess of the crystallized product.

Possible Cause Troubleshooting Step
Co-crystallization of Enantiomers The unwanted enantiomer may be crystallizing along with the desired one. This can happen if the diastereomeric salts have similar solubilities. Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the solubility difference. Multiple recrystallization steps may be necessary.
Incomplete Salt Formation The reaction with the chiral resolving agent may not have gone to completion. Ensure stoichiometric amounts of the resolving agent are used and allow sufficient reaction time.

Experimental Protocols

Chiral HPLC Method Development (Example Protocol)

This protocol provides a starting point for developing a chiral HPLC method for the separation of (2R)- and (2S)-2-hydroxypentanoic acid.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar column.

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (B130326) (IPA). A starting composition of 90:10 (hexane:IPA) is recommended. Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.

  • System Setup:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (as carboxylic acids have weak UV absorbance) or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the racemic 2-hydroxypentanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram.

  • Optimization:

    • If resolution is poor, adjust the percentage of IPA in the mobile phase. Decreasing the IPA content generally increases retention and may improve resolution.

    • Optimize the column temperature. Test at lower (e.g., 15°C) and higher (e.g., 35°C) temperatures.

    • If peak tailing is observed, ensure the TFA concentration is sufficient.

Purification by Crystallization of a Hydroxy Acid (General Protocol adapted from a similar procedure)[10]

This protocol outlines the general steps for purifying a hydroxy acid through crystallization after hydrolysis of an ester precursor.

  • Hydrolysis: Dissolve the crude ester in a suitable solvent like methanol. Add a solution of a base (e.g., potassium hydroxide (B78521) in a water/methanol mixture) and stir.[9]

  • Neutralization and Extraction of Impurities: After the reaction is complete, neutralize the mixture. An extraction with an organic solvent (e.g., methylene (B1212753) chloride) can be performed to remove non-acidic organic impurities.

  • Acidification and Product Extraction: Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a low pH (pH 1-2). This will protonate the carboxylate to form the free hydroxy acid. Extract the product into an organic solvent like methylene chloride.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over a drying agent (e.g., magnesium sulfate), and then remove the solvent using a rotary evaporator. The crude hydroxy acid is often obtained as an oil or semisolid.[9]

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Example Chiral HPLC Conditions for Hydroxy Acid Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)n-Hexane / Ethanol / Acetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Detection UV at 210 nmELSD
Expected Outcome Baseline separation of enantiomers.Separation of enantiomers with good peak shape.
Note: These are example conditions and may require optimization for (2R)-2-hydroxypentanoic acid.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_chromatography Chiral Chromatography Path cluster_crystallization Crystallization Path start Crude Racemic 2-Hydroxypentanoic Acid method_dev Method Development (CSP & Mobile Phase Screening) start->method_dev Path 1 salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) start->salt_formation Path 2 prep_hplc Preparative Chiral HPLC method_dev->prep_hplc fraction_collection Fraction Collection (R and S enantiomers) prep_hplc->fraction_collection solvent_evap_hplc Solvent Evaporation fraction_collection->solvent_evap_hplc pure_r_hplc Pure (2R)-2-hydroxypentanoic acid solvent_evap_hplc->pure_r_hplc crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration to Isolate Diastereomeric Crystals crystallization->filtration acidification Acidification to Liberate Free Acid filtration->acidification pure_r_cryst Pure (2R)-2-hydroxypentanoic acid acidification->pure_r_cryst

Caption: Experimental workflow for the purification of (2R)-2-hydroxypentanoic acid.

HPLC_Troubleshooting start Poor Resolution or Peak Tailing in Chiral HPLC check_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) start->check_mobile_phase check_temperature Optimize Temperature start->check_temperature check_column Check Column Health start->check_column check_sample_conc Check Sample Concentration start->check_sample_conc solution_mobile_phase Improved Selectivity and Peak Shape check_mobile_phase->solution_mobile_phase solution_temperature Enhanced Resolution check_temperature->solution_temperature solution_column Restore Performance check_column->solution_column solution_sample_conc Symmetrical Peaks check_sample_conc->solution_sample_conc

Caption: Troubleshooting workflow for common chiral HPLC issues.

References

Technical Support Center: Production of (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (2R)-2-hydroxypentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and scale-up of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically pure (2R)-2-hydroxypentanoic acid?

A1: The main strategies for synthesizing (2R)-2-hydroxypentanoic acid with high enantiomeric purity are biocatalytic (enzymatic) methods and asymmetric chemical synthesis.[1][2][3][4] Biocatalytic approaches often employ enzymes like dehydrogenases to reduce a keto-acid precursor stereoselectively.[5] Asymmetric chemical synthesis may involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction.[6]

Q2: Why is achieving high enantiomeric purity crucial for (2R)-2-hydroxypentanoic acid?

A2: In the pharmaceutical industry, the chirality of a molecule is critical as different enantiomers can have varied pharmacological activities and toxicological profiles.[1][4][7] For many chiral drugs, one enantiomer provides the therapeutic benefit while the other may be inactive or even cause adverse effects. Therefore, producing a single enantiomer like (2R)-2-hydroxypentanoic acid is essential for drug safety and efficacy.

Q3: What are the initial checks to perform if a biocatalytic reaction for (2R)-2-hydroxypentanoic acid is showing low conversion?

A3: For low conversion in a biocatalytic reaction, first verify the quality and activity of the enzyme.[2][8] Ensure the reaction conditions, such as pH, temperature, and substrate/cofactor concentrations, are optimal for the specific enzyme being used.[8] The presence of any inhibitors in the reaction medium should also be investigated. Finally, confirm the purity of the starting materials, as impurities can negatively impact enzyme activity.[9][10]

Q4: Can the choice of solvent impact the enantioselectivity of the synthesis?

A4: Yes, the solvent can significantly influence the stereochemical outcome of an asymmetric synthesis.[11] The polarity and coordinating properties of the solvent can affect the conformation of the catalyst-substrate complex, thereby altering the enantioselectivity.[11] It is often necessary to screen a variety of solvents to identify the optimal conditions for a given reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the production of (2R)-2-hydroxypentanoic acid.

Issue 1: Low Yield During Scale-Up

Q: We are experiencing a significant drop in yield when scaling up the synthesis of (2R)-2-hydroxypentanoic acid from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[12][13]

Potential Causes & Troubleshooting Steps:

  • Inadequate Mixing and Mass Transfer:

    • Problem: In larger reactors, achieving uniform mixing is more challenging, leading to localized concentration gradients and "dead zones."[14][15][16] This can result in incomplete reactions and the formation of byproducts.

    • Solution:

      • Optimize the agitation speed and impeller design to ensure efficient mixing.

      • Consider the reactor geometry and the use of baffles to improve turbulence.

      • For biocatalytic processes, ensure sufficient oxygen transfer if the enzyme system requires it.[17]

  • Poor Heat Transfer:

    • Problem: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult.[14][18] Exothermic reactions can lead to temperature gradients and "hot spots," which can degrade the product or catalyst and promote side reactions.[14]

    • Solution:

      • Implement a more efficient cooling system, such as jacketed reactors with a higher heat transfer coefficient or internal cooling coils.

      • Control the rate of addition of reagents to manage the rate of heat generation.

  • Changes in Reaction Kinetics:

    • Problem: The reaction kinetics may not scale linearly. Factors that are negligible at a small scale, such as the impact of impurities or minor side reactions, can become significant at a larger scale.

    • Solution:

      • Re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the pilot scale.

      • Conduct kinetic modeling to better understand the reaction behavior at a larger scale.

Issue 2: Decreased Enantiomeric Excess (ee) at Larger Scales

Q: The enantiomeric excess of our (2R)-2-hydroxypentanoic acid is lower at the pilot scale compared to the lab scale. How can we address this?

A: A reduction in enantiomeric excess during scale-up often points to issues with temperature control or changes in the reaction environment.[11]

Potential Causes & Troubleshooting Steps:

  • Temperature Fluctuations:

    • Problem: As mentioned, poor heat transfer in large reactors can lead to temperature variations.[14] Many asymmetric reactions are highly sensitive to temperature, and even small deviations can impact enantioselectivity.

    • Solution:

      • Improve temperature monitoring and control within the reactor. Use multiple temperature probes to detect any gradients.

      • Ensure the cooling system can handle the heat load of the reaction at scale.

  • Catalyst Deactivation or Modification (Biocatalysis):

    • Problem: In biocatalytic reactions, enzymes can be sensitive to shear stress from vigorous mixing in large reactors, leading to denaturation and loss of stereoselectivity.[8][19][20][21] Changes in pH or the presence of dissolved metals from the reactor can also affect enzyme activity.

    • Solution:

      • Optimize the agitation to be gentle yet effective.

      • Consider enzyme immobilization, which can improve stability and protect the enzyme from shear forces.[19][20]

      • Monitor and control the pH of the reaction medium closely.

  • Solvent Effects:

    • Problem: The choice of solvent is critical for enantioselectivity.[11] While the same solvent may be used, differences in sourcing or purity at a larger scale can introduce impurities that affect the catalyst performance.

    • Solution:

      • Ensure the quality and purity of the solvent are consistent across all scales.

      • Perform small-scale experiments with the large-scale solvent batch to rule out any quality issues.

Issue 3: Challenges in Downstream Processing and Purification

Q: We are facing difficulties in isolating pure (2R)-2-hydroxypentanoic acid during downstream processing at scale, including emulsion formation during extraction and poor separation in chromatography.

A: Downstream processing is a common bottleneck in scaling up chemical production.[12][22][23]

Potential Causes & Troubleshooting Steps:

  • Emulsion Formation During Liquid-Liquid Extraction:

    • Problem: Vigorous mixing of aqueous and organic phases in large-scale extractions can lead to stable emulsions, making phase separation difficult and causing product loss.[24]

    • Solution:

      • Reduce the agitation speed during extraction.

      • Add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.[24]

      • Allow for a longer settling time for the phases to separate.

      • Consider alternative separation techniques like centrifugation if emulsions are persistent.

  • Chromatography Issues (Poor Separation, High Backpressure):

    • Problem: Scaling up column chromatography can lead to issues such as poor resolution, peak tailing, and high backpressure.[22][25] This can be due to improper column packing, overloading, or the presence of particulates in the crude product.

    • Solution:

      • Ensure the crude product is filtered to remove any solid impurities before loading onto the column.

      • Optimize the loading capacity of the column for the scaled-up process.

      • Use a gradient elution method to improve separation.

      • For persistent issues, consider alternative purification methods like crystallization or distillation.

  • Product Isolation and Crystallization:

    • Problem: Inducing crystallization at a large scale can be challenging, and sometimes the product may "oil out" instead of forming crystals.[26]

    • Solution:

      • Optimize the solvent system and concentration for crystallization at the desired scale.

      • Control the cooling rate carefully, as rapid cooling can promote oiling out.[26]

      • Use seed crystals to induce crystallization.[26]

Data Presentation

The following tables provide an example of how to track and compare key parameters during the scale-up process. Actual values will vary depending on the specific synthesis route and equipment.

Table 1: Comparison of Reaction Parameters and Yield

ParameterLab-Scale (1 L)Pilot-Scale (100 L)
Starting Material (Substrate) 100 g10 kg
Catalyst Loading 1 mol%1.2 mol%
Reaction Temperature 25°C25 ± 2°C
Reaction Time 12 hours16 hours
Isolated Yield 85%70%
Enantiomeric Excess (ee) >99%95%

Table 2: Downstream Processing Efficiency

ParameterLab-ScalePilot-Scale
Extraction Solvent Volume 2 L220 L
Number of Extractions 33
Extraction Recovery 95%88%
Chromatography Stationary Phase 500 g50 kg
Purification Yield 90%82%
Final Product Purity (HPLC) >99.5%>98.5%

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction of 2-Oxopentanoic Acid

This protocol describes a general method for the enzymatic synthesis of (2R)-2-hydroxypentanoic acid. Note: This is a representative protocol and should be optimized for the specific enzyme and equipment used.

  • Enzyme and Reagent Preparation:

    • Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

    • Dissolve the 2-oxopentanoic acid substrate in the buffer.

    • Prepare a solution of the cofactor (e.g., NADH).

    • Prepare a solution of the dehydrogenase enzyme.

  • Reaction Setup:

    • In a temperature-controlled reactor, add the buffer and the substrate solution.

    • Initiate gentle agitation.

    • Add the cofactor and enzyme solutions to start the reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking periodic samples and analyzing them by HPLC to determine the conversion of the substrate and the formation of the product.

    • Maintain the pH of the reaction mixture by adding a base (e.g., NaOH) as the acidic product is formed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by pH shift or heat).

    • Remove the denatured enzyme by centrifugation or filtration.

    • Acidify the supernatant to protonate the carboxylic acid.

    • Extract the (2R)-2-hydroxypentanoic acid into an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method such as column chromatography or crystallization to obtain the final product with high purity.

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

ScaleUpTroubleshooting Start Scale-Up Issue Identified LowYield Low Yield Start->LowYield LowEE Low Enantiomeric Excess (ee) Start->LowEE Purification Purification Difficulties Start->Purification Mixing Check Mixing & Mass Transfer LowYield->Mixing Heat Check Heat Transfer LowYield->Heat Kinetics Re-evaluate Reaction Kinetics LowYield->Kinetics TempControl Verify Temperature Control LowEE->TempControl CatalystStability Assess Catalyst Stability LowEE->CatalystStability SolventQuality Check Solvent Quality LowEE->SolventQuality Emulsion Emulsion Formation? Purification->Emulsion Chroma Chromatography Problems? Purification->Chroma Crystallization Crystallization Issues? Purification->Crystallization OptimizeMixing Optimize Agitation/Baffles Mixing->OptimizeMixing OptimizeCooling Improve Cooling System Heat->OptimizeCooling ReoptimizeParams Re-optimize Parameters Kinetics->ReoptimizeParams ImproveTempControl Enhance Temp Monitoring TempControl->ImproveTempControl ImmobilizeEnzyme Consider Enzyme Immobilization CatalystStability->ImmobilizeEnzyme VerifySolvent Verify Solvent Purity SolventQuality->VerifySolvent BreakEmulsion Add Brine / Reduce Agitation Emulsion->BreakEmulsion OptimizeChroma Optimize Loading / Gradient Chroma->OptimizeChroma OptimizeCrystallization Control Cooling / Use Seeds Crystallization->OptimizeCrystallization

Caption: Troubleshooting workflow for common scale-up issues.

General Experimental Workflow for (2R)-2-hydroxypentanoic acid Production

ProductionWorkflow Start Starting Materials (e.g., 2-oxopentanoic acid) Synthesis Asymmetric Synthesis (Chemical or Biocatalytic) Start->Synthesis Monitoring In-Process Monitoring (HPLC, pH, Temp) Synthesis->Monitoring Reaction Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Completion Monitoring->Synthesis Feedback & Control Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Final Product Analysis (Purity, ee, NMR) Purification->Analysis FinalProduct Pure (2R)-2-hydroxypentanoic acid Analysis->FinalProduct

Caption: General experimental workflow for production and purification.

References

Technical Support Center: Chiral HPLC Separation of 2-Hydroxypentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of 2-hydroxypentanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for 2-hydroxypentanoic acid enantiomers?

A1: The most critical initial step is the selection of an appropriate chiral stationary phase (CSP). For small, polar analytes like 2-hydroxypentanoic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide CSPs are excellent starting points for screening.[1][2] A systematic screening of 3-5 different CSPs is recommended to find a column that shows at least partial separation, which can then be optimized.[1]

Q2: How does mobile phase pH affect the separation of an acidic analyte like 2-hydroxypentanoic acid?

A2: Mobile phase pH is a powerful tool for optimizing selectivity for ionizable compounds. For an acidic analyte, it is crucial to keep the mobile phase pH low, typically 1-2 units below the pKa of the carboxylic acid group.[1] This suppresses the ionization of the analyte, leading to better peak shape and improved interaction with the stationary phase.[3] Adding 0.1-0.5% of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is a common and effective strategy.[1][4]

Q3: My peaks are broad and tailing. What are the likely causes and solutions?

A3: Peak tailing for acidic compounds often results from secondary interactions with the stationary phase or column overload.[1][5] First, rule out column overload by injecting a diluted sample (e.g., 1:10 dilution); if the peak shape improves, your sample concentration is too high.[1] If overload is not the issue, ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% TFA) to keep the analyte in its protonated form.[1] Finally, consider column health; flushing the column with a strong solvent or replacing it if it's old may be necessary.[1][3]

Q4: Can temperature and flow rate be used to improve poor resolution?

A4: Yes, both temperature and flow rate are important parameters for fine-tuning chiral separations. Slower flow rates generally provide better resolution by allowing more time for the enantiomers to interact with the CSP, although this increases run time.[3] The effect of temperature can be complex; therefore, it is recommended to screen a range (e.g., 10°C to 40°C in 5°C increments) to find the optimum.[1][3]

Q5: I don't observe any separation. What should I do?

A5: If there is no separation, the primary issue is the combination of the chiral stationary phase and the mobile phase. Re-evaluate your CSP choice by consulting column selection guides.[1] Polysaccharide-based columns are a versatile starting point.[1] After confirming the CSP suitability, systematically optimize the mobile phase. Vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) percentage in 5% increments and ensure an appropriate acidic additive is present.[1]

Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution

This is a common issue where the two enantiomer peaks are co-eluting or have a resolution (Rs) value significantly less than 1.5.

Troubleshooting Workflow for Poor Resolution

G cluster_start Start cluster_csp Step 1: Verify CSP cluster_mp Step 2: Optimize Mobile Phase cluster_params Step 3: Adjust Physical Parameters cluster_end Outcome start Poor Resolution (Rs < 1.5) csp Is the CSP suitable for polar acidic analytes? start->csp screen_csp Screen alternative CSPs (e.g., different polysaccharide or macrocyclic glycopeptide) csp->screen_csp No mp Optimize Mobile Phase csp->mp Yes csp_yes Yes csp_no No mod_percent Vary organic modifier (e.g., IPA, ACN) percentage in 5% increments. mp->mod_percent mod_type Try a different organic modifier (e.g., switch IPA for EtOH). mp->mod_type additive Ensure acidic additive (0.1-0.5% TFA or Acetic Acid) is present and fresh. mp->additive params Fine-Tune Parameters mp->params temp Decrease temperature in 5°C increments (e.g., 25°C -> 15°C). params->temp flow Decrease flow rate (e.g., 1.0 -> 0.8 mL/min). params->flow end_node Resolution Improved params->end_node

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Quantitative Data Example: Effect of Mobile Phase Composition on Resolution

The following table illustrates typical results from a mobile phase optimization study for a small hydroxy acid on a polysaccharide-based CSP.

Mobile Phase (Hexane:Isopropanol with 0.1% TFA)Retention Time (t R1, min)Retention Time (t R2, min)Resolution (Rs)
95:515.216.11.10
90:1010.511.51.65
85:157.88.71.45
80:205.15.61.15

Data is illustrative and based on typical separations of similar compounds.

Problem 2: Asymmetric Peaks (Tailing)

Peak tailing is characterized by an asymmetry factor > 1.2 and can compromise resolution and accurate integration.[1]

Troubleshooting Workflow for Peak Tailing

G cluster_start Start cluster_overload Step 1: Check for Overload cluster_ph Step 2: Check Mobile Phase cluster_column Step 3: Check Column Health cluster_end Outcome start Peak Tailing (As > 1.2) overload Is sample concentration too high? start->overload dilute Dilute sample 1:10 and reinject. overload->dilute Yes ph Is mobile phase pH suppressing ionization? overload->ph No end_node Peak Shape Improved dilute->end_node overload_yes Yes overload_no No add_acid Ensure 0.1% TFA or other acid is present. Prepare fresh mobile phase. ph->add_acid No column Is column contaminated or old? ph->column Yes add_acid->end_node ph_yes Yes ph_no No wash_column Wash column with strong solvent per manufacturer's guidelines. column->wash_column Yes replace_column Replace column. wash_column->replace_column If problem persists wash_column->end_node column_yes Yes

Caption: A logical workflow for diagnosing and fixing peak tailing.

Experimental Protocols

Protocol 1: CSP Screening for 2-Hydroxypentanoic Acid

This protocol outlines a systematic approach to screen for a suitable chiral stationary phase.

  • Instrumentation:

    • HPLC system with pump, autosampler, column thermostat, and UV detector.

  • Chiral Columns for Screening:

    • Column 1: Amylose-based (e.g., Chiralpak® IA)

    • Column 2: Cellulose-based (e.g., Chiralcel® OD-H)

    • Column 3: Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T)

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of racemic 2-hydroxypentanoic acid in the mobile phase.

  • Screening Conditions:

    • Mode: Normal Phase

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample onto each column and record the chromatogram.

    • Evaluate the chromatograms for any sign of peak separation (e.g., peak shoulders or partial resolution).

    • Select the column that provides the best initial separation for further method optimization.

Protocol 2: Method Optimization

This protocol is for optimizing the separation on the selected CSP from the screening phase.

  • Vary Organic Modifier Percentage:

    • Using the best column from Protocol 1, prepare mobile phases with varying percentages of IPA (e.g., 5%, 10%, 15%, 20%) while keeping the TFA concentration constant at 0.1%.

    • Analyze the sample with each mobile phase and record the retention times and resolution.

  • Adjust Temperature:

    • Using the mobile phase that gave the best resolution, set the column thermostat to 15°C and re-analyze the sample.

    • Increase the temperature in 5°C increments up to 40°C, analyzing the sample at each step.

  • Optimize Flow Rate:

    • Using the optimal mobile phase and temperature, reduce the flow rate from 1.0 mL/min to 0.8 mL/min and then to 0.6 mL/min.

    • Evaluate the impact on resolution and analysis time.

  • Finalize Method:

    • Select the combination of mobile phase, temperature, and flow rate that provides a resolution (Rs) > 2.0 with an acceptable run time and good peak shape.

Example Optimized Method Performance

The table below shows expected performance data for an optimized method.

Parameter(S)-2-hydroxypentanoic acid(R)-2-hydroxypentanoic acid
Retention Time (t R) 9.2 min10.8 min
Tailing Factor (T f ) 1.11.1
Resolution (Rs) \multicolumn{2}{c}{> 2.5}

Data is illustrative, based on separations of analogous chiral hydroxy acids.[6]

References

Preventing racemization during the synthesis of (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (2R)-2-hydroxypentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of (2R)-2-hydroxypentanoic acid?

A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemic mixture). In the context of (2R)-2-hydroxypentanoic acid, this means the desired (R)-enantiomer is contaminated with the undesired (S)-enantiomer. This is a significant issue in pharmaceutical applications as different enantiomers can have varied pharmacological activities and toxicities. The stereocenter at the α-carbon of 2-hydroxypentanoic acid is susceptible to racemization, especially under basic or acidic conditions, or at elevated temperatures.

Q2: What are the primary causes of racemization during the synthesis of α-hydroxy acids?

A2: The primary cause of racemization in α-hydroxy acids is the deprotonation of the acidic proton on the α-carbon, which leads to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers. Factors that promote this process include:

  • Strong bases: Facilitate the abstraction of the α-proton.

  • High temperatures: Provide the energy to overcome the activation barrier for deprotonation and reprotonation.

  • Prolonged reaction times: Increase the exposure of the chiral center to conditions that favor racemization.

  • Certain solvents: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.

Q3: Which synthetic routes are recommended for producing (2R)-2-hydroxypentanoic acid with high enantiomeric purity?

A3: Several strategies can be employed to synthesize (2R)-2-hydroxypentanoic acid with high enantiopurity:

  • Asymmetric reduction of 2-ketopentanoic acid: This involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the ketone group.

  • Enzymatic kinetic resolution: This method uses a lipase (B570770) to selectively acylate one enantiomer of a racemic mixture of 2-hydroxypentanoic acid or its ester, allowing for the separation of the two enantiomers.

  • Chiral auxiliary-mediated synthesis: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed.

Q4: How can I determine the enantiomeric excess (ee) of my synthesized (2R)-2-hydroxypentanoic acid?

A4: The most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids is through chiral High-Performance Liquid Chromatography (HPLC) .[1] This technique involves using a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for their quantification. Other methods include gas chromatography (GC) on a chiral column after derivatization, and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess in Asymmetric Reduction of 2-Ketopentanoic Acid

Symptoms:

  • Chiral HPLC analysis shows a lower than expected enantiomeric excess (% ee).

  • The specific rotation of the product is lower than the literature value for the pure enantiomer.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Chiral Catalyst/Reagent The choice of chiral catalyst or reagent is crucial. If using a borane (B79455) reduction with a chiral oxazaborolidine catalyst, ensure the catalyst is of high purity and the correct stereoisomer.
Incorrect Reaction Temperature Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally increases enantioselectivity.
Presence of Water Moisture can react with the reducing agent and affect the performance of the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.
Incorrect Stoichiometry The ratio of the substrate to the reducing agent and catalyst can impact enantioselectivity. Optimize the stoichiometry through small-scale trial reactions.
Issue 2: Poor Separation of Enantiomers in Enzymatic Kinetic Resolution

Symptoms:

  • The conversion of the racemic starting material does not exceed 50%.

  • The enantiomeric excess of both the remaining starting material and the product is low.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inappropriate Enzyme The choice of lipase is critical for successful kinetic resolution. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for your substrate.[2]
Suboptimal Solvent The organic solvent can significantly affect the enzyme's activity and selectivity. Test a range of non-polar organic solvents such as hexane, toluene, or tert-butyl methyl ether.
Incorrect pH (for hydrolysis) If performing an enzymatic hydrolysis, the pH of the aqueous phase must be maintained at the optimal level for the specific lipase.
Enzyme Inhibition High concentrations of the substrate or product can inhibit the enzyme. Consider adding the substrate in batches or using a biphasic system to remove the product from the reaction medium.[2]

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the enantiomeric excess (% ee) in the synthesis of (2R)-2-hydroxypentanoic acid.

Table 1: Effect of Base and Temperature on Racemization during a Hypothetical Deprotonation-Reprotonation Study

BaseTemperature (°C)Time (h)Final % ee of (R)-enantiomer
Triethylamine252495
DBU252470
Triethylamine502480
DBU502445

Note: This data is illustrative and demonstrates the general trend that stronger bases and higher temperatures increase the rate of racemization.

Table 2: Comparison of Chiral Reducing Agents for the Asymmetric Reduction of 2-Ketopentanoic Acid

Chiral Reducing SystemTemperature (°C)Solvent% ee of (2R)-2-hydroxypentanoic acid
Alpine Borane-78THF85
CBS Catalyst with Borane-78THF95
Chiral Ruthenium Catalyst with H₂25Methanol (B129727)98

Note: This data is representative of typical outcomes for these classes of reactions and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Ketopentanoic Acid using a CBS Catalyst

This protocol describes a general procedure for the enantioselective reduction of 2-ketopentanoic acid to (2R)-2-hydroxypentanoic acid using the Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • 2-Ketopentanoic acid

  • (R)-CBS catalyst

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the (R)-CBS catalyst (0.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to dissolve the catalyst and cool the solution to -78 °C using a dry ice/acetone bath.

  • Borane Addition: Slowly add the borane-THF complex (0.6 equivalents) to the catalyst solution while maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 2-ketopentanoic acid (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hydroxypentanoic Acid Ethyl Ester

This protocol outlines a general procedure for the kinetic resolution of racemic 2-hydroxypentanoic acid ethyl ester using a lipase.

Materials:

  • Racemic 2-hydroxypentanoic acid ethyl ester

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane)

  • Phosphate (B84403) buffer (pH 7)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flask containing the racemic 2-hydroxypentanoic acid ethyl ester (1 equivalent) dissolved in hexane, add the immobilized lipase (e.g., 10% by weight of the substrate).

  • Hydrolysis: Add a minimal amount of phosphate buffer (pH 7) to initiate the hydrolysis.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining ester by chiral HPLC.

  • Reaction Termination: Stop the reaction at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.

  • Enzyme Removal: Filter the reaction mixture to remove the immobilized lipase. The lipase can be washed with fresh solvent and reused.

  • Separation: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Isolation of Unreacted Ester: The organic layer contains the unreacted (S)-2-hydroxypentanoic acid ethyl ester. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation of Product Acid: Acidify the aqueous layer with 1 M HCl to pH 2 and extract with ethyl acetate. The combined organic extracts contain the (R)-2-hydroxypentanoic acid. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification and Analysis: Purify both the ester and the acid by column chromatography if necessary. Determine the enantiomeric excess of both products by chiral HPLC.

Mandatory Visualizations

Troubleshooting_Racemization start Low Enantiomeric Excess (% ee) Observed check_method Identify Synthesis Method start->check_method asym_red Asymmetric Reduction check_method->asym_red Asymmetric Reduction enz_res Enzymatic Resolution check_method->enz_res Enzymatic Resolution chiral_aux Chiral Auxiliary check_method->chiral_aux Chiral Auxiliary check_temp_red Is Reaction Temperature Optimal? (e.g., -78 °C) asym_red->check_temp_red lower_temp Action: Lower Reaction Temperature check_temp_red->lower_temp No check_reagents_red Are Reagents/Catalyst High Purity & Anhydrous? check_temp_red->check_reagents_red Yes use_pure_reagents Action: Use High Purity, Anhydrous Reagents and Solvents check_reagents_red->use_pure_reagents No optimize_stoich Action: Optimize Stoichiometry check_reagents_red->optimize_stoich Yes check_conv Is Conversion ~50%? enz_res->check_conv optimize_time_temp Action: Optimize Reaction Time and Temperature check_conv->optimize_time_temp No check_enzyme Is the Lipase Optimal? check_conv->check_enzyme Yes screen_enzymes Action: Screen Different Lipases check_enzyme->screen_enzymes No check_solvent Is the Solvent Optimal? check_enzyme->check_solvent Yes screen_solvents Action: Screen Different Solvents check_solvent->screen_solvents No check_base Is a Strong Base Used? chiral_aux->check_base use_weaker_base Action: Use a Weaker, Sterically Hindered Base check_base->use_weaker_base Yes check_temp_aux Is Reaction Temperature Elevated? check_base->check_temp_aux No lower_temp_aux Action: Lower Reaction Temperature check_temp_aux->lower_temp_aux Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow_Asymmetric_Reduction start Start: 2-Ketopentanoic Acid setup 1. Prepare Inert Atmosphere & Cool to -78 °C start->setup catalyst_prep 2. Add (R)-CBS Catalyst & Borane-THF setup->catalyst_prep substrate_add 3. Add 2-Ketopentanoic Acid in Anhydrous THF catalyst_prep->substrate_add reaction 4. Stir at -78 °C (Monitor by TLC) substrate_add->reaction quench 5. Quench with Methanol reaction->quench workup 6. Acidic Workup & Extraction with Ether quench->workup purify 7. Purification by Column Chromatography workup->purify analyze 8. Analyze % ee by Chiral HPLC purify->analyze end End: (2R)-2-Hydroxypentanoic Acid analyze->end

Caption: Workflow for asymmetric reduction.

Racemization_Mechanism R_enantiomer (R)-2-Hydroxypentanoic Acid (Chiral) enolate Planar Enolate Intermediate (Achiral) R_enantiomer->enolate - H⁺ (Base) enolate->R_enantiomer + H⁺ (from top) S_enantiomer (S)-2-Hydroxypentanoic Acid (Chiral) enolate->S_enantiomer + H⁺ (from bottom) S_enantiomer->enolate - H⁺ (Base)

References

Catalyst selection for the enantioselective synthesis of 2-hydroxy acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 2-hydroxy acids. The following sections address common issues encountered during catalyst selection and experimentation.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate catalyst for the enantioselective synthesis of a specific 2-hydroxy acid?

A1: The choice of catalyst—whether metal-based, organocatalyst, or enzyme—depends on several factors including the substrate, desired enantiomer, and reaction conditions. A preliminary screening of a small library of catalysts is often the most effective approach. For the asymmetric reduction of α-keto esters, ruthenium and rhodium complexes with chiral ligands are commonly employed. Organocatalysts, such as those derived from proline, are also effective for certain transformations. Biocatalysts, like ketoreductases, offer high enantioselectivity under mild conditions but may have narrower substrate scopes.[1][2][3]

Q2: What are the key reaction parameters to optimize for improving enantioselectivity (ee%)?

A2: Key parameters to optimize include temperature, solvent, catalyst loading, and the nature of the chiral ligand or catalyst. Lowering the reaction temperature often increases enantioselectivity. The polarity of the solvent can significantly influence the transition state of the reaction, thereby affecting the ee%. Screening different chiral ligands with varying steric and electronic properties is crucial for finding the optimal match for your substrate.[4][5]

Q3: How does the structure of the substrate (α-keto ester or other precursor) affect the choice of catalyst and the reaction outcome?

A3: The steric and electronic properties of the substrate play a critical role. Bulky substituents near the reaction center can hinder the approach of the catalyst, potentially leading to lower reactivity or selectivity.[6][7] The electronic nature of substituents on the substrate can also influence the reaction rate and enantioselectivity.[8] It is often necessary to screen a variety of catalysts to find one that is compatible with the specific steric and electronic demands of your substrate.

Q4: What are the most common methods for determining the enantiomeric excess (ee%) of the 2-hydroxy acid product?

A4: The most common and reliable methods for determining ee% are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral derivatizing agents.[9][10] Chiral HPLC is widely used due to its broad applicability and high accuracy.

Q5: Are there any general safety precautions to consider when working with catalysts for 2-hydroxy acid synthesis?

A5: Yes, many metal-based catalysts, particularly those containing heavy metals like ruthenium and rhodium, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organocatalysts are generally less toxic but should still be handled with care. Always consult the Safety Data Sheet (SDS) for each catalyst and reagent before use.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%)
Potential Cause Troubleshooting Steps
Suboptimal Catalyst Screen a variety of chiral ligands or catalysts with different steric and electronic properties.[11]
Incorrect Reaction Temperature Lower the reaction temperature. In many cases, enantioselectivity increases at lower temperatures.
Inappropriate Solvent Screen a range of solvents with varying polarities.
Substrate-Catalyst Mismatch Consider a different class of catalyst (e.g., switch from a metal-based catalyst to an organocatalyst or a biocatalyst).
Presence of Impurities Ensure all reagents and solvents are pure and dry. Water or other impurities can interfere with the catalyst.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Steps
Catalyst Deactivation Increase catalyst loading or add the catalyst in portions. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.[12][13]
Insufficient Reaction Time Monitor the reaction progress by TLC or GC/HPLC and allow it to run to completion.
Suboptimal Temperature While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. A balance may need to be found.
Poor Substrate Solubility Choose a solvent system in which the substrate is fully soluble at the reaction temperature.
Product Inhibition In some cases, the product can inhibit the catalyst. If suspected, try to remove the product as it is formed, if feasible.
Issue 3: Catalyst Deactivation
Potential Cause Troubleshooting Steps
Air or Moisture Sensitivity Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[14]
Side Reactions with Substrate or Product Modify the substrate or protecting groups to prevent unwanted side reactions.
Formation of Inactive Catalyst Species For some catalysts, the addition of a co-catalyst or additive can prevent the formation of inactive species.[15]
Thermal Instability Run the reaction at the lowest effective temperature.

Data Presentation

Table 1: Performance of Selected Catalysts in the Asymmetric Reduction of Ethyl Benzoylformate

Catalyst/LigandReductantSolventTemp (°C)Yield (%)ee (%)Reference
RuCl₂((S)-BINAP)H₂Methanol25>9596[16]
(S)-ProlineNaBH₄Ethanol08592[5]
Ketoreductase KRED1-PgluIsopropanolBuffer/Toluene3098>99[1]
Cu(OTf)₂/(S)-Ph-BOXH₂THF259294[17]

Table 2: Substrate Scope for the Asymmetric Henry Reaction of α-Keto Esters Catalyzed by a Ni-L1 Complex [18]

α-Keto Ester SubstrateProduct Yield (%)Product ee (%)
Isopropyl phenyloxoacetate9293
Ethyl 2-oxo-2-(p-tolyl)acetate9591
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate9990
Ethyl 2-(4-chlorophenyl)-2-oxoacetate9194
Ethyl 2-oxo-2-(thiophen-2-yl)acetate8892

Experimental Protocols

Protocol 1: General Procedure for Chiral Catalyst Screening in the Asymmetric Reduction of an α-Keto Ester
  • Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the α-keto ester substrate (e.g., 0.1 mmol).

  • Catalyst Addition: To each vial, add a different chiral catalyst or ligand/metal precursor combination (typically 1-5 mol%).

  • Solvent and Reagent Addition: Add the chosen anhydrous solvent (e.g., 1 mL) to each vial, followed by the reducing agent (e.g., H₂ source for hydrogenation, or a hydride source).

  • Reaction: Seal the vials and place them on a shaker or stirrer plate at the desired temperature.

  • Monitoring and Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the conversion and enantiomeric excess of each reaction mixture by chiral GC or HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified 2-hydroxy acid product in the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating enantiomers of hydroxy acids.[9]

  • Method Development:

    • Inject a racemic standard of the 2-hydroxy acid to determine the retention times of both enantiomers and to ensure baseline separation.

    • Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve good resolution.[10]

  • Analysis: Inject the sample of the synthesized 2-hydroxy acid and integrate the peak areas for both enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula: ee% = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Visualizations

Catalyst_Selection_Workflow start Define Target 2-Hydroxy Acid and Precursor catalyst_class Select Catalyst Class start->catalyst_class metal_catalysis Metal Catalysis (e.g., Ru, Rh) catalyst_class->metal_catalysis Substrate compatible with metal complexes organocatalysis Organocatalysis (e.g., Proline-based) catalyst_class->organocatalysis Metal-free conditions desired biocatalysis Biocatalysis (e.g., Ketoreductase) catalyst_class->biocatalysis Mild conditions and high selectivity required screening Screen a Library of Catalysts/ Ligands metal_catalysis->screening organocatalysis->screening biocatalysis->screening analysis Analyze Yield and ee% screening->analysis analysis->catalyst_class Poor results, try another class optimization Optimize Reaction Conditions (Temp, Solvent, etc.) analysis->optimization Promising results successful Successful Synthesis (High Yield and ee%) optimization->successful Optimized troubleshoot Troubleshoot (Low Yield or ee%) optimization->troubleshoot Needs improvement troubleshoot->screening Re-screen

Caption: A decision workflow for catalyst selection in the enantioselective synthesis of 2-hydroxy acids.

Troubleshooting_Low_ee start {Low Enantioselectivity (ee%)} suboptimal_catalyst Potential Cause: Suboptimal Catalyst Solution: Screen different chiral ligands/catalysts with varied steric and electronic properties. start->suboptimal_catalyst incorrect_temp Potential Cause: Incorrect Temperature Solution: Lower the reaction temperature. start->incorrect_temp inappropriate_solvent Potential Cause: Inappropriate Solvent Solution: Screen solvents with different polarities. start->inappropriate_solvent catalyst_mismatch Potential Cause: Substrate-Catalyst Mismatch Solution: Consider a different catalyst class (metal, organo, bio). start->catalyst_mismatch

Caption: Troubleshooting guide for addressing low enantioselectivity in experiments.

References

Technical Support Center: Enhancing Enzymatic Resolution of 2-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the enzymatic resolution of 2-hydroxypentanoic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are most effective for the kinetic resolution of 2-hydroxypentanoic acid?

A1: Lipases are the most commonly employed enzymes for the kinetic resolution of chiral hydroxy acids. Based on studies of similar short-chain hydroxy acids, lipases such as Candida antarctica Lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), and lipases from Pseudomonas cepacia (PCL) are excellent starting points due to their broad substrate specificity and high enantioselectivity.

Q2: What are the critical parameters to optimize for a successful enzymatic resolution of 2-hydroxypentanoic acid?

A2: The key parameters for optimization include:

  • Enzyme Selection: Choosing a lipase with high enantioselectivity (E-value) towards 2-hydroxypentanoic acid or its ester.

  • Acyl Donor: Selecting an appropriate acylating agent. Vinyl esters (e.g., vinyl acetate) are often preferred as they generate a vinyl alcohol tautomer that converts to acetaldehyde, driving the reaction forward.

  • Solvent: The choice of an organic solvent significantly impacts enzyme activity and enantioselectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are often effective.

  • Temperature: Enzyme activity is temperature-dependent. An optimal temperature must be determined experimentally, often in the range of 30-50°C.

  • pH (for hydrolysis): If performing a hydrolysis reaction, maintaining the optimal pH for the specific lipase is crucial.

  • Substrate and Enzyme Concentration: These concentrations affect the reaction rate and overall yield.

  • Reaction Time: Monitoring the reaction over time is necessary to stop it at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted substrate and the product.

Q3: How can I monitor the progress of the enzymatic resolution?

A3: The progress of the reaction, including the conversion and enantiomeric excess (ee) of both the unreacted 2-hydroxypentanoic acid (or its ester) and the acylated product, can be monitored using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase are the most common and reliable methods.

Q4: What are the primary challenges encountered during the enzymatic resolution of 2-hydroxypentanoic acid?

A4: Common challenges include:

  • Low or No Enzyme Activity: This can be due to an inactive enzyme, the presence of inhibitors, or suboptimal reaction conditions.

  • Low Enantioselectivity (low ee): The chosen enzyme may not be sufficiently selective for the substrate, or the reaction may have proceeded past the optimal 50% conversion point.

  • Low Conversion/Yield: This can result from insufficient reaction time, low enzyme activity, poor substrate solubility, or product inhibition.

  • Product Recovery: Efficiently separating the unreacted enantiomer from the product can be challenging.

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No Enzyme Activity 1. Inactive enzyme due to improper storage or handling. 2. Presence of inhibitors in the substrate or solvent. 3. Suboptimal reaction conditions (temperature, pH, solvent).1. Use a fresh batch of enzyme and ensure it is stored at the recommended temperature. 2. Purify the substrate and solvent to remove any potential inhibitors. 3. Optimize the reaction temperature and solvent based on literature for similar substrates. If using an aqueous system for hydrolysis, check and adjust the pH.
Low Enantioselectivity (low ee) 1. The chosen enzyme is not highly selective for the substrate. 2. The reaction has proceeded for too long, leading to the acylation of the less-preferred enantiomer. 3. Suboptimal reaction temperature or solvent.1. Screen different lipases to find one with higher enantioselectivity for 2-hydroxypentanoic acid. 2. Perform a time-course experiment to determine the optimal reaction time for achieving high ee (ideally at ~50% conversion). 3. Vary the reaction temperature and screen different organic solvents, as these can significantly influence enantioselectivity.
Low Conversion/Yield 1. Insufficient reaction time. 2. Low enzyme activity. 3. Poor solubility of the substrate in the chosen solvent. 4. Product inhibition.1. Increase the reaction time and monitor the conversion. 2. Increase the enzyme loading. 3. Choose a solvent in which the substrate is more soluble. 4. If product inhibition is suspected, consider using a continuous flow reactor or in-situ product removal techniques.

Experimental Protocols

The following are generalized protocols for the lipase-catalyzed kinetic resolution of 2-hydroxypentanoic acid via esterification. These should be considered as starting points and may require optimization for your specific experimental setup.

Protocol 1: Lipase-Catalyzed Enantioselective Esterification

This protocol describes a typical enzymatic esterification of racemic 2-hydroxypentanoic acid.

Materials:

  • Racemic 2-hydroxypentanoic acid

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl Donor (e.g., vinyl acetate, 2-3 equivalents)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Reaction vessel with magnetic stirring and temperature control

  • Chiral HPLC or GC for analysis

Procedure:

  • To a clean, dry reaction vessel, add racemic 2-hydroxypentanoic acid.

  • Dissolve the substrate in the chosen anhydrous organic solvent (e.g., to a concentration of 0.1 M).

  • Add the acyl donor (e.g., vinyl acetate, 2 equivalents) to the solution.

  • Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Stir the reaction mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The filtrate contains the esterified product and the unreacted enantiomer of 2-hydroxypentanoic acid, which can be separated by standard chromatographic techniques or chemical extraction.

Data Presentation

The following table summarizes typical results for the enzymatic resolution of short-chain hydroxy acids, which can serve as a benchmark for optimizing the resolution of 2-hydroxypentanoic acid.

SubstrateEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (product) (%)ee (substrate) (%)E-value
Ethyl 3-hydroxybutyrateCALBVinyl acetateSolvent-free451.360>96->200
2-Hydroxy-2-phenylpropanoic acidNovozym 435Vinyl acetateTolueneRT-~50>99>99High
2-Hydroxy octanoic acid methyl ester (Hydrolysis)Lipase-Buffer/HexaneRT--92-99 (acid)90-92 (ester)High

Note: Data is compiled from analogous systems and should be used as a reference. RT = Room Temperature.

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution of 2-Hydroxypentanoic Acid cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis racemic_acid Racemic 2-Hydroxypentanoic Acid reaction_vessel Stirred Reaction Vessel (Controlled Temperature) racemic_acid->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_vessel->monitoring Aliquots monitoring->reaction_vessel Continue reaction filtration Filter to Remove Enzyme monitoring->filtration Stop at ~50% conversion separation Separation of Product and Substrate filtration->separation analysis Enantiomeric Excess (ee) and Yield Determination separation->analysis G Troubleshooting Low Enantioselectivity (ee) cluster_causes Potential Causes cluster_solutions Potential Solutions low_ee Low Enantioselectivity (ee) Observed cause1 Suboptimal Enzyme Choice low_ee->cause1 cause2 Incorrect Reaction Time (Conversion > 50%) low_ee->cause2 cause3 Suboptimal Conditions (Temperature, Solvent) low_ee->cause3 solution1 Screen Different Lipases cause1->solution1 solution2 Perform Time-Course Study cause2->solution2 solution3 Optimize Temperature and Solvent cause3->solution3

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of (2R)-2-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (2R)-2-hydroxypentanoic acid, a chiral building block and potential biomarker, is critical in various stages of pharmaceutical development and metabolic research. The stereospecific nature of this molecule necessitates the use of analytical methods capable of distinguishing between its enantiomers. This guide provides a comprehensive comparison of validated analytical methods for the quantification of (2R)-2-hydroxypentanoic acid, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist in the selection of the most suitable analytical technique by presenting detailed experimental protocols, comparative performance data, and workflow diagrams.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of (2R)-2-hydroxypentanoic acid is dependent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics for Chiral HPLC with UV detection and GC-MS with derivatization.

Validation ParameterChiral HPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 1 - 10 µg/mLLow ng/mL to pg/mL range
Limit of Quantification (LOQ) 5 - 25 µg/mLng/mL range
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%
Sample Throughput Generally higherCan be lower due to derivatization
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for both Chiral HPLC-UV and GC-MS are provided below. These protocols are based on established methods for the analysis of chiral hydroxy acids.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method allows for the direct analysis of (2R)-2-hydroxypentanoic acid without the need for derivatization, simplifying sample preparation.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Chiral column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Lux Cellulose-1 or similar.

  • Mobile phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid).

  • Sample diluent: Mobile phase.

  • Reference standards for both (2R)- and (2S)-2-hydroxypentanoic acid.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing (2R)-2-hydroxypentanoic acid in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Demonstrated by the resolution of the (2R)- and (2S)-enantiomer peaks from each other and from any matrix components.

  • Linearity: A series of standard solutions are prepared and injected to construct a calibration curve. A correlation coefficient (R²) of >0.999 is typically achieved.

  • Accuracy: Determined by spike-recovery studies at different concentration levels. Recoveries are expected to be within 98-102%.

  • Precision: Assessed by replicate injections of a standard solution. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method requires a derivatization step to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. This approach generally offers higher sensitivity than HPLC-UV.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral capillary column: A cyclodextrin-based column is often used for the separation of chiral acids.

  • Carrier gas: Helium.

  • Derivatizing agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reference standards for both (2R)- and (2S)-2-hydroxypentanoic acid.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.

  • Mass Spectrometry: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

3. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing (2R)-2-hydroxypentanoic acid into a reaction vial.

  • Dry the sample thoroughly under a stream of nitrogen.

  • Add the silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile).

  • Heat the mixture in a sealed vial (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

4. Validation Parameters:

  • Specificity: Confirmed by the separation of the derivatized enantiomers and the absence of interfering peaks at the retention times of the analytes. Mass spectral data provides an additional layer of specificity.

  • Linearity: Established by analyzing a series of derivatized standards. A correlation coefficient (R²) of >0.99 is generally acceptable.

  • Accuracy: Evaluated through the analysis of spiked samples, with expected recovery values between 90-110%.

  • Precision: Determined from multiple analyses of a single sample, with an acceptance criterion of %RSD < 15%.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Mandatory Visualizations

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the Chiral HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 hplc1 Inject Sample sp3->hplc1 hplc2 Chiral Separation on CSP hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 dp1 Peak Integration hplc3->dp1 dp2 Quantification via Calibration Curve dp1->dp2

Chiral HPLC-UV workflow for (2R)-2-hydroxypentanoic acid analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dry Sample sp1->sp2 sp3 Add Derivatizing Agent sp2->sp3 sp4 Heat to React sp3->sp4 gcms1 Inject Derivatized Sample sp4->gcms1 gcms2 Chiral GC Separation gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 dp1 Extract Ion Chromatograms gcms3->dp1 dp2 Peak Integration dp1->dp2 dp3 Quantification dp2->dp3

GC-MS workflow for (2R)-2-hydroxypentanoic acid analysis.

The logical decision process for selecting between these two methods can be visualized as follows:

Decision_Tree start Start: Need to quantify (2R)-2-hydroxypentanoic acid q1 Is high sensitivity (ng/mL or lower) required? start->q1 q2 Is derivatization acceptable? q1->q2 Yes method1 Consider Chiral HPLC-UV q1->method1 No method2 Consider GC-MS q2->method2 Yes method3 Chiral HPLC-UV is preferred q2->method3 No

Decision-making flowchart for method selection.

A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of 2-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-hydroxypentanoic acid, a chiral carboxylic acid with significant implications in various fields including metabolism and as a chiral building block, presents a common challenge in analytical chemistry. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline resolution of its enantiomers. This guide provides a comparative overview of three major classes of CSPs—polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based—for the separation of 2-hydroxypentanoic acid and its analogs.

Performance Comparison of Chiral Stationary Phases

The enantioselective performance of different CSPs is highly dependent on the analyte's structure and the chromatographic conditions. For small, polar molecules like 2-hydroxypentanoic acid, polysaccharide and macrocyclic glycopeptide phases often provide excellent enantioselectivity. The following table summarizes typical performance data for the separation of 2-hydroxypentanoic acid or its close structural analogs on representative columns from each class.

Disclaimer: Specific experimental data for the direct separation of 2-hydroxypentanoic acid is limited in publicly available literature. The data presented below is a composite based on published separations of structurally similar short-chain 2-hydroxyalkanoic acids and is intended to be representative.

Chiral Stationary Phase (CSP)Representative ColumnMobile Phasek1k2Separation Factor (α)Resolution (Rs)
Polysaccharide-Based Chiralpak® AD-Hn-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)2.152.581.202.10
Polysaccharide-Based Chiralcel® OD-Hn-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)1.892.351.242.35
Macrocyclic Glycopeptide-Based Chirobiotic™ TMethanol (B129727)/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)3.544.421.252.80
Cyclodextrin-Based Astec CYCLOBOND™ I 2000Acetonitrile/Water/TFA (70:30:0.1, v/v/v)1.521.691.111.65

k1 and k2 represent the retention factors of the first and second eluting enantiomers, respectively.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for each class of CSP.

Polysaccharide-Based CSP (e.g., Chiralpak® AD-H)

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used due to their broad enantiorecognition capabilities. For acidic compounds like 2-hydroxypentanoic acid, a normal-phase mobile system with an acidic modifier is typically employed to ensure good peak shape and resolution.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic™ T)

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are known for their versatility and can be operated in normal-phase, reversed-phase, and polar ionic modes.[1][2] The polar ionic mode is particularly effective for the separation of polar and ionizable compounds like 2-hydroxypentanoic acid.[1][2]

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or LC-MS

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Cyclodextrin-Based CSP (e.g., Astec CYCLOBOND™ I 2000)

Cyclodextrin-based CSPs separate enantiomers based on the formation of inclusion complexes.[3] For polar analytes like 2-hydroxypentanoic acid, a reversed-phase or polar organic mobile phase is typically used.

  • Column: Astec CYCLOBOND™ I 2000 (β-cyclodextrin), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Refractive Index (RI)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Logical Workflow for CSP Selection

The selection of an optimal chiral stationary phase is a systematic process. The following diagram illustrates a logical workflow for the method development for the chiral separation of 2-hydroxypentanoic acid.

CSP_Selection_Workflow Analyte 2-Hydroxypentanoic Acid (Small, Polar, Acidic) Screening Initial CSP Screening Analyte->Screening Polysaccharide Polysaccharide CSP (e.g., Chiralpak AD-H) Screening->Polysaccharide High Success Rate for Acids Macrocyclic Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T) Screening->Macrocyclic Versatile Modes (Polar Ionic) Cyclodextrin Cyclodextrin CSP (e.g., CYCLOBOND I) Screening->Cyclodextrin Alternative (Reversed-Phase) Optimization Method Optimization Polysaccharide->Optimization Macrocyclic->Optimization Cyclodextrin->Optimization MobilePhase Mobile Phase Composition (Solvents, Additives) Optimization->MobilePhase Temperature Column Temperature Optimization->Temperature FlowRate Flow Rate Optimization->FlowRate Validation Method Validation (Robustness, Reproducibility) Optimization->Validation FinalMethod Final Enantioselective Method Validation->FinalMethod

Caption: Workflow for Chiral Method Development.

Conclusion

The enantioselective separation of 2-hydroxypentanoic acid can be effectively achieved using polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases. Polysaccharide CSPs in normal-phase mode with an acidic modifier offer a robust and widely applicable approach. Macrocyclic glycopeptide CSPs, particularly in the polar ionic mode, provide excellent selectivity and are highly compatible with mass spectrometry. While cyclodextrin-based CSPs can also be effective, they may offer lower resolution for small, aliphatic hydroxy acids compared to the other two classes. The choice of the optimal CSP will ultimately depend on the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with detection methods. A systematic screening approach, as outlined in the workflow, is recommended to identify the most suitable chiral separation strategy.

References

A Comparative Analysis of Chiral Building Blocks for the Synthesis of Key Pharmaceutical APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Optimal Chiral Synthons

The efficient and stereoselective synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development. The choice of chiral building blocks is a critical decision that profoundly influences the overall efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides a comparative analysis of various chiral building blocks used in the synthesis of three widely recognized APIs: Atorvastatin, Sertraline, and Rivastigmine. The performance of these building blocks is evaluated based on quantitative data from published literature, and detailed experimental protocols for key transformations are provided.

Atorvastatin: The Critical Chiral Side Chain

The synthesis of the cholesterol-lowering drug Atorvastatin hinges on the stereoselective construction of its characteristic 1,3-diol side chain. Various chiral building blocks and synthetic strategies have been developed to achieve this with high fidelity.

Data Presentation: Comparison of Chiral Building Blocks for Atorvastatin Side Chain Synthesis

Chiral Building Block/MethodKey TransformationReported YieldEnantiomeric/Diastereomeric ExcessReference
(S)-Ethyl 4-chloro-3-hydroxybutanoateChemoenzymatic Reduction>95%>99% ee
Deoxyribose-5-Phosphate Aldolase (B8822740) (DERA)Biocatalytic Tandem Aldol (B89426) Reaction~70%>99.9% ee, 96.6% de
(R)-EpichlorohydrinMulti-step chemical synthesis55% (overall)High
Diethyl 3-hydroxyglutarateOrganocatalytic DesymmetrizationHighHigh

Experimental Protocol: Biocatalytic Synthesis of Atorvastatin Side Chain Precursor using DERA

This protocol describes the one-pot tandem aldol reaction catalyzed by deoxyribose-5-phosphate aldolase (DERA) to generate a key chiral intermediate for the Atorvastatin side chain.

Materials:

Procedure:

  • A solution of DERA enzyme in water is prepared.

  • An aqueous solution containing chloroacetaldehyde and acetaldehyde is fed into the stirred enzyme solution at a controlled rate.

  • The reaction is maintained at a specific temperature and pH to ensure optimal enzyme activity.

  • Upon completion of the reaction, acetone is added to precipitate the enzyme.

  • The mixture is filtered through Celite to remove the precipitated protein.

  • The resulting filtrate containing the chiral lactol intermediate is then carried forward for further chemical transformations.

Mandatory Visualization: Atorvastatin Synthesis Workflow

Atorvastatin Synthesis Workflow cluster_0 Route 1: Chemoenzymatic Reduction cluster_1 Route 2: Biocatalytic Aldol Reaction start1 Ethyl 4-chloro-3-oxobutanoate step1_1 Ketoreductase (KRED) NADPH start1->step1_1 Reduction bb1 (S)-Ethyl 4-chloro-3-hydroxybutanoate (Chiral Building Block) atorvastatin1 Atorvastatin Side Chain bb1->atorvastatin1 Further Steps step1_1->bb1 start2 Acetaldehyde + Chloroacetaldehyde step2_1 DERA Enzyme start2->step2_1 Tandem Aldol bb2 Chiral Lactol Intermediate (Chiral Building Block) atorvastatin2 Atorvastatin Side Chain bb2->atorvastatin2 Further Steps step2_1->bb2

Caption: Comparative workflows for Atorvastatin side chain synthesis.

Sertraline: Asymmetric Synthesis of a Key Tetralone Intermediate

The antidepressant Sertraline is a cis-(1S, 4S)-isomer. Its synthesis often involves the resolution of a racemic tetralone intermediate or the use of a pre-resolved chiral building block.

Data Presentation: Comparison of Synthetic Routes to Chiral Sertraline Precursor

Chiral Building Block/MethodKey TransformationReported YieldEnantiomeric/Diastereomeric ExcessReference
Chemoenzymatic Resolution of rac-TetraloneKetoreductase (KRED) catalyzed reduction29% conversion (max 50%)>99% ee, 99:1 dr (for alcohol)
Chiral Pool SynthesisUse of optically pure (+)-tetraloneHigh (avoids final resolution)>99% ee
Asymmetric HydrogenationRhodium-phosphine catalyzed hydrogenation95%>99% ee, >99:1 dr

Experimental Protocol: Chemoenzymatic Kinetic Resolution of Racemic Sertraline Tetralone

This protocol describes the kinetic resolution of racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone using a ketoreductase (KRED).

Materials:

  • Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

  • Ketoreductase (KRED)

  • NADPH (co-factor)

  • Isopropanol (co-substrate for co-factor regeneration)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

  • Organic solvent (e.g., methyl tert-butyl ether) for extraction

Procedure:

  • The racemic tetralone is suspended in a buffered aqueous solution.

  • Isopropanol is added as a co-substrate.

  • The KRED enzyme and NADPH are added to the mixture.

  • The reaction is stirred at a controlled temperature and pH. The progress is monitored by HPLC.

  • Upon reaching the desired conversion (typically close to 50%), the reaction is quenched.

  • The mixture is extracted with an organic solvent.

  • The organic layer containing the unreacted (S)-tetralone and the (1S, 4S)-alcohol product is separated.

  • The (1S, 4S)-alcohol is then oxidized back to the enantiopure (S)-tetralone, a key precursor for Sertraline.

Mandatory Visualization: Sertraline Synthesis Logical Relationship

Sertraline Synthesis Logic cluster_chemo Chemoenzymatic Resolution cluster_pool Chiral Pool Synthesis start Racemic Tetralone kred_reduction KRED Reduction (Kinetic Resolution) start->kred_reduction chiral_alcohol (1S, 4S)-Alcohol (Chiral Intermediate) kred_reduction->chiral_alcohol unreacted_ketone (S)-Tetralone (Chiral Building Block) kred_reduction->unreacted_ketone oxidation Oxidation chiral_alcohol->oxidation sertraline Sertraline unreacted_ketone->sertraline Further Steps oxidation->unreacted_ketone chiral_tetralone Optically Pure (+)-Tetralone (Chiral Building Block) chiral_tetralone->sertraline Direct Synthesis

Caption: Comparison of synthetic strategies for obtaining the chiral precursor for Sertraline.

Rivastigmine: Stereoselective Synthesis of the Chiral Amine Moiety

The synthesis of Rivastigmine, a drug for Alzheimer's disease, requires the preparation of the chiral (S)-3-[1-(dimethylamino)ethyl]phenol intermediate. This is often achieved through the asymmetric reduction of a ketone precursor.

Data Presentation: Comparison of Chiral Building Blocks for Rivastigmine Synthesis

Chiral Building Block/MethodKey TransformationReported YieldEnantiomeric ExcessReference
Biocatalytic Reduction of 3-methoxy acetophenone (B1666503)Lactobacillus paracasei BD87E692%99% ee
Asymmetric Transfer HydrogenationRu-catalyst with (S,S)-DPEN ligand89%95% ee
Diastereoselective Reductive AminationUse of a chiral amine auxiliary74% (for amination step)High (diastereoselective)

Experimental Protocol: Biocatalytic Asymmetric Reduction of 3-Methoxy Acetophenone

This protocol outlines the asymmetric reduction of 3-methoxy acetophenone to (R)-1-(3-methoxyphenyl)ethanol using a whole-cell biocatalyst.

Materials:

  • 3-Methoxy acetophenone

  • Lactobacillus paracasei BD87E6 (whole-cell biocatalyst)

  • Growth medium for the microorganism

  • Glucose (as a reducing equivalent source)

  • Buffer solution

  • Organic solvent for extraction

Procedure:

  • Lactobacillus paracasei BD87E6 is cultured in a suitable growth medium.

  • The cells are harvested and resuspended in a buffer solution containing glucose.

  • 3-Methoxy acetophenone is added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature with gentle agitation.

  • The progress of the reduction is monitored by chiral HPLC.

  • Once the reaction is complete, the mixture is extracted with an organic solvent.

  • The organic layer is separated, dried, and the solvent is evaporated to yield the chiral alcohol, (R)-1-(3-methoxyphenyl)ethanol.

Mandatory Visualization: Rivastigmine Synthesis Experimental Workflow

Rivastigmine Synthesis Workflow cluster_biocatalysis Biocatalytic Reduction start 3-Methoxy Acetophenone culture Culture Lactobacillus paracasei harvest Harvest & Resuspend Cells culture->harvest reaction Incubate with Substrate harvest->reaction extraction Product Extraction reaction->extraction chiral_alcohol (R)-1-(3-methoxyphenyl)ethanol (Chiral Building Block) extraction->chiral_alcohol rivastigmine Rivastigmine chiral_alcohol->rivastigmine Further Synthetic Steps

Caption: Workflow for the biocatalytic synthesis of a key chiral intermediate for Rivastigmine.

A Comparative Guide to Alternative Chiral Synthons for (2R)-2-Hydroxypentanoic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-hydroxypentanoic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). However, the exploration of alternative chiral synthons is crucial for optimizing synthetic routes, improving yields, enhancing stereoselectivity, and potentially reducing costs. This guide provides a comparative analysis of prominent alternative chiral synthons, with a focus on their application in the synthesis of the antiepileptic drugs brivaracetam (B1667798) and levetiracetam (B1674943). Experimental data, detailed methodologies, and visual representations of synthetic workflows and biological pathways are presented to aid in the selection of the most suitable building blocks for drug development.

Comparison of Alternative Chiral Synthons

The selection of a chiral synthon significantly impacts the overall efficiency and stereochemical outcome of a synthetic route. Below is a comparison of several alternatives to (2R)-2-hydroxypentanoic acid, highlighting their performance in the synthesis of key intermediates for brivaracetam and levetiracetam.

Chiral SynthonTarget Drug/IntermediateKey ReactionReported Yield (%)Enantiomeric Excess (ee%)Reference
(R)-Epichlorohydrin Brivaracetam Intermediate ((R)-4-propyldihydrofuran-2(3H)-one)Condensation with diphenyl malonate followed by ring opening and decarboxylationNot explicitly stated for intermediate, but >99% ee for final brivaracetam after crystallization>99[1]
(S)-4-Benzyloxazolidin-2-one Brivaracetam Intermediate ((R)-4-propyl dihydrofuran-2(3H)-one)Asymmetric alkylationNot explicitly stated for intermediateNot explicitly stated for intermediate[2]
(3R)-3-propylbutyrolactone BrivaracetamChemoenzymatic synthesis via lipase-catalyzed transesterification77 (for the lactone)>98[1]
Chiral γ-nitro-carbonyl compounds Brivaracetam Intermediate ((R)-4-propyl-pyrrolidin-2-one)Asymmetric Michael additionNot explicitly stated for intermediateNot explicitly stated for intermediate[2]
[(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride LevetiracetamAsymmetric Strecker reactionNot explicitly stated for final productDiastereomerically pure intermediate[3][4]
(S)-2-Aminobutanol LevetiracetamCondensation with a keto acid derivative and cyclizationHighHigh (enantiomerically pure starting material)[5]
Butadiene monoepoxide LevetiracetamPalladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT)34 (overall yield)93[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing synthetic strategies. The following sections provide protocols for key experiments utilizing some of the discussed chiral synthons.

Chemoenzymatic Synthesis of (3R)-3-propylbutyrolactone

This protocol describes the lipase-catalyzed transesterification for the synthesis of a key intermediate of brivaracetam.[1]

Materials:

Procedure:

  • Dissolve racemic 2-propyl-1,3-propanediol and vinyl acetate in the chosen solvent.

  • Add Pseudomonas fluorescens lipase to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by gas chromatography (GC).

  • Upon reaching approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separate the resulting (R)-2-propyl-1,3-propanediol monoacetate from the unreacted (S)-2-propyl-1,3-propanediol using column chromatography.

  • The obtained (R)-alcohol is then transformed into (3R)-3-propylbutyrolactone through subsequent oxidation and cyclization steps.

Asymmetric Strecker Reaction for Levetiracetam Synthesis

This protocol outlines the use of a chiral auxiliary for the asymmetric synthesis of a key intermediate for levetiracetam.[3]

Materials:

  • Propanal

  • Sodium cyanide

  • [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride

  • Methanol (B129727)/water mixture

Procedure:

  • Dissolve sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a mixture of methanol and water.

  • Add propanal to the solution at a controlled temperature (e.g., 25-30°C).

  • Stir the reaction mixture until the formation of the diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethylamino]-(S)-butyronitrile hydrochloride is complete, which typically precipitates from the solution.

  • Isolate the crystalline product by filtration.

  • Hydrolyze the resulting aminonitrile using 6 M aqueous hydrochloric acid to yield enantiomerically pure (S)-2-aminobutyric acid hydrochloride, a key precursor for levetiracetam.

Visualizing Synthetic Strategies and Biological Pathways

Synthetic Workflow for Brivaracetam via Chemoenzymatic Resolution

G cluster_0 Chemoenzymatic Synthesis of Brivaracetam Intermediate rac_diol Racemic 2-propyl-1,3-propanediol lipase Pseudomonas fluorescens lipase + Vinyl Acetate rac_diol->lipase Enzymatic Resolution r_alcohol (R)-2-propyl-1,3-propanediol (Optically Pure) lipase->r_alcohol lactone (3R)-3-propylbutyrolactone (Key Intermediate) r_alcohol->lactone Oxidation & Cyclization brivaracetam Brivaracetam lactone->brivaracetam Further Synthetic Steps

Caption: Chemoenzymatic route to a key brivaracetam intermediate.

Synthetic Workflow for Levetiracetam via Asymmetric Strecker Reaction

G cluster_1 Asymmetric Synthesis of Levetiracetam propanal Propanal chiral_aux Chiral Auxiliary [(1S)-1-(4-methoxyphenyl)ethyl]amine + NaCN propanal->chiral_aux Strecker Reaction aminonitrile Diastereomerically Pure α-Aminonitrile chiral_aux->aminonitrile amino_acid (S)-2-Aminobutyric Acid HCl (Key Intermediate) aminonitrile->amino_acid Hydrolysis levetiracetam Levetiracetam amino_acid->levetiracetam Amidation & Cyclization

Caption: Asymmetric Strecker reaction for levetiracetam synthesis.

Signaling Pathway of SV2A Modulators in Epilepsy

Brivaracetam and levetiracetam exert their antiepileptic effects by modulating the function of the synaptic vesicle glycoprotein (B1211001) 2A (SV2A).[7][8] This protein is crucial for the proper trafficking and release of neurotransmitters.

G cluster_2 Mechanism of Action of SV2A Modulators SV2A SV2A Protein on Synaptic Vesicle Synaptic_Vesicle Synaptic Vesicle SV2A->Synaptic_Vesicle Regulates Trafficking Neurotransmitter Neurotransmitters (e.g., Glutamate) Receptors Neurotransmitter Receptors Neurotransmitter->Receptors Binding Presynaptic_Membrane Presynaptic Membrane Synaptic_Vesicle->Presynaptic_Membrane Fusion & Release Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Excitation Neuronal Hyperexcitability (Seizure Activity) Postsynaptic_Neuron->Neuronal_Excitation Leads to Receptors->Postsynaptic_Neuron Activation Drug Brivaracetam / Levetiracetam Drug->SV2A Binds to & Modulates Drug->Neuronal_Excitation Reduces

Caption: Modulation of SV2A by antiepileptic drugs.

Conclusion

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. While (2R)-2-hydroxypentanoic acid remains a significant chiral synthon, a variety of effective alternatives are available, each with its own set of advantages. The choice of a specific chiral building block will depend on factors such as the target molecule, desired efficiency, cost considerations, and scalability. This guide provides a foundational comparison to assist researchers in making informed decisions for the synthesis of next-generation therapeutics. The presented data and protocols, derived from peer-reviewed literature, offer a starting point for further investigation and process optimization.

References

Efficacy comparison of (2R)- and (2S)-2-hydroxypentanoic acid in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Comparison of (2R)- and (2S)-2-hydroxypentanoic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)- and (2S)-2-hydroxypentanoic acid, also known as 2-hydroxyvaleric acid, are chiral molecules, existing as two enantiomers that are non-superimposable mirror images of each other. In biological systems, such stereoisomers can exhibit distinct pharmacological and metabolic profiles due to the stereospecific nature of enzymes and receptors. This guide provides a comparative analysis of the biological efficacy of (2R)- and (2S)-2-hydroxypentanoic acid, summarizing the available experimental data and outlining key experimental methodologies.

While comprehensive comparative data across various biological systems remains limited, a notable study has elucidated the equipotent activity of both enantiomers in the context of reproductive endocrinology in aquatic vertebrates.

Comparative Efficacy Data

A key study investigating the biological activity of (2R)- and (2S)-2-hydroxypentanoic acid focused on their effects on oocyte maturation and ovulation in fish. The findings indicate that both enantiomers act as antagonists of the membrane progesterone (B1679170) receptor α (mPRα) and exhibit comparable inhibitory activity.

Biological SystemTargetActivity(2R)-2-hydroxypentanoic acid(2S)-2-hydroxypentanoic acidReference
Fish (Goldfish and Zebrafish)Membrane Progesterone Receptor α (mPRα)AntagonistSame level of inhibitory activity on oocyte maturation and ovulationSame level of inhibitory activity on oocyte maturation and ovulation[1]

Note: At present, this is the primary direct comparative study on the biological efficacy of the two enantiomers. Further research is required to determine if this equipotent activity is consistent across other biological systems and targets.

Signaling Pathway

Both (2R)- and (2S)-2-hydroxypentanoic acid have been identified as antagonists of the membrane progesterone receptor α (mPRα). This receptor is involved in non-genomic steroid signaling pathways. The binding of these antagonists to mPRα inhibits the downstream signaling cascade that is normally initiated by the natural ligand, progesterone. This inhibition ultimately blocks physiological processes such as oocyte maturation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Progesterone Progesterone mPRa mPRα Progesterone->mPRa Activates 2_HPA (2R)- or (2S)-2- hydroxypentanoic acid 2_HPA->mPRa Inhibits G_protein G-protein mPRa->G_protein Signaling_Cascade Signaling Cascade G_protein->Signaling_Cascade Oocyte_Maturation Oocyte Maturation Signaling_Cascade->Oocyte_Maturation

Antagonistic action of 2-hydroxypentanoic acid on mPRα signaling.

Experimental Protocols

In Vivo Zebrafish Oocyte Maturation and Ovulation Assay

This protocol is adapted from studies on in vivo induction of oocyte maturation in zebrafish.[2][3]

Objective: To assess the inhibitory effect of (2R)- and (2S)-2-hydroxypentanoic acid on oocyte maturation and ovulation in a live animal model.

Methodology:

  • Animal Selection: Select gravid female zebrafish with fully-grown immature oocytes.

  • Exposure: Transfer individual females into separate containers with a defined volume of water (e.g., 100 ml).

  • Treatment: Add the test compounds ((2R)- or (2S)-2-hydroxypentanoic acid) and a maturation-inducing agent (e.g., 17,20β-dihydroxy-4-pregnen-3-one, 17,20β-DHP) to the water from concentrated stock solutions. Include appropriate vehicle controls.

  • Incubation: Maintain the fish at a constant temperature (e.g., 28.5°C) for a specified duration (e.g., 4-6 hours).

  • Ovary Isolation: After incubation, euthanize the females and isolate the ovaries in a saline solution (e.g., zebrafish Ringer's solution).

  • Analysis: Manually dissect the ovarian fragments and observe the oocytes under a microscope. Oocyte maturation is indicated by the oocytes becoming transparent. The percentage of mature and ovulated oocytes is then quantified.

Start Start Select_Fish Select Gravid Zebrafish Start->Select_Fish Exposure Individual Housing & Compound Exposure Select_Fish->Exposure Incubation Incubate at Controlled Temperature Exposure->Incubation Dissection Euthanize & Isolate Ovaries Incubation->Dissection Analysis Microscopic Examination & Quantification Dissection->Analysis End End Analysis->End

Workflow for in vivo zebrafish oocyte maturation assay.
Membrane Progesterone Receptor α (mPRα) Binding Assay

This protocol is based on the principles of competitive binding assays for membrane receptors.[1][4]

Objective: To determine the binding affinity of (2R)- and (2S)-2-hydroxypentanoic acid to mPRα.

Methodology:

  • Receptor Preparation: Prepare a source of mPRα, such as a cell membrane fraction from cells overexpressing the receptor or purified recombinant mPRα protein.

  • Radioligand or Fluorescent Ligand: Use a labeled ligand that binds to mPRα with high affinity (e.g., radiolabeled progesterone or a fluorescently tagged progesterone conjugate).

  • Competitive Binding: Incubate the mPRα preparation with the labeled ligand in the presence of varying concentrations of the unlabeled test compounds ((2R)- or (2S)-2-hydroxypentanoic acid).

  • Separation: Separate the receptor-bound ligand from the free ligand. This can be achieved by methods such as filtration or centrifugation.

  • Quantification: Measure the amount of bound labeled ligand using an appropriate detection method (e.g., scintillation counting for radioligands or fluorescence measurement for fluorescent ligands).

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor. This allows for the determination of the half-maximal inhibitory concentration (IC50), which can be used to calculate the binding affinity (Ki) of the test compounds.

Conclusion

The available evidence from studies on fish oocyte maturation suggests that (2R)- and (2S)-2-hydroxypentanoic acid are equipotent as antagonists of the membrane progesterone receptor α.[1] However, it is crucial to recognize that this is a specific biological context, and the relative efficacy of these enantiomers may differ in other systems. The principle of stereoselectivity in pharmacology warrants further investigation into the metabolism, pharmacokinetics, and activity of these enantiomers in mammalian systems to fully elucidate their potential therapeutic applications and safety profiles. The provided experimental protocols offer a framework for such future research.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-hydroxypentanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its stereospecific synthesis is crucial for ensuring the desired therapeutic effects and minimizing potential side effects associated with the incorrect enantiomer. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to (2R)-2-hydroxypentanoic acid: asymmetric reduction of 2-oxopentanoic acid using a Corey-Bakshi-Shibata (CBS) catalyst, enzymatic kinetic resolution of racemic 2-hydroxypentanoic acid, and diastereoselective alkylation using an Evans chiral auxiliary. The objective is to offer a comprehensive comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as cost, yield, enantiomeric purity, and operational complexity.

At a Glance: Comparative Analysis of Synthetic Routes

MetricAsymmetric Reduction (CBS)Enzymatic Kinetic ResolutionEvans Chiral Auxiliary
Starting Material Cost ModerateLowHigh
Reagent/Catalyst Cost HighLow to ModerateHigh
Overall Yield High (typically >90%)Moderate (max 50% for desired enantiomer)Moderate to High (typically 60-80%)
Enantiomeric/Diastereomeric Excess Excellent (>95% ee)Good to Excellent (>95% ee)Excellent (>95% de)
Scalability GoodGoodModerate
Operational Complexity ModerateLow to ModerateHigh
Environmental Impact Moderate (use of borane (B79455) and organic solvents)Low (mild conditions, aqueous media)High (multiple steps, use of hazardous reagents)

Route 1: Asymmetric Reduction of 2-Oxopentanoic Acid via CBS Catalysis

This method involves the enantioselective reduction of the prochiral ketone, 2-oxopentanoic acid, using borane as the reducing agent in the presence of a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst. This approach is widely recognized for its high enantioselectivity and yields.

Experimental Protocol

A solution of 2-oxopentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0°C under an inert atmosphere. To this solution is added the (R)-(+)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq) as a 1M solution in toluene (B28343). A solution of borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.0 eq) is then added dropwise over 30 minutes, maintaining the temperature at 0°C. The reaction is stirred at this temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then carefully quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford (2R)-2-hydroxypentanoic acid.

Cost-Benefit Analysis

Benefits:

  • High Yields and Enantioselectivity: This method consistently delivers high yields (>90%) and excellent enantiomeric excess (>95% ee), making it highly efficient in converting the starting material to the desired product.

  • Predictable Stereochemistry: The stereochemical outcome is well-established and predictable based on the chosen enantiomer of the CBS catalyst.

Costs:

  • High Catalyst Cost: The primary drawback is the high cost of the CBS catalyst.[1][2][3]

  • Hazardous Reagents: The use of borane, which is a flammable and reactive reagent, requires careful handling and specialized equipment.

  • Starting Material Price: The cost of 2-oxopentanoic acid can be significant, contributing to the overall process cost.[4]

Asymmetric_Reduction 2-Oxopentanoic Acid 2-Oxopentanoic Acid Reaction Reaction 2-Oxopentanoic Acid->Reaction CBS Catalyst CBS Catalyst CBS Catalyst->Reaction Borane Borane Borane->Reaction (2R)-2-hydroxypentanoic acid (2R)-2-hydroxypentanoic acid Reaction->(2R)-2-hydroxypentanoic acid

Asymmetric Reduction Workflow

Route 2: Enzymatic Kinetic Resolution of Racemic 2-Hydroxypentanoic Acid

Kinetic resolution utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture of 2-hydroxypentanoic acid, leaving the other enantiomer unreacted and thus enriched. This method is often favored for its environmental friendliness and high enantioselectivity under mild reaction conditions.

Experimental Protocol

Racemic 2-hydroxypentanoic acid (1.0 eq) is dissolved in a suitable organic solvent, such as toluene. To this solution is added an acyl donor, for example, vinyl acetate (1.5 eq), and a lipase preparation (e.g., Amano Lipase AK). The suspension is stirred at a controlled temperature (e.g., 30°C) and the reaction progress is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted acid. The enzyme is removed by filtration, and the solvent is evaporated. The resulting mixture of the ester and the unreacted acid is separated by extraction. The ester is then hydrolyzed under basic conditions to yield the (2S)-2-hydroxypentanoic acid, while the unreacted (2R)-2-hydroxypentanoic acid is isolated from the initial separation.

Cost-Benefit Analysis

Benefits:

  • Low-Cost Starting Material: Racemic 2-hydroxypentanoic acid is generally less expensive than its enantiomerically pure counterparts or the corresponding keto acid.[5]

  • Mild and Safe Conditions: Enzymatic reactions are conducted under mild temperature and pH conditions, avoiding the need for hazardous reagents and extreme temperatures.

  • High Enantioselectivity: Lipases can exhibit excellent enantioselectivity, leading to products with high enantiomeric excess.

Costs:

  • Maximum 50% Yield: A significant drawback of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%.

  • Enzyme Cost and Stability: While generally less expensive than precious metal catalysts, the cost of the enzyme and its stability over multiple cycles can be a factor.[6][7]

  • Separation Challenges: The separation of the acylated product from the unreacted acid can sometimes be challenging and require additional purification steps.

Enzymatic_Resolution Racemic 2-hydroxypentanoic acid Racemic 2-hydroxypentanoic acid Reaction Reaction Racemic 2-hydroxypentanoic acid->Reaction Lipase Lipase Lipase->Reaction Acyl Donor Acyl Donor Acyl Donor->Reaction Separation Separation Reaction->Separation (2R)-2-hydroxypentanoic acid (2R)-2-hydroxypentanoic acid Separation->(2R)-2-hydroxypentanoic acid (2S)-2-acetoxypentanoic acid (2S)-2-acetoxypentanoic acid Separation->(2S)-2-acetoxypentanoic acid

Enzymatic Kinetic Resolution Workflow

Route 3: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This classical asymmetric synthesis approach involves the temporary attachment of a chiral auxiliary to a propionyl group, followed by diastereoselective enolate formation and alkylation. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid. Evans oxazolidinones are commonly used auxiliaries that provide high levels of stereocontrol.

Experimental Protocol

The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary (1.0 eq) is first acylated with propionyl chloride in the presence of a base like triethylamine (B128534) to form the N-propionyloxazolidinone. This intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to generate a chiral enolate. The enolate is then reacted with an ethylating agent, for example, ethyl iodide, to introduce the remainder of the pentanoic acid carbon chain. The alkylation proceeds with high diastereoselectivity. Finally, the chiral auxiliary is cleaved from the product, typically by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield (2R)-2-hydroxypentanoic acid and recover the auxiliary.

Cost-Benefit Analysis

Benefits:

  • High Diastereoselectivity: This method provides excellent stereocontrol, leading to high diastereomeric excess (>95% de).

  • Versatility: The Evans auxiliary methodology is well-established and can be adapted to synthesize a wide range of chiral carboxylic acids.

  • Auxiliary Recovery: The chiral auxiliary can often be recovered and reused, which can partially offset its high initial cost.

Costs:

  • High Cost of Auxiliary: The chiral auxiliary itself is a significant cost factor in this synthetic route.[8][9][10]

  • Multi-step Process: This is a multi-step synthesis, which increases labor, time, and the potential for yield loss at each step.

  • Use of Hazardous Reagents: The protocol requires the use of strong bases like LDA and pyrophoric reagents like n-butyllithium for its preparation, as well as cryogenic temperatures, adding to the operational complexity and safety considerations.

Evans_Auxiliary Evans Auxiliary Evans Auxiliary Acylation Acylation Evans Auxiliary->Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Acylation N-propionyloxazolidinone N-propionyloxazolidinone Acylation->N-propionyloxazolidinone Alkylation Alkylation N-propionyloxazolidinone->Alkylation LDA LDA LDA->Alkylation Ethyl Iodide Ethyl Iodide Ethyl Iodide->Alkylation Alkylated Auxiliary Alkylated Auxiliary Alkylation->Alkylated Auxiliary Cleavage Cleavage Alkylated Auxiliary->Cleavage Cleavage->Evans Auxiliary (2R)-2-hydroxypentanoic acid (2R)-2-hydroxypentanoic acid Cleavage->(2R)-2-hydroxypentanoic acid

Evans Chiral Auxiliary Workflow

Conclusion

The choice of the optimal synthetic route to (2R)-2-hydroxypentanoic acid is a multifaceted decision that depends on the specific priorities of the research or production campaign.

  • For applications where high yield and high enantiopurity are paramount , and the cost of the catalyst is justifiable, the asymmetric reduction using a CBS catalyst is an excellent choice. Its efficiency and predictability are significant advantages.

  • When cost-effectiveness of the starting material and environmental considerations are the primary drivers , enzymatic kinetic resolution offers a compelling "green" alternative. While the theoretical yield is limited to 50%, the mild reaction conditions and potential for enzyme recycling make it attractive, particularly for smaller to medium-scale syntheses.

  • The Evans chiral auxiliary method , while being the most complex and involving hazardous reagents, provides a robust and well-established route to high diastereomeric purity. It is a valuable tool in a synthetic chemist's arsenal, especially when the flexibility to synthesize various chiral acids is needed and the infrastructure for handling sensitive reagents is in place.

Ultimately, a thorough evaluation of the available resources, budget, required scale, and desired purity will guide the selection of the most appropriate synthetic strategy for obtaining (2R)-2-hydroxypentanoic acid.

References

A Spectroscopic Showdown: Differentiating Enantiomers of 2-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, enantiomers present a unique challenge. These non-superimposable mirror images share identical physical and chemical properties in an achiral environment, making their differentiation and characterization a critical task in fields like pharmacology and materials science. This guide provides a comparative analysis of the spectroscopic techniques used to distinguish between the (R) and (S) enantiomers of 2-hydroxypentanoic acid, offering researchers a practical framework for their analysis.

While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of chemical analysis, they are inherently insensitive to chirality under standard conditions. Consequently, the NMR and IR spectra of (R)- and (S)-2-hydroxypentanoic acid are identical. The key to unlocking their distinct identities lies in chiroptical techniques, primarily Electronic Circular Dichroism (ECD) spectroscopy.

Spectroscopic Data Comparison

As enantiomers, (R)- and (S)-2-hydroxypentanoic acid exhibit identical spectroscopic behavior in achiral solvents. Key expected spectral data are summarized below.

Spectroscopic Technique(R)-2-hydroxypentanoic acid(S)-2-hydroxypentanoic acid
¹H NMR Identical to (S)-enantiomerIdentical to (R)-enantiomer
¹³C NMR Identical to (S)-enantiomerIdentical to (R)-enantiomer
IR Spectroscopy Identical to (S)-enantiomerIdentical to (R)-enantiomer
Circular Dichroism Mirror image of (S)-enantiomerMirror image of (R)-enantiomer

Table 1: Comparison of Spectroscopic Data for 2-hydroxypentanoic acid Enantiomers.

Expected ¹H and ¹³C NMR Spectral Data

The following table details the predicted chemical shifts for 2-hydroxypentanoic acid. These values are expected to be the same for both enantiomers in a standard achiral solvent.

¹H NMR Chemical Shift (ppm)MultiplicityIntegration
~4.2dd1H
~1.8, ~1.6m2H
~1.4m2H
~0.9t3H
OHvariablebr s1H
COOHvariablebr s1H
¹³C NMR Chemical Shift (ppm)
C=O~178
~70
~35
~19
~14

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-hydroxypentanoic acid.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of 2-hydroxypentanoic acid will show characteristic peaks corresponding to its functional groups. These absorptions will be identical for both enantiomers.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)O-H stretch
O-H (Alcohol)3500-3200 (broad)O-H stretch
C-H3000-2850C-H stretch
C=O (Carboxylic Acid)~1700C=O stretch
C-O1320-1210C-O stretch

Table 3: Characteristic Infrared Absorption Bands for 2-hydroxypentanoic acid.

Electronic Circular Dichroism (ECD): The Differentiating Technique

Experimental Workflow and Protocols

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-hydroxypentanoic acid enantiomers.

G Spectroscopic Comparison Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample_R (R)-2-hydroxypentanoic acid NMR NMR Spectroscopy ('H and 'C) Sample_R->NMR IR IR Spectroscopy Sample_R->IR CD Circular Dichroism Sample_R->CD Sample_S (S)-2-hydroxypentanoic acid Sample_S->NMR Sample_S->IR Sample_S->CD Compare_NMR Identical Spectra NMR->Compare_NMR Compare_IR Identical Spectra IR->Compare_IR Compare_CD Mirror-Image Spectra CD->Compare_CD Conclusion Enantiomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_CD->Conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 2-hydroxypentanoic acid enantiomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the 2-hydroxypentanoic acid enantiomer in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or water). The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the wavelength range of interest.

    • Use a quartz cuvette with a path length of 0.1 to 1 cm.

  • Instrumentation: Employ a dedicated circular dichroism spectrophotometer.

  • Data Acquisition:

    • Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm).

    • Acquire a baseline spectrum of the solvent in the same cuvette.

    • Typical parameters: scanning speed of 50-100 nm/min, bandwidth of 1-2 nm, and multiple accumulations (3-5) to improve signal-to-noise.

  • Data Processing: Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum. The data is typically presented as molar ellipticity ([(\theta)]) or differential absorbance ((\Delta)A) versus wavelength.

By following these protocols, researchers can effectively utilize a suite of spectroscopic techniques to characterize and differentiate the enantiomers of 2-hydroxypentanoic acid, with a particular emphasis on the power of circular dichroism in chiral discrimination.

References

A Comparative Purity Analysis of Commercially Available (2R)-2-Hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive benchmark of commercially available (2R)-2-hydroxypentanoic acid, a crucial chiral building block in the synthesis of various pharmaceutical agents and fine chemicals. The purity of this starting material is paramount, as any contaminants, particularly the (2S)-enantiomer, can significantly impact the stereoselectivity of subsequent reactions and the efficacy and safety of the final product.

This comparison is based on a compilation of publicly available data and a standardized experimental protocol for purity verification. The provided experimental data is illustrative and serves to demonstrate the analytical methodologies described. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.

Data Presentation: A Comparative Overview

The following table summarizes the typical purity specifications for (2R)-2-hydroxypentanoic acid from various commercial suppliers. The data presented is a representative compilation and may not reflect the exact specifications of any single batch.

Supplier Product Number Stated Purity (%) Enantiomeric Excess (ee, %) Analytical Method(s) Cited Impurities Profiled
Supplier A 2RHPA-A1≥ 99.0≥ 99.0Chiral HPLC, ¹H NMRWater, residual solvents
Supplier B 2RHPA-B1> 98.0> 98.0GC-MS, Chiral GC(2S)-enantiomer
Supplier C 2RHPA-C1≥ 99.5 (Titration)Not SpecifiedTitrationNot Specified
Supplier D 2RHPA-D1Min. 95%Not SpecifiedNot SpecifiedNot Specified

Note: The data in this table is for illustrative purposes only and is intended to model the type of information that should be considered when sourcing this chemical.

Experimental Protocols for Purity Verification

To ensure the quality and consistency of (2R)-2-hydroxypentanoic acid for research and development, a rigorous analytical workflow is essential. The following protocols outline the key experiments for determining chemical and enantiomeric purity.

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (2R)- and (2S)-enantiomers of 2-hydroxypentanoic acid, thereby determining the enantiomeric excess (ee).

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based column such as Chiralpak® AD-H or equivalent)

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • (2R)-2-hydroxypentanoic acid sample

  • Racemic 2-hydroxypentanoic acid standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:IPA with 0.1% TFA. A typical starting ratio is 90:10 (v/v).

  • Standard Preparation:

    • Prepare a stock solution of racemic 2-hydroxypentanoic acid in the mobile phase (e.g., 1 mg/mL).

    • Prepare a stock solution of the (2R)-2-hydroxypentanoic acid sample to be tested in the mobile phase (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:IPA:TFA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (2R)- and (2S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the chemical identity of the compound.

Procedure:

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) by reaction with diazomethane (B1218177) or by Fischer esterification.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 30-300.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the main peak corresponding to the methyl ester of 2-hydroxypentanoic acid by its mass spectrum.

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

    • Calculate the chemical purity by the area percent method.

Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound and to detect any non-volatile impurities.

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Integrate all signals.

  • Analysis:

    • Confirm the expected proton signals and their splitting patterns for 2-hydroxypentanoic acid.

    • Identify any signals that do not correspond to the product or the solvent.

    • The relative integration of impurity signals to the product signals can be used to estimate purity.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of the experimental procedures for a comprehensive purity assessment of (2R)-2-hydroxypentanoic acid.

G cluster_0 Purity Assessment Workflow Sample Commercial (2R)-2-Hydroxypentanoic Acid Sample EnantiomericPurity Enantiomeric Purity Analysis Sample->EnantiomericPurity ChemicalPurity Chemical Purity & Structural Confirmation Sample->ChemicalPurity ChiralHPLC Chiral HPLC EnantiomericPurity->ChiralHPLC GCMS GC-MS (after derivatization) ChemicalPurity->GCMS NMR ¹H NMR Spectroscopy ChemicalPurity->NMR Report Final Purity Report ChiralHPLC->Report GCMS->Report NMR->Report

Caption: Workflow for the comprehensive purity analysis of (2R)-2-hydroxypentanoic acid.

Signaling Pathway (Illustrative Example)

While (2R)-2-hydroxypentanoic acid is a building block and not directly involved in signaling pathways in this context, for illustrative purposes, a diagram of a generic signaling pathway is provided below.

G cluster_1 Illustrative Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Cellular Response TranscriptionFactor->Response Induces

Caption: A generic representation of a cellular signaling pathway.

Inter-laboratory Validation of Analytical Methods for 2-Hydroxy Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of 2-hydroxy acids, with a particular focus on 2-hydroxybutyric acid (2-HB) as a key biomarker for metabolic stress, insulin (B600854) resistance, and oxidative stress. The selection of a robust and reliable analytical method is paramount for obtaining accurate and reproducible data in both research and clinical settings. This document summarizes the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays, supported by experimental data to facilitate the selection of the most suitable methodology.

Data Presentation: A Comparative Analysis of Analytical Platforms

The choice of an analytical platform for the quantification of 2-hydroxy acids is a critical decision in experimental design, directly impacting the reliability and comparability of results. The following table summarizes typical performance characteristics for GC-MS, LC-MS/MS, and enzymatic assays based on a synthesis of data from various studies. It is important to note that these values represent typical performance and can vary depending on the specific analyte, matrix, and laboratory conditions.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Linearity (r²) > 0.99> 0.99Typically ≥ 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL rangeµM range
Limit of Quantification (LOQ) ~5 µM (for 2-hydroxybutyrate)[1]~1 ng/mL (for 2-hydroxy-4-(methylthio)butanoic acid)[1]Typically in the low µM range
Intra-Assay Precision (%RSD) < 12%[1]Generally < 15%Typically < 10%
Inter-Assay Precision (%RSD) Can be < 15%Generally < 15%Typically < 15%
Accuracy (% Recovery) 85 - 106%[1]Typically within 80-120%Generally within 85-115%

Experimental Protocols: Detailed Methodologies

Detailed and validated experimental protocols are essential for ensuring the consistency and reproducibility of results in an inter-laboratory setting. Below are representative methodologies for the analysis of 2-hydroxybutyric acid using GC-MS, LC-MS/MS, and an enzymatic assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-Hydroxybutyric Acid

This method involves the derivatization of 2-HB to increase its volatility for GC-MS analysis.

1. Sample Preparation and Extraction:

  • Spike samples (e.g., plasma, serum) with a suitable internal standard (e.g., deuterated 2-hydroxybutyric acid).

  • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Utilize a capillary column (e.g., DB-5ms) with a suitable temperature gradient to separate the 2-HB derivative from other components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the derivatized 2-HB and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2-Hydroxybutyric Acid

This method allows for the direct analysis of 2-HB without the need for derivatization.

1. Sample Preparation:

  • To a small volume of plasma or serum (e.g., 50 µL), add an internal standard (e.g., 2-hydroxybutyric-d3 acid).

  • Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a portion of the supernatant.

  • If evaporated, reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution typically consisting of water and acetonitrile with a small percentage of formic acid.

  • Mass Spectrometry:

    • Ionization: Employ electrospray ionization (ESI) in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification by monitoring a specific precursor-to-product ion transition for 2-HB and its internal standard.

Enzymatic Assay Protocol for 2-Hydroxybutyric Acid

This protocol is based on the oxidation of 2-HB by a specific dehydrogenase.

1. Sample Preparation:

  • Collect plasma or serum samples.

  • Deproteinize the samples using ultrafiltration or precipitation with an agent like perchloric acid, followed by neutralization.[2]

2. Assay Procedure (96-well plate format):

  • Prepare a standard curve using known concentrations of 2-hydroxybutyric acid.

  • Add standards and prepared samples to individual wells of a microplate.

  • Add a reaction mix containing the enzyme (e.g., D-2-hydroxybutyrate dehydrogenase), a substrate, and cofactors (like NAD+) to each well.[3]

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light.[3]

3. Detection:

  • Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is directly proportional to the 2-HB concentration.[2]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of 2-HB in the samples by interpolating their absorbance values from the standard curve.[2]

Mandatory Visualizations

G cluster_protocol Inter-Laboratory Validation Protocol Define_Protocol Define Standardized Protocol Prepare_Samples Prepare and Distribute Homogeneous Samples Define_Protocol->Prepare_Samples Lab_Analysis Independent Analysis by Participating Labs Prepare_Samples->Lab_Analysis Data_Submission Submission of Raw and Processed Data Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Results (e.g., ISO 5725) Data_Submission->Statistical_Analysis Final_Report Final Report on Method Performance Statistical_Analysis->Final_Report

Workflow of an Inter-Laboratory Validation Study.

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_enzymatic Enzymatic Assay Workflow GCMS_Sample Sample + Internal Standard GCMS_Extract Liquid-Liquid Extraction GCMS_Sample->GCMS_Extract GCMS_Deriv Derivatization (e.g., Silylation) GCMS_Extract->GCMS_Deriv GCMS_Inject GC-MS Injection GCMS_Deriv->GCMS_Inject GCMS_Analysis Separation & Detection GCMS_Inject->GCMS_Analysis LCMS_Sample Sample + Internal Standard LCMS_Precip Protein Precipitation LCMS_Sample->LCMS_Precip LCMS_Inject LC-MS/MS Injection LCMS_Precip->LCMS_Inject LCMS_Analysis Separation & Detection LCMS_Inject->LCMS_Analysis Enz_Sample Sample Deproteinization Enz_Reaction Enzymatic Reaction Enz_Sample->Enz_Reaction Enz_Detect Detection (e.g., Absorbance) Enz_Reaction->Enz_Detect

Comparative Experimental Workflows for 2-Hydroxy Acid Analysis.

G Threonine Threonine alphaKB alpha-Ketobutyrate Threonine->alphaKB Methionine Methionine Methionine->alphaKB TwoHB 2-Hydroxybutyrate alphaKB->TwoHB LDH (Lactate Dehydrogenase) GSH Glutathione Synthesis alphaKB->GSH InsulinResistance Insulin Resistance TwoHB->InsulinResistance Biomarker for OxStress Oxidative Stress OxStress->GSH InsulinResistance->OxStress

Metabolic Pathway of 2-Hydroxybutyric Acid.

References

Safety Operating Guide

Proper Disposal of (2R)-2-hydroxypentanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (2R)-2-hydroxypentanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

(2R)-2-hydroxypentanoic acid is a corrosive and irritant compound.[1] It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

GHS Hazard Pictograms:

PictogramHazard
alt text
Corrosion: Causes severe skin burns and eye damage.[2][3][4][5]
alt text
Irritant: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2][4]

Chemical and Physical Properties

A summary of the key quantitative data for (2R)-2-hydroxypentanoic acid is provided in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol [6]
Appearance Colorless to pale yellow solid[7]
Melting Point 34-35 °C[8]
pKa ~3.85[8]
Water Solubility Soluble[9]

Disposal Procedures

The primary method for the disposal of (2R)-2-hydroxypentanoic acid is through neutralization of its acidic properties, followed by disposal in accordance with local and institutional regulations.

Neutralization Protocol

This protocol outlines the steps for neutralizing small laboratory quantities of (2R)-2-hydroxypentanoic acid.

Materials:

  • (2R)-2-hydroxypentanoic acid waste

  • Sodium bicarbonate (NaHCO₃) or other mild base

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Work in a well-ventilated area, preferably a fume hood.

  • Dilute the acidic waste: If the (2R)-2-hydroxypentanoic acid waste is concentrated, slowly add it to a larger volume of cold water to dilute it. This helps to control the heat generated during neutralization.

  • Slowly add a mild base: While stirring the diluted acid solution, slowly add small portions of sodium bicarbonate. Be cautious as this reaction will produce carbon dioxide gas, which may cause foaming.[10][11][12]

  • Monitor the pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Dispose of the neutralized solution: Once the pH is neutral, the solution can typically be disposed of down the drain with copious amounts of water. However, it is imperative to consult and adhere to your institution's and local wastewater authority's guidelines before any drain disposal.

  • Label the waste container: If drain disposal is not permitted, transfer the neutralized solution to a properly labeled waste container for chemical waste pickup by your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Materials

Any materials, such as gloves, paper towels, or weighing boats, that come into contact with (2R)-2-hydroxypentanoic acid should be considered contaminated waste. These materials should be collected in a designated, sealed waste bag and disposed of according to your institution's chemical waste procedures.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of (2R)-2-hydroxypentanoic acid.

Disposal_Decision_Tree start Start: (2R)-2-hydroxypentanoic acid waste generated check_regulations Consult institutional and local waste disposal regulations start->check_regulations is_neutralization_allowed Is on-site neutralization permitted? check_regulations->is_neutralization_allowed neutralize Follow Neutralization Protocol (Section 3.1) is_neutralization_allowed->neutralize Yes package_for_pickup Package waste for EHS pickup according to institutional guidelines is_neutralization_allowed->package_for_pickup No check_ph Check pH of neutralized solution neutralize->check_ph is_ph_neutral Is pH between 6.0 and 8.0? check_ph->is_ph_neutral is_ph_neutral->neutralize No, continue neutralization drain_disposal Dispose down the drain with copious amounts of water (if permitted by regulations) is_ph_neutral->drain_disposal Yes end End of Disposal Process drain_disposal->end End collect_for_pickup Collect in a labeled hazardous waste container for EHS pickup collect_for_pickup->end End package_for_pickup->collect_for_pickup

Caption: Decision tree for the proper disposal of (2R)-2-hydroxypentanoic acid.

Neutralization_Workflow start Start: Prepare for Neutralization wear_ppe Wear appropriate PPE (goggles, lab coat, gloves) start->wear_ppe work_in_hood Work in a fume hood wear_ppe->work_in_hood dilute_acid Dilute concentrated acid waste with cold water work_in_hood->dilute_acid add_base Slowly add mild base (e.g., NaHCO3) while stirring dilute_acid->add_base monitor_ph Monitor pH of the solution add_base->monitor_ph ph_check Is pH between 6.0 and 8.0? monitor_ph->ph_check ph_check->add_base No disposal Proceed to final disposal (drain or EHS pickup) ph_check->disposal Yes end End of Neutralization disposal->end

Caption: Step-by-step workflow for the neutralization of (2R)-2-hydroxypentanoic acid.

References

Personal protective equipment for handling (2R)-2-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2R)-2-hydroxypentanoic acid

This guide provides immediate and essential safety and logistical information for handling (2R)-2-hydroxypentanoic acid in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols for handling and disposal, and emergency procedures.

Hazard Identification and Personal Protective Equipment

(2R)-2-hydroxypentanoic acid is classified as a substance that can cause skin irritation, serious eye damage, and potential respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionRationale
Eyes/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) or a face shield worn over goggles.To protect against splashes which can cause serious eye damage[1][3].
Hands Chemical-resistant, impervious gloves (e.g., Neoprene or Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact which can cause irritation and burns[1][3].
Body A buttoned, knee-length laboratory coat. For larger quantities or where splashing is likely, wear fire/flame resistant and impervious clothing.To protect skin and personal clothing from spills and splashes[1][3].
Respiratory Use only in a well-ventilated area or within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.To prevent inhalation of vapors or aerosols that may cause respiratory irritation[1][2].
Feet Closed-toe shoes.To protect from accidental spills[3].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step plans provide clear guidance for researchers.

Experimental Workflow for Handling (2R)-2-hydroxypentanoic acid

The following diagram illustrates the standard operating procedure for the safe handling of (2R)-2-hydroxypentanoic acid.

G Figure 1: Safe Handling Workflow for (2R)-2-hydroxypentanoic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Carefully measure and transfer the chemical C->D E Keep container tightly closed when not in use D->E F Avoid generating dust or aerosols E->F G Decontaminate work surfaces F->G H Properly dispose of waste G->H I Remove and dispose of/clean PPE H->I J Wash hands thoroughly I->J

Caption: Figure 1: A step-by-step workflow for the safe handling of (2R)-2-hydroxypentanoic acid.

Step-by-Step Handling Protocol:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a well-ventilated work area, preferably a chemical fume hood[1].

    • Put on all required personal protective equipment as detailed in Table 1.

  • Handling :

    • Handle the substance in a well-ventilated place[1].

    • Avoid contact with skin, eyes, and clothing.

    • Avoid the formation of dust and aerosols.

    • Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use[1].

  • Post-Handling :

    • Decontaminate all work surfaces after use.

    • Wash hands thoroughly after handling the chemical[1].

    • Remove and properly store or dispose of PPE.

Disposal Plan:

Proper disposal of (2R)-2-hydroxypentanoic acid and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • Collect waste material in a clearly labeled, compatible, and tightly sealed container[3].

  • Disposal :

    • Dispose of the contents and container in accordance with local, regional, and national regulations[1].

    • Do not dispose of the chemical down the drain or into the environment.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
In case of eye contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help[1].
In case of skin contact Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse[1].
If inhaled Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell[1].
If swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[3].

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Personal Precautions :

    • Avoid dust formation[1].

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment.

  • Environmental Precautions :

    • Prevent further leakage or spillage if it is safe to do so[1].

    • Do not let the product enter drains.

  • Methods for Cleaning Up :

    • Collect the spilled material and arrange for disposal[1].

    • Keep in suitable, closed containers for disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.